molecular formula C7H4O4S B147474 2-Sulfobenzoic anhydride CAS No. 81-08-3

2-Sulfobenzoic anhydride

Cat. No.: B147474
CAS No.: 81-08-3
M. Wt: 184.17 g/mol
InChI Key: NCYNKWQXFADUOZ-UHFFFAOYSA-N
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Description

2-Sulfobenzoic anhydride, also known as this compound, is a useful research compound. Its molecular formula is C7H4O4S and its molecular weight is 184.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49162. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dioxo-2,1λ6-benzoxathiol-3-one
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InChI

InChI=1S/C7H4O4S/c8-7-5-3-1-2-4-6(5)12(9,10)11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NCYNKWQXFADUOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4O4S
Source PubChem
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DSSTOX Substance ID

DTXSID4038681
Record name 3H-2,1-Benzoxathiol-3-one 1,1-dioxide
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Molecular Weight

184.17 g/mol
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CAS No.

81-08-3
Record name 2-Sulfobenzoic acid cyclic anhydride
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Record name Sulfobenzoic anhydride
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Record name 3H-2,1-Benzoxathiol-3-one, 1,1-dioxide
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Record name 2-sulphobenzoic anhydride
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Record name 2-SULFOBENZOIC ANHYDRIDE
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Sulfobenzoic Anhydride: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical structure, properties, and reactivity of this compound (also known as o-sulfobenzoic anhydride). It is intended for use by professionals in chemical research and drug development who utilize this compound as a key synthetic intermediate.

Chemical Identity and Structure

This compound is a cyclic anhydride derived from 2-sulfobenzoic acid.[1] Structurally, it consists of a benzene ring fused to a five-membered ring containing both a sulfonate and a carboxylate group in an anhydride linkage.[2] This unique structure, combining a sulfonic acid derivative with a carboxylic anhydride, imparts significant reactivity, making it a versatile reagent in organic synthesis.[1][3] The presence of the potent electron-withdrawing sulfonyl group enhances the electrophilic character of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack.[3]

Key Identifiers:

  • IUPAC Name: 1,1-dioxo-2,1λ⁶-benzoxathiol-3-one[4]

  • CAS Number: 81-08-3[5]

  • Molecular Formula: C₇H₄O₄S[5]

  • SMILES: C1=CC=C2C(=C1)C(=O)OS2(=O)=O[2]

  • InChI: InChI=1S/C7H4O4S/c8-7-5-3-1-2-4-6(5)12(9,10)11-7/h1-4H[5]

  • InChIKey: NCYNKWQXFADUOZ-UHFFFAOYSA-N[5]

Physicochemical Properties

This compound is typically a white to off-white or cream-colored crystalline solid at room temperature.[2][6] It is sensitive to moisture and will readily hydrolyze to 2-sulfobenzoic acid upon contact with water.[2] Therefore, it should be stored in a dry, cool, well-ventilated place away from incompatible substances like water, strong bases, and strong acids.[7]

Table 1: Quantitative Physicochemical Data for this compound
PropertyValueSource(s)
Molecular Weight 184.17 g/mol [8]
Melting Point 116-128 °C (range varies with purity)[9][10][11]
Boiling Point 184-186 °C at 18 mmHg[8][9]
Density 1.635 g/cm³ (calculated)[12]
Solubility Sparingly soluble in water; Soluble in toluene, acetone, ethanol, and benzene.[1][2][12]

Key Chemical Reactions and Applications

As a reactive anhydride, the primary utility of this compound is as an intermediate in organic synthesis.[2] Its ability to function as an acylating and sulfonating agent makes it valuable in the production of pharmaceuticals, dyes, and polymers.[1][2]

  • Hydrolysis: Reacts with water to open the anhydride ring, forming 2-sulfobenzoic acid. This reaction is often undesirable and necessitates anhydrous conditions during its use.[2][13]

  • Reactions with Nucleophiles: It readily reacts with alcohols and amines in nucleophilic acyl substitution reactions to form esters and amides, respectively.[13] This reactivity is central to its use in drug development, particularly for introducing the o-sulfamoylbenzoyl moiety, a key structural component in various therapeutic agents, including sulfonamides.[2][5]

  • Polymer Synthesis: It is used for the esterification of hydroxylated polymers to create strong acid homopolymers and copolymers.[6]

The following diagram illustrates the primary reaction pathways for this compound.

G Anhydride This compound Acid 2-Sulfobenzoic Acid Anhydride->Acid + Ester Ester Derivative Anhydride->Ester + Amide Amide Derivative (Sulfonamide Precursor) Anhydride->Amide + H2O Water (H₂O) (Hydrolysis) H2O->Acid ROH Alcohol (R-OH) (Alcoholysis) ROH->Ester R2NH Amine (R₂NH) (Aminolysis) R2NH->Amide

Figure 1: Key reaction pathways of this compound.

Experimental Protocols

Synthesis of this compound

The following protocol for the synthesis of this compound is adapted from the established procedure in Organic Syntheses.[9] This method involves the reaction of acid ammonium o-sulfobenzoate with thionyl chloride. The precursor, acid ammonium o-sulfobenzoate, can be prepared via the hydrolysis of saccharin.

Materials:

  • Acid ammonium o-sulfobenzoate, finely powdered (219 g, 1 mole)

  • Thionyl chloride (145 g, 86.3 mL, 1.22 moles)

  • Dry benzene (600 mL total)

Equipment:

  • 2-L flask

  • Mechanical stirrer

  • Separatory funnel

  • Efficient reflux condenser with a gas outlet tube

  • Steam bath

  • Ice bath

  • Suction filtration apparatus

Procedure:

  • In a 2-L flask equipped with a mechanical stirrer, separatory funnel, and reflux condenser, combine 219 g of finely powdered acid ammonium o-sulfobenzoate and 200 mL of dry benzene.

  • With continuous stirring, add 145 g of thionyl chloride to the mixture.

  • Gently warm the mixture on a steam bath. The reaction will evolve hydrogen chloride and sulfur dioxide gas, which should be vented appropriately (e.g., into a fume hood or through a scrubber). Maintain a brisk but controlled evolution of gas.

  • Continue heating for approximately 15 hours, at which point the gas evolution will slow.

  • Add an additional 400 mL of dry benzene and continue heating until gas evolution ceases (approx. 5 more hours).

  • Filter the hot mixture with suction to remove the solid ammonium chloride byproduct. Wash the solid with 100 mL of hot benzene.

  • Return the collected solid to the reaction flask and boil with 300 mL of dry benzene for one hour to extract any remaining product. Filter the hot mixture again and combine the filtrates.

  • Distill the combined benzene filtrates until about 300 mL has been removed.

  • Cool the concentrated solution in an ice bath to crystallize the this compound.

  • Decant the mother liquor. The resulting crystals can be further purified by melting and removing residual solvent under reduced pressure, or by recrystallization from dry benzene. The final product should be stored in a desiccator as it is sensitive to moisture.[9]

The logical workflow for this synthesis is depicted in the diagram below.

G start Start: Acid Ammonium o-Sulfobenzoate + Thionyl Chloride in Benzene react Heat on Steam Bath (approx. 20 hrs) start->react filter Hot Suction Filtration react->filter filtrate Combined Benzene Filtrates filter->filtrate Liquid Phase solid Solid Byproduct (Ammonium Chloride) filter->solid Solid Phase distill Distill Benzene filtrate->distill crystallize Cool in Ice Bath distill->crystallize product Final Product: This compound Crystals crystallize->product

Figure 2: Experimental workflow for the synthesis of this compound.
General Protocol for Acylation of Amines

This protocol describes a general method for the synthesis of o-sulfamoylbenzoic acid derivatives, which are precursors to many sulfonamide drugs, using this compound. The procedure is based on standard methods for the acylation of amines with anhydrides.[5][13]

Materials:

  • This compound (1.0 equivalent)

  • Primary or secondary amine (2.2 equivalents)

  • Anhydrous polar aprotic solvent (e.g., Dichloromethane, Acetonitrile)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the amine (2.2 equivalents) in the anhydrous solvent in a round-bottom flask and cool the solution to 0 °C in an ice bath with stirring.

  • In a separate flask, dissolve the this compound (1.0 equivalent) in a minimum amount of the same anhydrous solvent.

  • Slowly add the anhydride solution dropwise to the cooled amine solution. The second equivalent of the amine acts as a base to neutralize the carboxylic acid byproduct formed.[13]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding 1M HCl solution.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography or recrystallization to yield the desired N-substituted-2-sulfamoylbenzoic acid.

This protocol provides a foundational method for synthesizing a library of sulfonamide precursors, a critical step in the drug discovery process.

References

Synthesis and purification of 2-Sulfobenzoic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of 2-Sulfobenzoic Anhydride

Introduction

This compound (CAS No. 81-08-3), also known as o-sulfobenzoic acid anhydride, is a versatile organic compound widely utilized in chemical synthesis.[1][2] Structurally, it is a cyclic anhydride derived from 2-sulfobenzoic acid.[3] It typically appears as a white to off-white or beige crystalline powder.[2][4][5] This compound serves as a crucial intermediate in the manufacturing of various organic molecules, including dyes, polymers, surfactants, and agrochemicals.[4] In the pharmaceutical sector, it is employed in the preparation of sulfonamide-based drugs due to its ability to introduce sulfonic acid functionalities.[4] The reactivity of its cyclic anhydride structure makes it an effective acylating agent, facilitating the introduction of acyl groups into other molecules.[3] The compound is sensitive to moisture and will hydrolyze back to 2-sulfobenzoic acid upon contact with water.[4][6]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. The melting point can vary significantly depending on the purity of the compound.

PropertyValueSource(s)
CAS Number 81-08-3[1][7]
Molecular Formula C₇H₄O₄S[1][7]
Molecular Weight 184.17 g/mol [7]
Appearance White to beige crystals or crystalline powder[2][5]
Melting Point 116-123 °C (Crude/Technical Grade)[6][8]
126–127 °C (Recrystallized)[6]
Boiling Point 184-186 °C at 18 mmHg[5][6][8]
Solubility Sparingly soluble in water; Soluble in acetone, ethanol, methanol (50 mg/mL)[4][8]

Synthesis of this compound

The most common method for preparing this compound is the cyclodehydration of 2-sulfobenzoic acid or its salts.[4] This is typically achieved using a dehydrating agent. While various reagents like phosphorus pentoxide and acetyl chloride can be used, a well-documented and effective method involves the reaction of acid ammonium o-sulfobenzoate with thionyl chloride.[4][6]

Synthesis Pathway

G cluster_reactants Reactants cluster_process Reaction & Workup A Acid Ammonium o-Sulfobenzoate D Reaction Mixture (Heating, ~20 hrs) A->D B Thionyl Chloride (SOCl₂) B->D C Benzene (Solvent) C->D E Hot Filtration (Removes NH₄Cl) D->E Evolves HCl, SO₂ F Solvent Removal (Distillation) E->F G Crystallization (Cooling) F->G H Crude 2-Sulfobenzoic Anhydride G->H

Caption: Synthesis workflow for this compound.

Experimental Protocol: Thionyl Chloride Method

The following procedure is adapted from Organic Syntheses, a reliable source for chemical preparations.[6] This method yields a product of sufficient purity for many applications, such as the synthesis of sulfonephthaleins.[6]

Materials & Equipment:

  • 2-liter flask with a mechanical stirrer, separatory funnel, and reflux condenser

  • Heating mantle or steam bath

  • Ice bath

  • Filtration apparatus (suction)

  • Distillation apparatus

  • Acid ammonium o-sulfobenzoate, finely powdered (219 g, 1 mole)

  • Thionyl chloride (145 g, 1.22 moles)

  • Dry benzene (200 cc + 400 cc + 100 cc for washing)

Procedure:

  • To the 2-liter flask, add 219 g of finely powdered acid ammonium o-sulfobenzoate and 200 cc of dry benzene.[6]

  • While stirring, add 145 g of thionyl chloride to the mixture.[6]

  • Gently warm the mixture on a steam bath. The reaction can become vigorous, so be prepared to remove the heat source temporarily. Continuous stirring is essential.[6]

  • Heat the mixture for approximately 15 hours, at which point the evolution of gases (HCl and SO₂) will slow.[6]

  • Add an additional 400 cc of dry benzene and continue heating for about 5 more hours, or until gas evolution ceases.[6]

  • Filter the hot mixture with suction to remove the solid ammonium chloride byproduct. Wash the solid with 100 cc of hot benzene.[6]

  • Combine the filtrate and washings. Distill off approximately 300 cc of benzene.[6]

  • Cool the concentrated solution in an ice bath to crystallize the this compound.[6]

  • Decant the mother liquor. The resulting crystals are the crude product, typically melting at 121–123 °C.[6]

  • A second crop of crystals can be obtained by distilling the solvent from the mother liquor and then distilling the residue under reduced pressure.[6]

Reactant/ProductMolar Mass ( g/mol )Amount (g)MolesSolvent/ReagentVolume/AmountYield
Acid Ammonium o-Sulfobenzoate219.202191.0Thionyl Chloride145 g (1.22 mol)
This compound184.17118-1210.64-0.66Dry Benzene~700 cc64-66%

Purification of this compound

The crude product obtained from the synthesis can be purified to a higher grade by recrystallization or vacuum distillation.[5][6] The choice of method depends on the desired purity and the nature of the impurities.

Purification Workflow

G cluster_recrystallization Method 1: Recrystallization cluster_distillation Method 2: Vacuum Distillation A Crude 2-Sulfobenzoic Anhydride (m.p. 121-123°C) B1 Dissolve in 3x weight of hot, dry Benzene A->B1 C1 Heat in flask under reduced pressure (18 mmHg) A->C1 Alternative B2 Cool to crystallize B1->B2 B3 Filter and Dry B2->B3 D Pure 2-Sulfobenzoic Anhydride (m.p. 126-127°C) B3->D C2 Collect distillate at 184-186°C C1->C2 C2->D

Caption: Purification workflows for this compound.

Experimental Protocol: Recrystallization

This method is effective for removing impurities and achieving a product with a sharp melting point.

Materials & Equipment:

  • Crude this compound

  • Dry benzene

  • Erlenmeyer flask

  • Heating source

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve the crude this compound (m.p. 121–123 °C) in three times its weight of dry benzene in a flask.[6]

  • Heat the mixture gently to ensure complete dissolution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by suction filtration.

  • Dry the crystals thoroughly. The resulting product should have a melting point of 126–127 °C.[6]

Experimental Protocol: Vacuum Distillation

Distillation under reduced pressure is particularly useful for purifying darker, discolored batches of the crude product.[6]

Materials & Equipment:

  • Distillation apparatus suitable for vacuum

  • Vacuum source

  • Heating bath (e.g., metal bath)

  • Crude this compound

Procedure:

  • Place the crude anhydride into a distillation flask.

  • Assemble the vacuum distillation apparatus.

  • Heat the flask using a metal bath while reducing the pressure.

  • Collect the fraction that distills at 184–186 °C under a pressure of 18 mmHg.[5][6]

  • The distillate will solidify upon cooling to a pure crystalline mass.[5]

Safety and Handling

This compound is classified as a moderately hazardous chemical.[4] It is an irritant, causing skin and serious eye irritation.[9] Appropriate personal protective equipment, including gloves and eye protection, should be worn during handling.[9] All procedures should be carried out in a well-ventilated fume hood.[6] The compound is sensitive to moisture and should be stored in a cool, dry place in a tightly sealed container.[4][5] The synthesis involves thionyl chloride, which is corrosive and reacts with water to release toxic gases, and benzene, which is a known carcinogen; extreme caution must be exercised when handling these reagents.

References

An In-depth Technical Guide to 2-Sulfobenzoic Anhydride (CAS Number 81-08-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Sulfobenzoic anhydride, a versatile reagent with significant applications in organic synthesis, analytical chemistry, and as a precursor for various bioactive molecules. This document details its chemical and physical properties, synthesis, and key applications, with a focus on its relevance to drug discovery and development.

Core Properties of this compound

This compound, also known as o-sulfobenzoic anhydride, is a cyclic anhydride of 2-sulfobenzoic acid.[1][2] It is a white to off-white crystalline solid at room temperature and possesses a faint sulfonic acid odor.[1][2] Its structure, featuring a strained five-membered ring containing a mixed anhydride of a carboxylic acid and a sulfonic acid, makes it a highly reactive molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 81-08-3[1][3]
Molecular Formula C₇H₄O₄S[3][4]
Molecular Weight 184.17 g/mol [3][4]
Appearance White to off-white crystalline powder/granules[1][2]
Melting Point 116-124 °C[5]
Boiling Point 184-186 °C at 18 mmHg[5]
Solubility Soluble in toluene, acetone, ethanol; sparingly soluble in water (hydrolyzes)[1][5]
Sensitivity Moisture sensitive[5]

Table 2: Spectroscopic Data for this compound

SpectrumKey Peaks/ShiftsReferences
¹H NMR (DMSO-d₆) Signals in the aromatic region[6]
¹³C NMR (CDCl₃) Carbonyl C: ~155.71 ppm; Aromatic C's: ~129-144 ppm[7][8]
IR (KBr, cm⁻¹) ~1800 (C=O stretch), ~1530, ~1340, ~1190, ~1040, ~1010[7][9]

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the dehydration of 2-sulfobenzoic acid or its salts.[1][2] A well-established method utilizes thionyl chloride as the dehydrating agent.

This protocol is adapted from Organic Syntheses.[10]

Materials:

  • Acid ammonium o-sulfobenzoate

  • Dry benzene

  • Thionyl chloride

Procedure:

  • In a flask equipped with a mechanical stirrer, separatory funnel, and reflux condenser, place 1 mole of finely powdered acid ammonium o-sulfobenzoate and 200 mL of dry benzene.

  • With stirring, add 1.22 moles of thionyl chloride.

  • Gently warm the mixture on a steam bath with continuous stirring. The reaction evolves hydrogen chloride and sulfur dioxide.

  • After approximately 15 hours, the gas evolution will slow. Add an additional 400 mL of dry benzene and continue heating until gas evolution ceases (about 5 more hours).

  • Filter the hot mixture to remove ammonium chloride. Wash the solid with hot benzene.

  • Combine the filtrates and distill off approximately 300 mL of benzene.

  • Cool the remaining solution in an ice bath to crystallize the this compound.

  • The crude product can be further purified by recrystallization from dry benzene.

G cluster_synthesis Synthesis of this compound start Acid Ammonium o-Sulfobenzoate + Dry Benzene reaction Reaction: - Stirring - Gentle Heating (~20 hours) start->reaction reagent Thionyl Chloride (SOCl₂) reagent->reaction filtration Hot Filtration reaction->filtration Removes NH₄Cl distillation Distillation of excess Benzene filtration->distillation crystallization Crystallization (Ice Bath) distillation->crystallization product 2-Sulfobenzoic Anhydride crystallization->product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Research

This compound is a pivotal starting material and reagent in several areas relevant to drug development.

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of sulfonamides.[1] The anhydride ring readily opens upon reaction with amines to form a stable sulfonamide bond. This class of drugs has a wide range of therapeutic applications.

General Reaction Scheme: this compound reacts with a primary or secondary amine (R-NH₂) to yield an o-carboxybenzenesulfonamide. Depending on the target molecule, the carboxylic acid group can be retained or removed in subsequent steps.

G cluster_sulfonamide_synthesis General Synthesis of Sulfonamides anhydride 2-Sulfobenzoic Anhydride reaction Nucleophilic Acyl Substitution anhydride->reaction amine Primary/Secondary Amine (R-NH₂) amine->reaction intermediate o-Carboxybenzene- sulfonamide reaction->intermediate product Sulfonamide-based Drug intermediate->product Further Modification

Caption: General synthesis of sulfonamides from this compound.

Biological Activity of Sulfonamide Derivatives:

  • Antibacterial Agents: Sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[11] This inhibition halts bacterial growth.

  • Anti-inflammatory Agents: Certain sulfonamides, such as Celecoxib, are selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways.

  • Other Therapeutic Areas: Sulfonamide derivatives are also used as diuretics, anticonvulsants, and hypoglycemic agents.

G cluster_folic_acid_pathway Mechanism of Action of Antibacterial Sulfonamides paba p-Aminobenzoic Acid (PABA) dhps Dihydropteroate Synthase (DHPS) paba->dhps pteridine Dihydropterin Pyrophosphate pteridine->dhps dihydropteroate Dihydropteroate dhps->dihydropteroate dihydrofolate Dihydrofolate (DHF) dihydropteroate->dihydrofolate tetrahydrofolate Tetrahydrofolate (THF) dihydrofolate->tetrahydrofolate DHFR synthesis Purine & Thymidine Synthesis tetrahydrofolate->synthesis sulfonamide Sulfonamide Drug sulfonamide->dhps Competitive Inhibition

Caption: Inhibition of the bacterial folic acid pathway by sulfonamides.

Table 3: Examples of Sulfonamide Drugs and their Biological Targets

DrugTherapeutic ClassPrimary TargetRepresentative IC₅₀
Sulfadiazine AntibacterialDihydropteroate Synthase (DHPS)7.13 µg/mL (vs. DHPS)
Celecoxib Anti-inflammatory (NSAID)Cyclooxygenase-2 (COX-2)40 nM (vs. COX-2)
Hydrochlorothiazide DiureticNa⁺-Cl⁻ symporter in the distal convoluted tubuleNot applicable
Glibenclamide AntidiabeticATP-sensitive potassium channels in pancreatic β-cellsNot applicable

The reactivity of this compound makes it an excellent derivatizing agent for enhancing the detection of certain analytes in mass spectrometry. It reacts with hydroxyl and amino groups to introduce a sulfonic acid moiety, which improves ionization efficiency in electrospray ionization (ESI).[1]

This protocol is adapted from a method for the derivatization of phenols for MALDI-MS, which is also applicable to LC/ESI-MS.

Materials:

  • Phenolic analyte (e.g., 4-phenylphenol)

  • This compound (SBA)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (ACN)

Procedure:

  • Prepare a solution of the phenolic analyte, a 10-fold molar excess of SBA, and a catalytic amount of DMAP (e.g., 1% w/w of the analyte) in ACN.

  • Allow the reaction to proceed at room temperature for 1 hour, followed by heating at 80°C for 2 hours.

  • After the reaction, dilute the mixture with an appropriate solvent (e.g., ACN/H₂O, 20:80, v/v) for HPLC analysis.

  • Analyze the derivatized sample by HPLC with UV or mass spectrometric detection. The derivatized phenol will have an increased mass corresponding to the addition of a sulfobenzoyl group and will exhibit enhanced signal intensity in negative ion mode ESI-MS.

G cluster_derivatization Workflow for Analyte Derivatization with this compound sample Sample containing -OH or -NH₂ analyte reaction Reaction: - Room Temp (1h) - 80°C (2h) sample->reaction reagents Add: - this compound - DMAP (catalyst) - Acetonitrile (solvent) reagents->reaction dilution Dilution reaction->dilution analysis LC-MS/MS Analysis (Negative Ion Mode) dilution->analysis

Caption: Workflow for derivatization of analytes for LC-MS analysis.

Anhydrides, such as this compound, can be used to modify the primary amino groups of lysine residues in proteins. This reaction, known as acylation, converts the positively charged amino group into a neutral or, in this case, negatively charged group (due to the sulfonic acid moiety). This can be used to alter a protein's isoelectric point, solubility, and to block specific sites from enzymatic cleavage (e.g., by trypsin).

General Protocol for Protein Modification:

  • Dissolve the protein in a suitable buffer at a slightly alkaline pH (e.g., pH 8-9) to ensure the lysine amino groups are deprotonated and nucleophilic.

  • Prepare a stock solution of this compound in an organic solvent miscible with the buffer (e.g., DMSO).

  • Add the anhydride solution to the protein solution in small aliquots with gentle stirring. The reaction is typically rapid.

  • Monitor the extent of modification using techniques such as mass spectrometry or SDS-PAGE.

  • Remove excess reagent by dialysis or size-exclusion chromatography.

While specific protocols are proprietary or less common, the chemical reactivity of this compound makes it suitable as a component in histological staining and as an intermediate in dye synthesis. In histology, it could be used to covalently attach to tissue components, enhancing stain retention. Its structural similarity to phthalic anhydride suggests its potential as a precursor for sulfonephthalein dyes, analogous to the synthesis of phenolphthalein.

Safety and Handling

This compound is a moderately hazardous chemical.[1] It is an irritant to the skin, eyes, and respiratory system.[1] Due to its reactivity with water, it should be handled in a dry environment and stored in a tightly sealed container in a cool, dry place.[1][5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

This compound (CAS 81-08-3) is a highly versatile and reactive compound with significant utility for researchers in chemistry and drug development. Its role as a key building block for a wide array of sulfonamide drugs, coupled with its applications as a derivatizing agent for sensitive analytical techniques and in bioconjugation, underscores its importance. A thorough understanding of its properties, synthesis, and reactivity allows scientists to leverage this powerful reagent in the creation of novel therapeutics and advanced analytical methods.

References

An In-depth Technical Guide to the Physical Properties of 2-Sulfobenzoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical properties of 2-sulfobenzoic anhydride, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies for the characterization of this compound.

Physical Properties of this compound

This compound, with the CAS number 81-08-3, is a white to off-white or cream-colored crystalline powder.[1][2][3] It is a cyclic anhydride derived from 2-sulfobenzoic acid and is utilized in organic synthesis.[4] The compound is sensitive to moisture and should be stored in a dry environment.[1]

The melting and boiling points of this compound can vary depending on the purity of the sample and the experimental conditions under which they are measured. The following table summarizes the reported values from various sources.

Physical PropertyValueNotesSource(s)
Melting Point 116-122 °C[5]
116 °CTechnical grade, 90%[6]
119.5-128.5 °C≥92.0 to ≤108.0% purity[2]
121–123 °CPurified product[7]
123.0 to 128.0 °C>97.0% purity[8]
125 °C[9]
129.5 °C[4]
180-182 °C
Boiling Point 184-186 °Cat 18 mmHg[6][10][11]
315 °C[5]
360-370 °C[1]

Experimental Protocols

Detailed experimental protocols for the determination of melting and boiling points are crucial for obtaining reproducible results. While many commercial sources list these physical properties, they often do not provide the specific methodologies used. However, established laboratory procedures for synthesis and purification can provide insight into the conditions under which these values are obtained.

A common method for the preparation of this compound involves the reaction of the corresponding acid with a dehydrating agent. A detailed procedure is available in "Organic Syntheses".

Procedure:

  • A mixture of the starting material is heated on a steam bath with continuous stirring.

  • After the initial reaction, additional dry benzene is added, and heating is continued until the evolution of gases ceases.

  • The hot mixture is filtered to remove solid byproducts.

  • The filtrate is partially distilled to remove some of the solvent and then cooled in an ice bath to induce crystallization of the this compound.

  • The crystallized product is separated from the mother liquor.

  • The obtained solid is heated until it completely melts, and any remaining solvent is removed under reduced pressure. The molten product is then cooled to solidify.[7]

The melting point is a key indicator of purity. For a purified substance like this compound, a sharp melting range is expected.

General Protocol:

  • A small amount of the dried, crystalline this compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. The product obtained from the "Organic Syntheses" protocol has a reported melting point of 121–123 °C.[7]

Due to the relatively high boiling point of this compound and its potential for decomposition at atmospheric pressure, the boiling point is typically determined under reduced pressure (vacuum distillation).

Protocol for Vacuum Distillation:

  • The crude or purified this compound is placed in a distillation flask suitable for vacuum distillation.

  • The apparatus is connected to a vacuum pump, and the pressure is reduced to a stable value (e.g., 18 mmHg).

  • The flask is heated, and the temperature of the vapor that distills is recorded as the boiling point at that specific pressure. The reported boiling point at 18 mmHg is 184–186 °C.[6][7][10]

Visualizations

The following diagram illustrates the general workflow for the synthesis, purification, and subsequent determination of the melting and boiling points of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Physical Property Characterization start Start with 2-Sulfobenzoic Acid reaction Reaction with Dehydrating Agent start->reaction filtration Filtration of Crude Mixture reaction->filtration crystallization Crystallization from Solvent filtration->crystallization purified_product Purified 2-Sulfobenzoic Anhydride Crystals crystallization->purified_product melting_point Melting Point Determination purified_product->melting_point boiling_point Boiling Point Determination (Vacuum Distillation) purified_product->boiling_point mp_result Melting Point Range melting_point->mp_result bp_result Boiling Point at Reduced Pressure boiling_point->bp_result

References

An In-depth Technical Guide to the Reactivity of 2-Sulfobenzoic Anhydride with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Sulfobenzoic anhydride, a cyclic anhydride bearing a sulfonic acid group, is a versatile reagent in organic synthesis. Its unique structural features, combining the reactivity of a carboxylic anhydride with the properties imparted by the strongly electron-withdrawing sulfo group, lead to distinct reactivity patterns with a variety of nucleophiles. This technical guide provides a comprehensive overview of the reactivity of this compound with key nucleophiles, including amines, alcohols, and thiols. It details reaction mechanisms, regioselectivity, and provides available quantitative data and experimental protocols. The strategic use of this reagent in the synthesis of sulfonamides, esters, and other valuable organic molecules is also discussed, with a particular focus on its applications in pharmaceutical and materials science.

Introduction

This compound (also known as o-sulfobenzoic anhydride) is a white to off-white crystalline solid.[1] It is characterized by a five-membered ring containing both a carboxylic anhydride and a sulfonic anhydride moiety, although it is formally named as a cyclic anhydride of 2-sulfobenzoic acid.[1][2] This structure confers a high degree of reactivity, making it a powerful acylating agent.[3] The presence of the sulfonic acid group significantly influences its solubility, reactivity, and the properties of its derivatives, rendering it a valuable building block in various fields, including the synthesis of dyes, surfactants, and pharmaceuticals.[1][3] This guide will delve into the core principles governing its reactions with common nucleophiles.

General Reactivity and Regioselectivity

The reactivity of this compound is dominated by nucleophilic acyl substitution at the carbonyl carbon. The general mechanism involves the attack of a nucleophile on one of the carbonyl groups, leading to the formation of a tetrahedral intermediate. This is followed by the collapse of the intermediate and the departure of the carboxylate leaving group, resulting in the acylated nucleophile.[4]

A key aspect of the reactivity of this compound is the regioselectivity of the nucleophilic attack. The molecule presents two potential electrophilic centers: the carbonyl carbon and the sulfur atom of the sulfo group. Experimental evidence suggests that nucleophilic attack predominantly occurs at the carbonyl carbon. This preference is attributed to the significant steric hindrance around the sulfur atom, which is shielded by the two oxygen atoms of the sulfonyl group, making the carbonyl carbon the more accessible electrophilic site.

Reactions with Nucleophiles

Reaction with Amines (Aminolysis)

The reaction of this compound with primary and secondary amines is a well-established method for the synthesis of 2-sulfamoylbenzamides and related compounds.

  • Primary Amines: With primary amines, this compound undergoes a ring-opening reaction to form 2-(carbamoyl)benzenesulfonic acids. The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the carbonyl carbon. The resulting product is often obtained as a salt with an excess of the amine, given the acidic nature of the sulfonic acid group.

  • Secondary Amines: Secondary amines react in a similar fashion to yield N,N-disubstituted 2-sulfamoylbenzamides.

Table 1: Reaction of this compound with Amines

NucleophileProductYield (%)ConditionsReference
Primary Aromatic AminesSalts of 2-[(aryl amino)-carbonyl] benzene sulfonic acidNot specifiedReflux with excess amine[5]
Secondary AminesN,N-disubstituted 2-sulfamoylbenzamidesNot specifiedGeneral reaction[5]

Experimental Protocol: Synthesis of 2-((Aryl)carbamoyl)benzenesulfonic Acid

A general procedure involves the reaction of one mole of this compound with two or more moles of a primary arylamine. The reaction mixture is typically refluxed in a suitable solvent. The product, a salt of the corresponding 2-((aryl)carbamoyl)benzenesulfonic acid, often precipitates from the reaction mixture upon cooling and can be purified by recrystallization.

Reaction_with_Primary_Amine Anhydride 2-Sulfobenzoic Anhydride Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Intermediate Product 2-((Aryl)carbamoyl)benzenesulfonic Acid Salt Intermediate->Product Ring Opening & Proton Transfer Reaction_with_Alcohol Anhydride 2-Sulfobenzoic Anhydride Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack Alcohol Alcohol (R-OH) Alcohol->Intermediate Product 2-(Alkoxycarbonyl)benzenesulfonic Acid Intermediate->Product Ring Opening Reaction_with_Thiol Anhydride 2-Sulfobenzoic Anhydride Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack Thiol Thiol (R-SH) Thiol->Intermediate Product S-Alkyl/Aryl 2-sulfobenzothioate Intermediate->Product Ring Opening Hydrolysis_Reaction Anhydride 2-Sulfobenzoic Anhydride Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack Water Water Water->Intermediate Product 2-Sulfobenzoic Acid Intermediate->Product Ring Opening

References

A Comprehensive Technical Guide to the Solubility of 2-Sulfobenzoic Anhydride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2-sulfobenzoic anhydride, a key intermediate in various chemical syntheses. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents visual workflows to aid in experimental design.

Quantitative Solubility Data

The solubility of this compound has been reported in several common organic solvents. The available quantitative and qualitative data are summarized in the table below. It is important to note that comprehensive quantitative data across a wide range of solvents and temperatures is not extensively available in published literature. The data presented here is based on information from chemical suppliers and databases.

Organic SolventChemical FormulaPolarity IndexSolubility ( g/100 mL)Temperature (°C)Observations
MethanolCH₃OH5.15Not SpecifiedSoluble
EthanolC₂H₅OH4.35Not SpecifiedSoluble[1]
AcetoneC₃H₆O5.1SolubleNot SpecifiedReadily dissolves[1]
TolueneC₇H₈2.4SolubleNot SpecifiedSoluble[2][3]

Experimental Protocols for Solubility Determination

A precise determination of the solubility of this compound in various organic solvents is crucial for its application in synthesis and formulation. Below are detailed methodologies for determining solubility, which can be adapted by researchers. The protocol described is a spectroscopic method, which is well-suited for compounds like this compound that possess a chromophore.

General Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of solubility.

G cluster_prep Solution Preparation cluster_measure Measurement cluster_analysis Analysis A Preparation of Saturated Solution B Equilibration A->B Incubation with stirring C Phase Separation B->C Centrifugation/Filtration D Quantification of Solute C->D UV-Vis Spectroscopy or HPLC E Data Analysis and Solubility Calculation D->E Calibration Curve

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Methodology: Isothermal Shake-Flask Method with UV-Vis Spectroscopic Quantification

This method involves creating a saturated solution of this compound at a constant temperature and then measuring its concentration using UV-Vis spectroscopy.

Materials:

  • This compound (purity >99%)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks and pipettes

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker or water bath

  • Syringe filters (Teflon or other solvent-compatible material, 0.22 µm)

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen organic solvent.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution. These will be used to generate a calibration curve.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

  • UV-Vis Spectroscopic Analysis:

    • Measure the absorbance of the standard solutions and the diluted sample solutions at the wavelength of maximum absorbance (λmax) for this compound in the respective solvent.

    • Use the pure solvent as a blank.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

    • Determine the concentration of this compound in the diluted sample solution using the equation of the line from the calibration curve.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

Logical Relationships in Solubility Determination

The accurate determination of solubility relies on a series of logical steps and considerations, as depicted in the diagram below.

G cluster_input Inputs cluster_process Process cluster_output Output Solute Pure this compound Equilibrium Establish Solid-Liquid Equilibrium Solute->Equilibrium Solvent Pure Organic Solvent Solvent->Equilibrium Temperature Constant Temperature Temperature->Equilibrium Separation Isolate Saturated Solution Equilibrium->Separation Analysis Quantify Solute Concentration Separation->Analysis Solubility Solubility Data (e.g., g/100 mL) Analysis->Solubility

Caption: Logical flow for the determination of solubility.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For precise applications, it is recommended that researchers determine the solubility in their specific solvent systems and conditions using the detailed protocols provided.

References

An In-depth Technical Guide on the Mechanism of Action of 2-Sulfobenzoic Anhydride in Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 2-sulfobenzoic anhydride in acylation reactions. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the underlying principles, experimental evidence, and practical applications of this versatile reagent.

Core Concepts: Acylation and the Role of this compound

Acylation is a fundamental chemical transformation in organic synthesis that involves the introduction of an acyl group (R-C=O) into a molecule. Acid anhydrides are common acylating agents, reacting with a variety of nucleophiles such as alcohols, amines, and phenols to form esters, amides, and phenyl esters, respectively.

This compound, also known as o-sulfobenzoic anhydride, is a unique bifunctional reagent. Its structure incorporates both a highly reactive anhydride moiety and a strongly acidic sulfonic acid group in an ortho position on the benzene ring. This distinct arrangement is key to its reactivity and mechanism of action in acylation reactions.

Mechanism of Action in Acylation Reactions

The acylation of nucleophiles by this compound proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of the nucleophile (e.g., an alcohol, amine, or phenol) on one of the carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, resulting in the cleavage of the C-O-S bond and the formation of the acylated product and 2-sulfobenzoic acid as a byproduct.

Nucleophilic Attack at the Carbonyl Carbon

Studies have shown that the nucleophilic attack preferentially occurs at the carbonyl carbon rather than the sulfur atom of the sulfonyl group. This regioselectivity is attributed to the steric hindrance imposed by the two oxygen atoms of the sulfone group, which shields the sulfur atom from the approaching nucleophile.[1]

The Role of the ortho-Sulfonic Acid Group: Neighboring Group Participation

A critical aspect of the mechanism of this compound is the potential for the ortho-sulfonic acid group to act as an intramolecular catalyst through a phenomenon known as neighboring group participation (NGP).[2][3] NGP refers to the interaction of a reaction center with a functional group within the same molecule, which can lead to an increased reaction rate and influence the stereochemistry of the product.[2][3][4]

In the context of acylation with this compound, the sulfonic acid group is hypothesized to facilitate the reaction in two primary ways:

  • Proton Donation: The acidic proton of the sulfonic acid group can protonate the carbonyl oxygen of the anhydride, increasing its electrophilicity and making it more susceptible to nucleophilic attack.

  • Stabilization of the Transition State: The sulfonate group can stabilize the developing positive charge in the transition state through electrostatic interactions or by forming a transient cyclic intermediate. This lowers the activation energy of the reaction, thereby accelerating its rate.

The general mechanism involving neighboring group participation can be visualized as a two-step process where the neighboring group first acts as an internal nucleophile to displace the leaving group, forming a cyclic intermediate. This intermediate is then opened by the external nucleophile. This double inversion process results in an overall retention of configuration at the reaction center.[4]

NGP_Mechanism cluster_step1 Step 1: Intramolecular Attack cluster_step2 Step 2: Ring Opening & Product Formation Start Nucleophile + this compound Intermediate1 Tetrahedral Intermediate (Nucleophile attacks Carbonyl C) Start->Intermediate1 Nucleophilic Attack Intermediate2 Cyclic Intermediate (Neighboring Group Participation) Intermediate1->Intermediate2 Intramolecular Proton Transfer/ Stabilization Product Acylated Product + 2-Sulfobenzoic Acid Intermediate2->Product Ring Opening by Leaving Group Departure

Experimental Protocols and Data

While the concept of neighboring group participation by the sulfonic acid group is plausible, detailed kinetic and computational studies specifically on this compound are limited in the publicly available literature. However, we can draw upon established procedures for acylation reactions using other anhydrides and adapt them for this compound, keeping in mind its unique properties.

General Procedure for the Acylation of an Amine

The following is a general protocol for the acylation of an aromatic amine, such as aniline, which can be adapted for other amines.

Materials:

  • Aniline (or other amine)

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Pyridine or Triethylamine, optional, to neutralize the sulfonic acid byproduct)

Procedure:

  • Dissolve the amine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve this compound (typically 1.0-1.2 equivalents) in the same anhydrous solvent.

  • Slowly add the this compound solution to the stirred amine solution at room temperature or 0 °C, depending on the reactivity of the amine.

  • If a base is used, it can be added to the reaction mixture prior to the addition of the anhydride.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up by washing with a dilute acid (to remove excess amine and base), followed by a saturated sodium bicarbonate solution (to remove the 2-sulfobenzoic acid byproduct), and finally with brine.

  • The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude acylated product.

  • The crude product can be purified by recrystallization or column chromatography.

Experimental_Workflow Start Dissolve Amine in Anhydrous Solvent Reagent_Prep Dissolve this compound in Anhydrous Solvent Start->Reagent_Prep Reaction Slowly Add Anhydride Solution to Amine Solution Reagent_Prep->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Aqueous Workup (Acid, Base, Brine Washes) Monitoring->Workup Reaction Complete Isolation Dry Organic Layer and Evaporate Solvent Workup->Isolation Purification Purify by Recrystallization or Chromatography Isolation->Purification

Quantitative Data

Quantitative data for acylation reactions using this compound is not extensively tabulated in the literature. However, based on analogous reactions with other anhydrides, yields are generally expected to be good to excellent, depending on the substrate and reaction conditions. The table below provides a template for recording and comparing such data.

NucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
AnilineDichloromethane252Data not available
Benzyl AlcoholTetrahydrofuran254Data not available
PhenolPyridine506Data not available

Researchers are encouraged to populate this table with their own experimental findings to build a comprehensive dataset.

Conclusion

This compound is a highly effective acylating agent whose reactivity is modulated by the presence of an ortho-sulfonic acid group. The mechanism of acylation follows a nucleophilic acyl substitution pathway, with the reaction rate and outcome likely influenced by neighboring group participation from the sulfonic acid moiety. This intramolecular catalysis is thought to proceed by increasing the electrophilicity of the carbonyl group and stabilizing the transition state.

While detailed mechanistic and quantitative studies are still needed to fully elucidate the intricacies of its action, the provided conceptual framework and general experimental protocols offer a solid foundation for the application of this compound in the synthesis of a wide range of acylated compounds, which are of significant interest in the fields of medicinal chemistry and materials science. Further research in this area is warranted to unlock the full potential of this unique bifunctional reagent.

References

Spectroscopic Characterization of 2-Sulfobenzoic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-sulfobenzoic anhydride (CAS No: 81-08-3), a key intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₄O₄S, with a molecular weight of 184.17 g/mol .[1] Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. The key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum of this compound exhibits signals in the aromatic region, consistent with its substituted benzene ring structure.

Chemical Shift (ppm)Description
7.872Aromatic Proton
7.708Aromatic Proton
7.56Aromatic Proton
7.51Aromatic Proton
Solvent: DMSO-d₆, Instrument: 400 MHz

¹³C NMR Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The following data has been reported for this compound in Acetone-D6.

Chemical Shift (ppm)Assignment
163.2Carbonyl Carbon (C=O)
146.1Aromatic Carbon (C-SO₂)
136.4Aromatic Carbon
133.0Aromatic Carbon
129.7Aromatic Carbon
128.5Aromatic Carbon
121.9Aromatic Carbon
Solvent: Acetone-D₆
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the anhydride and sulfonyl functional groups.

Frequency (cm⁻¹)Bond VibrationFunctional Group
~1800C=O stretch (asymmetric)Anhydride
~1750C=O stretch (symmetric)Anhydride
~1380S=O stretch (asymmetric)Sulfonyl
~1190S=O stretch (symmetric)Sulfonyl
~1250C-O-C stretchAnhydride
~1080S-O stretchSulfonyl
3100-3000C-H stretchAromatic
1600-1450C=C stretchAromatic Ring
Sample Preparation: KBr Pellet
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound shows a distinct fragmentation pattern, with the molecular ion peak observed at m/z 184.

m/zRelative Intensity (%)Putative Fragment
18432.8[M]⁺ (Molecular Ion)
12045.5[M - SO₂]⁺
104100.0[M - SO₃]⁺
9216.2[C₆H₄O]⁺
7693.7[C₆H₄]⁺
5048.4[C₄H₂]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may be adapted based on the specific instrumentation available.

NMR Spectroscopy Protocol

¹H and ¹³C NMR

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-D₆) in a clean, dry vial.

    • Filter the solution through a pipette with a cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are generally required.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy Protocol

KBr Pellet Method

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer a portion of the powder into a pellet-forming die.

    • Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol

Electron Ionization (EI) Method

  • Sample Introduction:

    • Introduce a small amount of the solid this compound sample into the mass spectrometer via a direct insertion probe.

    • Gently heat the probe to volatilize the sample into the ion source.

  • Ionization and Analysis:

    • In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

    • The positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion.

  • Data Interpretation:

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound.

    • The fragmentation pattern provides valuable information about the structure of the molecule.

Data Interpretation and Structural Elucidation

The combined spectroscopic data provides a complete picture for the structural confirmation of this compound. The following diagram illustrates the logical workflow of using these techniques for structural elucidation.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Spectroscopic Techniques cluster_2 Derived Information Compound This compound NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Proton & Carbon Environment (Chemical Shifts, Couplings) NMR->NMR_Data IR_Data Functional Groups (C=O, S=O, C-O) IR->IR_Data MS_Data Molecular Weight & Fragmentation (m/z 184, Fragments) MS->MS_Data Structure Elucidated Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the structural elucidation of this compound.

References

The Serendipitous Discovery and Chemical History of o-Sulfobenzoic Acid Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

A pivotal intermediate in the journey to the first artificial sweetener, o-sulfobenzoic acid anhydride, holds a significant place in the annals of organic chemistry. Its discovery is intrinsically linked to the celebrated, albeit contentious, synthesis of saccharin by Ira Remsen and Constantin Fahlberg in the late 19th century. This technical guide delves into the historical context of its discovery, early synthesis, and the experimental protocols that defined its emergence as a key chemical entity.

The story of o-sulfobenzoic acid anhydride begins not with a direct quest for its synthesis, but as a byproduct in the groundbreaking work on the oxidation of o-toluenesulfonamide. In 1879, working in Ira Remsen's laboratory at Johns Hopkins University, Constantin Fahlberg was investigating the oxidation of this coal tar derivative. This research famously led to the accidental discovery of saccharin, a substance hundreds of times sweeter than sugar.[1][2][3] Their seminal paper, "Über die Oxydation des Orthotoluolsulfamids" (On the Oxidation of o-Toluenesulfonamide), published in Berichte der deutschen chemischen Gesellschaft, detailed the formation of what they termed "anhydroorthosulfamine benzoic acid" (saccharin).[1][2] In this process, o-sulfobenzoic acid was formed as a co-product.

While the 1879 publication marked the first instance of the formation of the parent acid, the deliberate synthesis and characterization of o-sulfobenzoic acid anhydride followed a decade later. In 1889, two separate papers, one by Remsen and Dohme in the American Chemical Journal and another by Fahlberg and Barge in Berichte der deutschen chemischen Gesellschaft, described methods for the preparation of the anhydride.[4] These early methods laid the foundation for the various synthetic routes that are still referenced today.

Early Synthetic Approaches and Experimental Protocols

The late 19th and early 20th centuries saw the development of several key methods for the synthesis of o-sulfobenzoic acid anhydride. These historical protocols, while foundational, often involved harsh reagents and conditions.

Synthesis from o-Sulfobenzoic Acid with Phosphorus Pentoxide

One of the earliest methods involved the dehydration of o-sulfobenzoic acid by heating it with a strong dehydrating agent, phosphorus pentoxide.[4]

Experimental Protocol:

A mixture of o-sulfobenzoic acid and phosphorus pentoxide is gently heated. The o-sulfobenzoic acid anhydride is then isolated from the reaction mixture, often through distillation or recrystallization. The reaction proceeds via the removal of a molecule of water from the carboxylic acid and sulfonic acid moieties, leading to the formation of the cyclic anhydride.

Synthesis from Potassium o-Sulfobenzoate with Phosphorus Pentachloride

Another early method utilized the potassium salt of o-sulfobenzoic acid and phosphorus pentachloride.[4]

Experimental Protocol:

Potassium o-sulfobenzoate is treated with phosphorus pentachloride and gently warmed. The reaction yields o-sulfobenzoic acid anhydride, which can then be purified. This method leverages the reactivity of the acid salt to facilitate the cyclization reaction.

Modern and Refined Synthesis: The Organic Syntheses Approach

A more detailed and refined procedure for the synthesis of o-sulfobenzoic acid anhydride is provided in Organic Syntheses. This method, a modification of the work by White and Acree, utilizes the acid ammonium salt of o-sulfobenzoic acid and thionyl chloride.[4]

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a stirrer, reflux condenser, and dropping funnel, place finely powdered acid ammonium o-sulfobenzoate and dry benzene.

  • Addition of Thionyl Chloride: Add thionyl chloride to the stirred mixture.

  • Heating and Reflux: Gently warm the mixture on a steam bath to initiate the reaction, which evolves hydrogen chloride and sulfur dioxide. Continue heating under reflux for several hours until the evolution of gas ceases.

  • Workup: Filter the hot mixture to remove ammonium chloride. The filtrate, containing the o-sulfobenzoic acid anhydride, is then concentrated by distillation.

  • Isolation and Purification: Upon cooling the concentrated solution, o-sulfobenzoic acid anhydride crystallizes. The product can be further purified by recrystallization from a suitable solvent like dry benzene or by vacuum distillation.[4]

Quantitative Data from Historical and Modern Syntheses

The following table summarizes key quantitative data from various synthetic methods for o-sulfobenzoic acid anhydride.

Starting MaterialReagentsReported YieldMelting Point (°C)Distillation Point (°C/mmHg)Reference
Acid ammonium o-sulfobenzoateThionyl chloride, Benzene64-66%121–123 (crude), 126–127 (recrystallized)184–186/18Organic Syntheses[4]
o-Sulfobenzoic acidPhosphorus pentoxideNot specifiedNot specifiedNot specifiedRemsen and Dohme, 1889[4]
Neutral potassium o-sulfobenzoatePhosphorus pentachlorideNot specifiedNot specifiedNot specifiedFahlberg and Barge, 1889[4]
Acid potassium o-sulfobenzoatePhosphorus pentachlorideNot specifiedNot specifiedNot specifiedSohon, 1898[4]
Acid potassium o-sulfobenzoateThionyl chlorideNot specifiedNot specifiedNot specifiedCobb, 1906[4]

Visualizing the Synthetic Pathway

The relationship between the oxidation of o-toluenesulfonamide and the formation of both saccharin and o-sulfobenzoic acid is a key aspect of this history. The following diagram illustrates this pivotal reaction pathway.

discovery_pathway o_toluenesulfonamide o-Toluenesulfonamide oxidation Oxidation (e.g., KMnO4) o_toluenesulfonamide->oxidation [Remsen & Fahlberg, 1879] intermediate Intermediate oxidation->intermediate saccharin Saccharin (Anhydroorthosulfamine benzoic acid) intermediate->saccharin Intramolecular cyclization o_sulfobenzoic_acid o-Sulfobenzoic acid (Co-product) intermediate->o_sulfobenzoic_acid Hydrolysis dehydration Dehydration (e.g., P2O5 or SOCl2) o_sulfobenzoic_acid->dehydration anhydride o-Sulfobenzoic acid anhydride dehydration->anhydride

Synthetic pathway from o-toluenesulfonamide.

This diagram illustrates the workflow from the initial oxidation of o-toluenesulfonamide to the formation of an intermediate that can then lead to either the intramolecular cyclization to form saccharin or hydrolysis to yield o-sulfobenzoic acid, the precursor to the anhydride.

Conclusion

The discovery and history of o-sulfobenzoic acid anhydride are a testament to the often-unpredictable path of scientific inquiry. Born from the same series of experiments that yielded the revolutionary artificial sweetener saccharin, the anhydride quickly became a valuable chemical intermediate in its own right. The early synthetic methods, though rudimentary by modern standards, established the fundamental chemistry for its preparation. Today, o-sulfobenzoic acid anhydride continues to be a relevant compound in organic synthesis, serving as a precursor for various dyes and other complex organic molecules, a legacy that began with a serendipitous observation in a 19th-century laboratory.

References

An In-depth Technical Guide to 2-Sulfobenzoic Anhydride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Sulfobenzoic anhydride (CAS No. 81-08-3), a cyclic anhydride of 2-sulfobenzoic acid, is a versatile reagent in organic synthesis and various biochemical applications. This whitepaper serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed information on its synonyms, chemical and physical properties, synthesis protocols, and key applications. The document also clarifies its role, or lack thereof, in biological signaling pathways and presents its chemical reactivity and synthesis workflow through detailed diagrams.

Nomenclature and Synonyms

This compound is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of its synonyms is provided in Table 1 for easy reference and to aid in literature searches.

Table 1: Synonyms and Identifiers for this compound

Synonym Identifier
2-Sulfobenzoic acid cyclic anhydrideCommon Name
o-Sulfobenzoic anhydrideCommon Name
Benzoic acid, 2-sulfo-, cyclic anhydrideIUPAC Name Derivative
3H-2,1-Benzoxathiol-3-one, 1,1-dioxideIUPAC Name
2,1-Benzoxathiol-3-one-1,1-dioxideIUPAC Name
NSC 11208Registry Number
NSC 49162Registry Number
CAS Number 81-08-3
EC Number 201-322-6
Molecular Formula C₇H₄O₄S

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 2. This data is essential for its proper handling, storage, and application in experimental settings.

Table 2: Physicochemical Data of this compound

Property Value Reference(s)
Molecular Weight 184.17 g/mol [1]
Appearance White to off-white or beige crystalline powder[1]
Melting Point 116-122 °C[1]
Boiling Point 184-186 °C at 18 mmHg[1]
Solubility in Methanol 50 mg/mL[1]
Solubility in Ethanol 50 mg/mL[1]
Solubility in Water 50 mg/mL (reacts)[1]
Solubility in Toluene Soluble[1]
InChI Key NCYNKWQXFADUOZ-UHFFFAOYSA-N[1]
SMILES O=C1OS(=O)(=O)c2ccccc21[1]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through the dehydration of 2-sulfobenzoic acid. A common and effective laboratory-scale preparation involves the use of thionyl chloride.

Synthesis from Acid Ammonium o-Sulfobenzoate

This procedure is adapted from Organic Syntheses.

Materials:

  • Acid ammonium o-sulfobenzoate

  • Thionyl chloride

  • Dry benzene

Procedure:

  • In a flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place finely powdered acid ammonium o-sulfobenzoate and dry benzene.

  • With stirring, add thionyl chloride dropwise to the suspension.

  • After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete.

  • Filter the hot mixture to remove ammonium chloride.

  • Wash the solid residue with hot, dry benzene.

  • Combine the filtrate and washings, and distill off the benzene.

  • The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent like a mixture of benzene and petroleum ether.

A generalized workflow for this synthesis is depicted in the following diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Acid Ammonium o-Sulfobenzoate + Dry Benzene in Flask B Add Thionyl Chloride A->B Stirring C Reflux B->C Heat D Hot Filtration C->D E Wash Solid with Benzene D->E F Distill Filtrate E->F G Vacuum Distillation / Recrystallization F->G H Pure this compound G->H

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a valuable tool in several areas of chemical and biological research.

Organic Synthesis

As a cyclic anhydride, it is an effective acylating agent, used to introduce the 2-sulfobenzoyl group into various molecules. This reactivity is central to its role as an intermediate in the synthesis of pharmaceuticals, dyes, and polymers.

Protein Modification and Proteomics

This compound reacts with nucleophilic residues on proteins, primarily the ε-amino group of lysine. This acylation modifies the protein's charge and structure, which can be utilized in proteomics studies to alter peptide properties for mass spectrometry analysis or to probe protein function.

The general mechanism of lysine acylation is illustrated below:

G cluster_0 Reactants cluster_1 Reaction cluster_2 Products A This compound C Nucleophilic attack by Lysine ε-amino group A->C B Protein (with Lysine residue) B->C D Acylated Protein C->D E 2-Sulfobenzoic acid C->E

References

Safety and handling precautions for 2-Sulfobenzoic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 2-Sulfobenzoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 81-08-3), a compound utilized in various organic synthesis applications, including as a reagent for modifying amino functions in proteins.[1][2] Due to its chemical properties, adherence to strict safety protocols is essential to mitigate potential hazards in the laboratory and during drug development processes.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[3] It is sensitive to moisture and will hydrolyze to 2-sulfobenzoic acid.[3][4] It is sparingly soluble in water but dissolves in organic solvents like acetone, ethanol, and methanol.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 81-08-3[5]
Molecular Formula C₇H₄O₄S[3]
Molecular Weight 184.17 g/mol [2]
Physical State Solid, powder, crystals, or chunks[3]
Appearance White to off-white powder[3]
Melting Point 116 - 122 °C[6]
Boiling Point 184 - 186 °C at 18 mmHg
Solubility Sparingly soluble in water; Soluble in methanol (50 mg/mL)[3]
Odor Faint, characteristic sulfonic acid odor[3]
Storage Temperature Store below +30°C in a dry, cool, well-ventilated place[4][7]

Hazard Identification and Classification

The primary hazards associated with this compound are skin and eye irritation.[5] It is classified as a Category 2 irritant for both skin and eyes under the OSHA Hazard Communication Standard.[5]

Table 2: GHS Hazard Identification and Classification

HazardClassificationPrecautionary Statement Codes
Skin Corrosion/Irritation Category 2 - Causes skin irritation.[5]P264, P280, P302+P352, P332+P313, P362
Serious Eye Damage/Irritation Category 2A - Causes serious eye irritation.P280, P305+P351+P338, P337+P313

A full list of precautionary statements can be found in Section 7 of this guide.

Hazard_Management_Workflow cluster_assessment Hazard Assessment cluster_control Risk Control & Mitigation cluster_response Emergency Response ID Identification (CAS: 81-08-3) Hazards Hazard Identification - Skin Irritant (Cat 2) - Eye Irritant (Cat 2A) ID->Hazards leads to EngControls Engineering Controls - Fume Hood - Eyewash Station Hazards->EngControls requires AdminControls Administrative Controls - Safe Handling Protocols - Training Hazards->AdminControls requires PPE Personal Protective Equipment - Gloves, Goggles, Lab Coat Hazards->PPE requires Spill Accidental Release - Ventilate, Contain, Collect EngControls->Spill informs response to Exposure Personnel Exposure - First Aid Measures EngControls->Exposure informs response to Fire Fire Emergency - Use CO2, Dry Chemical EngControls->Fire informs response to AdminControls->Spill informs response to AdminControls->Exposure informs response to AdminControls->Fire informs response to PPE->Spill informs response to PPE->Exposure informs response to PPE->Fire informs response to

Safe Handling and Storage Protocols

Proper handling and storage are critical to ensure safety and maintain product quality.

Handling
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][8]

  • Avoid Dust Formation: Minimize dust generation and accumulation during handling.[4] Avoid breathing dust.[8]

  • Personal Contact: Do not get in eyes, on skin, or on clothing.[5] Wash hands and any exposed skin thoroughly after handling.[5]

  • Ingestion and Inhalation: Avoid ingestion and inhalation.[5]

  • Moisture: Do not allow contact with water, as it is moisture sensitive.[3][4]

Storage
  • Containers: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5]

  • Atmosphere: For quality maintenance, store under an inert atmosphere.[5]

  • Incompatibilities: Store away from incompatible materials.[4]

Table 3: Incompatible Materials

Material ClassExamples
Strong Oxidizing Agents Peroxides, Nitrates
Strong Acids Hydrochloric Acid, Sulfuric Acid
Strong Bases Sodium Hydroxide, Potassium Hydroxide
Moisture/Water

References:[3][4][5]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are mandatory when working with this compound.

Table 4: Exposure Controls and Personal Protective Equipment

Control TypeSpecificationReference
Engineering Controls Use only under a chemical fume hood. Ensure eyewash stations and safety showers are close to the workstation.[5][8]
Eye/Face Protection Wear tight-sealing safety goggles or a face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4][5][9]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[4][5]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask).[4][5]
Hygiene Measures Immediately change contaminated clothing. Wash hands and face after working with the substance. Apply preventive skin protection.

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

First Aid Measures

Table 5: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid ProtocolReference
Eye Contact Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][5]
Skin Contact Take off immediately all contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice/attention. Wash clothing before reuse.[4][5]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards (two glasses at most). Get medical attention if symptoms occur.[4][5]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical, dry sand, or alcohol-resistant foam.[4][5]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[10]

  • Specific Hazards: The compound is combustible. Thermal decomposition can lead to the release of irritating gases and hazardous combustion products, including carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides.[4][5]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive-pressure mode and full protective gear.[4][5]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment as required. Avoid substance contact and inhalation of dust. Ensure adequate ventilation and evacuate the danger area if necessary.[5]

  • Environmental Precautions: Should not be released into the environment. Do not let the product enter drains.[5]

  • Containment and Cleanup: Sweep up or vacuum material and shovel it into suitable, closed containers for disposal. Avoid generating dusty conditions.[4][5]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[4] Quantitative data on acute toxicity (e.g., LD50, LC50) is not available. The primary known health effects are irritation to the skin and eyes.[5] There is no evidence to suggest the compound is a carcinogen.[5]

Experimental Protocols

Protocol for Safe Laboratory Handling of this compound

This workflow outlines the essential steps for safely handling the compound in a research setting.

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling & Reaction cluster_cleanup 3. Cleanup & Disposal cluster_post 4. Post-Handling A1 Review SDS A2 Don PPE (Goggles, Gloves, Lab Coat) A1->A2 A3 Prepare Fume Hood A2->A3 B1 Weigh Compound in Hood (Minimize Dust) A3->B1 B2 Add to Reaction Vessel (Under Inert Atmosphere if needed) B1->B2 B3 Conduct Reaction B2->B3 C1 Quench Reaction (if applicable) B3->C1 C2 Clean Glassware C1->C2 C3 Dispose of Waste in Sealed, Labeled Container C2->C3 D1 Doff & Dispose/Clean PPE C3->D1 D2 Wash Hands Thoroughly D1->D2

Protocol for Purification by Recrystallization

If the compound has hydrolyzed due to moisture exposure, it can be purified. This protocol is adapted from established chemical synthesis procedures.[2][11]

  • Initial Assessment: Check for hydrolysis via IR spectroscopy (presence of a broad OH band).

  • Thionyl Chloride Treatment (if hydrolyzed): a. In a chemical fume hood, combine the impure anhydride with an equal bulk of thionyl chloride (SOCl₂). b. Fit the flask with a reflux condenser and a drying tube (e.g., CaCl₂). c. Gently reflux the mixture for 3 hours. This will convert the hydrolyzed acid back to the anhydride. d. After cooling, evaporate the excess thionyl chloride under reduced pressure.

  • Distillation: Distill the crude residue under vacuum (e.g., at 18 mmHg).[2][11]

  • Recrystallization: a. Dissolve the distilled solid in a minimum volume of a suitable dry solvent, such as benzene, toluene, or ethanol-free chloroform.[2][11] b. For toluene, refluxing for 2 hours with a Dean-Stark trap can be used to ensure dryness before crystallization.[2][11] c. Cool the solution slowly, then place in an ice bath to induce crystallization. d. Filter the crystals, wash with a small amount of cold, dry solvent, and dry under vacuum.

  • Storage: Store the purified, dry crystals in a tightly sealed container under a dry, dark atmosphere to prevent moisture absorption.[2][11]

Disclaimer: This document is intended as a guide and is not exhaustive. All laboratory personnel must be thoroughly trained and refer to the most current Safety Data Sheet (SDS) for this compound before use. All procedures should be performed in accordance with institutional and regulatory safety standards.

References

2-Sulfobenzoic Anhydride: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Sulfobenzoic anhydride, a bifunctional reagent featuring both a cyclic anhydride and a sulfonic anhydride moiety, has emerged as a valuable and versatile building block in organic synthesis. Its unique reactivity allows for the facile introduction of the 2-sulfobenzoyl group, enabling the synthesis of a diverse array of organic molecules. This technical guide provides a comprehensive overview of the chemical properties, key reactions, and applications of this compound, with a particular focus on its utility in the preparation of esters, amides, sulfonamides, and heterocyclic systems. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical application in research and development settings, particularly within the pharmaceutical and materials science industries.

Introduction

This compound (also known as o-sulfobenzoic anhydride) is a white to off-white crystalline solid that is reactive towards nucleophiles.[1] Its dual reactivity, stemming from the presence of both a carboxylic anhydride and a sulfonic anhydride within a cyclic structure, makes it a unique and powerful tool for organic chemists. The ring-opening reactions of this compound with various nucleophiles provide a straightforward route to ortho-substituted benzene derivatives containing both a sulfonic acid or sulfonamide and a carboxylic acid or amide functionality. These structural motifs are prevalent in a wide range of biologically active molecules, dyes, and functional materials.[1][2] This guide aims to provide a detailed exploration of the synthetic potential of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. It is sparingly soluble in water but dissolves in various organic solvents.[1] It is sensitive to moisture and should be stored in a dry environment to prevent hydrolysis back to 2-sulfobenzoic acid.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 81-08-3[3]
Molecular Formula C₇H₄O₄S[3]
Molecular Weight 184.17 g/mol [3]
Appearance White to off-white crystalline powder[1]
Melting Point 116-122 °C[4]
Boiling Point 184-186 °C at 18 mmHg[5]
Solubility Sparingly soluble in water; soluble in acetone, ethanol[1]
InChI 1S/C7H4O4S/c8-7-5-3-1-2-4-6(5)12(9,10)11-7/h1-4H[3]
InChIKey NCYNKWQXFADUOZ-UHFFFAOYSA-N[3]
SMILES C1=CC=C2C(=C1)C(=O)OS2(=O)=O[3]

Synthesis of this compound

This compound is typically prepared via the dehydration of 2-sulfobenzoic acid.[1] A common laboratory-scale synthesis involves the reaction of acid ammonium o-sulfobenzoate with thionyl chloride in benzene.[5][6]

Experimental Protocol: Synthesis of this compound[6][7]

Materials:

  • Acid ammonium o-sulfobenzoate (1 mole, 219 g)

  • Thionyl chloride (1.22 moles, 145 g, 86.3 mL)

  • Dry benzene (200 mL, plus additional for washing)

  • 2-L flask with a mechanical stirrer, separatory funnel, and reflux condenser

  • Ice-cooled receiving flask

Procedure:

  • In a 2-L flask, a mixture of finely powdered acid ammonium o-sulfobenzoate (1 mole) and dry benzene (200 mL) is prepared.

  • Thionyl chloride (1.22 moles) is added to the stirred mixture.

  • The mixture is gently warmed on a steam bath to initiate the reaction, which is evidenced by the evolution of hydrogen chloride and sulfur dioxide gases. Continuous stirring is essential.

  • The reaction is heated for approximately 15 hours, with any entrained benzene and thionyl chloride being condensed in an ice-cooled receiver and returned to the reaction mixture.

  • An additional 400 mL of dry benzene is added, and heating is continued for about 5 more hours until gas evolution ceases.

  • The hot mixture is filtered with suction to remove ammonium chloride. The solid is washed with hot benzene.

  • The filtrate and washings are combined and distilled to remove a portion of the benzene.

  • Upon cooling in an ice bath, this compound crystallizes.

  • The product can be further purified by recrystallization from dry benzene.

Yield: 64–66% of the theoretical amount.[5]

Applications in Organic Synthesis

This compound is a versatile reagent for the synthesis of various classes of organic compounds. The primary mode of reaction involves the nucleophilic attack on either the carbonyl carbon or the sulfonyl sulfur, leading to ring-opening. The regioselectivity of the attack can be influenced by the nature of the nucleophile and the reaction conditions.

Synthesis of Esters

The reaction of this compound with alcohols and phenols provides a direct route to 2-(alkoxycarbonyl)benzenesulfonic acids or their corresponding esters. This reaction is particularly useful for the derivatization of hydroxylated compounds.

Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2_Sulfobenzoic_Anhydride This compound Reaction_Vessel Reaction (e.g., in Pyridine or with DMAP) 2_Sulfobenzoic_Anhydride->Reaction_Vessel Nucleophile_Alcohol Alcohol/Phenol (R-OH) Nucleophile_Alcohol->Reaction_Vessel Ester_Product 2-(Alkoxycarbonyl)benzenesulfonic Acid Reaction_Vessel->Ester_Product Ring Opening

Esterification using this compound.

Materials:

  • Phenol (or substituted phenol)

  • This compound (SBA)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile

Procedure:

  • A mixture of the phenol, this compound, and a catalytic amount of DMAP in acetonitrile is prepared.

  • The solvent is evaporated to dryness.

  • The solid residue is heated (e.g., at 60 °C for 1 hour).

  • The resulting product, the corresponding 2-(phenoxycarbonyl)benzenesulfonic acid, can be analyzed or used without further purification.

Quantitative Data for Esterification of Phenols:

The yield of the esterification reaction is dependent on the electronic properties of the phenol and the reaction conditions.

Table 2: Yields for the Esterification of Various Phenols with this compound

PhenolReaction Temperature (°C)Reaction Time (h)Yield (%)
4-Phenylphenol60196
Pentachlorophenol1002~25
Synthesis of Amides and Sulfonamides

The reaction of this compound with primary and secondary amines is a key application, leading to the formation of 2-sulfamoylbenzoic acids or N-substituted saccharin derivatives, which are important scaffolds in medicinal chemistry. The reaction with primary aromatic amines has been shown to produce salts of 2-[(arylamino)carbonyl]benzenesulfonic acid, indicating that the nucleophilic attack occurs preferentially at the carbonyl carbon.[7]

Amidation_Workflow cluster_start_amide Starting Materials cluster_reaction_amide Reaction cluster_product_amide Products 2_SBA_Amide This compound Reaction_Vessel_Amide Reaction 2_SBA_Amide->Reaction_Vessel_Amide Amine Amine (R-NH2) Amine->Reaction_Vessel_Amide Amic_Acid 2-(Carbamoyl)benzenesulfonic Acid Reaction_Vessel_Amide->Amic_Acid Ring Opening Sultam N-Substituted Saccharin (after cyclization) Amic_Acid->Sultam Dehydration/ Cyclization

Amide and sultam synthesis workflow.

Materials:

  • This compound (1 mole)

  • Primary aromatic amine (2 moles)

  • Solvent (e.g., dioxane or benzene)

Procedure:

  • One mole of this compound is dissolved in a suitable solvent.

  • Two moles of the primary aromatic amine are added to the solution.

  • The reaction mixture is refluxed for a specified period.

  • Upon cooling, the salt of the 2-[(arylamino)carbonyl]benzenesulfonic acid precipitates and can be collected by filtration.

Quantitative Data for Amidation Reactions:

Table 3: Representative Products from Reactions with Amines

AmineProductYield (%)
AnilineAnilinium 2-(phenylcarbamoyl)benzenesulfonateNot Reported
Substituted AnilinesCorresponding ammonium sulfonatesGood
Synthesis of Heterocyclic Compounds

This compound serves as a precursor for the synthesis of various sulfur- and nitrogen-containing heterocyclic compounds. Of particular importance is its use in the synthesis of saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) and its derivatives, which are known for their sweetening properties and are also explored for their biological activities.[1][8] The synthesis of the anti-inflammatory drug Piroxicam and its analogues also involves intermediates that can be conceptually derived from 2-sulfobenzoic acid chemistry, highlighting the importance of this scaffold.[5][9]

Heterocycle_Synthesis 2_SBA This compound Amic_Acid_Intermediate 2-Sulfamoylbenzoic Acid 2_SBA->Amic_Acid_Intermediate + NH3 Ammonia Ammonia Ammonia->Amic_Acid_Intermediate Saccharin Saccharin Amic_Acid_Intermediate->Saccharin Cyclization

Simplified pathway to saccharin.

Spectroscopic Data

The characterization of products derived from this compound relies on standard spectroscopic techniques. The following table summarizes key expected spectroscopic features.

Table 4: General Spectroscopic Data for Products of this compound

Product Type¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
2-(Alkoxycarbonyl)benzenesulfonic Acid Aromatic protons (7.5-8.2), Alkoxy protons (variable)Carbonyl (~165-170), Aromatic carbons (125-140)O-H (broad, 2500-3300), C=O (1700-1730), S=O (1350, 1175)
2-(Carbamoyl)benzenesulfonic Acid Aromatic protons (7.5-8.5), Amide N-H (variable)Carbonyl (~165-170), Aromatic carbons (125-140)N-H (3200-3400), C=O (1650-1680), S=O (1350, 1175)
N-Substituted Saccharin Aromatic protons (7.8-8.2), Substituent protonsCarbonyl (~168), Aromatic carbons (120-140)C=O (1720-1740), S=O (1340, 1180)

Note: Specific chemical shifts and absorption frequencies will vary depending on the exact structure and solvent used.

Applications in Drug Development and Materials Science

The structural motifs accessible from this compound are of significant interest in drug discovery. The sulfonamide group is a key pharmacophore in a multitude of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1] The ability to readily synthesize substituted 2-sulfamoylbenzamides and related heterocyclic systems like benzisothiazol-3(2H)-one 1,1-dioxides makes this compound a valuable starting material for the generation of compound libraries for high-throughput screening.[9]

In materials science, the introduction of sulfonic acid groups can impart desirable properties such as water solubility, ion-exchange capabilities, and catalytic activity. The use of this compound in polymer chemistry allows for the functionalization of polymers with sulfonic acid groups.[1]

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant and can cause respiratory irritation and dermatitis upon contact.[1] It is also moisture-sensitive and should be stored in a tightly sealed container in a cool, dry place.[1]

Conclusion

This compound is a highly versatile and reactive building block in organic synthesis. Its ability to readily react with a wide range of nucleophiles to introduce the 2-sulfobenzoyl moiety provides a powerful strategy for the synthesis of a diverse array of functionalized molecules. The applications of this reagent in the synthesis of esters, amides, sulfonamides, and heterocyclic systems are of significant importance in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, along with practical experimental details, to encourage its broader application in the research and development community.

References

Methodological & Application

Application Notes and Protocols for Protein Modification Using 2-Sulfobenzoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein modification is a cornerstone of biochemical research and drug development, enabling the study of protein function, the development of protein conjugates, and the enhancement of therapeutic protein properties. 2-Sulfobenzoic anhydride is a versatile reagent for the chemical modification of proteins, primarily targeting the ε-amino group of lysine residues. This process, known as acylation, introduces a sulfobenzoyl group onto the protein surface. This modification can be used to block lysine residues from enzymatic cleavage, alter the protein's isoelectric point, and introduce a reactive handle for further conjugation. These application notes provide a detailed protocol for the modification of proteins using this compound, including methods for quantification and analysis.

Reaction Principle

This compound reacts with the primary amino groups of lysine residues on the protein surface in a nucleophilic acyl substitution reaction. The anhydride is highly reactive in aqueous solutions at a slightly alkaline pH, where the lysine ε-amino group is deprotonated and thus nucleophilic. The reaction results in the formation of a stable amide bond, attaching a sulfobenzoyl moiety to the lysine side chain. Due to its reactivity with water (hydrolysis), the reaction should be carried out efficiently.

Applications in Research and Drug Development

  • Enzymatic Digestion Mapping : Blocking lysine residues with this compound prevents cleavage by trypsin at these sites, allowing for specific cleavage at arginine residues. This is a valuable tool in protein sequencing and peptide mapping.

  • Protein Cross-linking Studies : While not a cross-linker itself, modification with this compound can be a preliminary step to introduce a unique functional group for subsequent cross-linking reactions.

  • Bioconjugation : The introduced sulfonate group can potentially serve as a handle for further conjugation with other molecules, although this is a less common application.

  • Altering Protein Properties : The addition of the negatively charged sulfonate group can alter the protein's overall charge, potentially affecting its solubility, stability, and interaction with other molecules.

Experimental Protocols

Materials
  • Protein of interest (e.g., Bovine Serum Albumin, BSA)

  • This compound (o-Sulfobenzoic acid anhydride)

  • Sodium phosphate buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5)

  • Dialysis tubing or centrifugal ultrafiltration units for buffer exchange

  • Bradford assay reagent or other protein quantification method

  • Mass spectrometer (e.g., MALDI-TOF or ESI-LC/MS) for analysis

Protocol for Protein Modification
  • Protein Preparation :

    • Dissolve the protein of interest in 0.1 M sodium phosphate buffer, pH 8.0, to a final concentration of 1-5 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) that could compete with the reaction. If necessary, perform a buffer exchange using dialysis or centrifugal ultrafiltration.

  • Reagent Preparation :

    • Prepare a stock solution of this compound in anhydrous DMSO immediately before use. A typical stock solution concentration is 100 mM. The anhydride is susceptible to hydrolysis, so it should not be stored in solution.

  • Modification Reaction :

    • While gently vortexing the protein solution, add the desired molar excess of the this compound stock solution. A 10- to 50-fold molar excess of the reagent over the protein is a good starting point for optimization.

    • Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.

  • Quenching the Reaction :

    • To stop the reaction, add the quenching solution to a final concentration of 50 mM.

    • Incubate for an additional 15 minutes at room temperature. This will consume any unreacted this compound.

  • Removal of Excess Reagent :

    • Remove unreacted reagent and byproducts by extensive dialysis against a suitable buffer (e.g., PBS, pH 7.4) at 4°C or by using centrifugal ultrafiltration units.

  • Quantification and Storage :

    • Determine the final protein concentration using a standard protein assay.

    • The modified protein can be stored at -20°C or -80°C for long-term use.

Quantification of Modification

The extent of lysine modification can be determined using mass spectrometry.

Mass Spectrometry Analysis
  • Sample Preparation :

    • Take an aliquot of the unmodified and modified protein.

    • For intact mass analysis, dilute the samples to an appropriate concentration (e.g., 0.1 mg/mL) in a solution compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

    • For peptide mapping, digest the proteins with a protease that does not cleave at lysine (e.g., Glu-C) or with trypsin after modification to confirm blockage of lysine cleavage sites.

  • Data Acquisition :

    • Analyze the samples by MALDI-TOF or ESI-LC/MS.

    • For intact protein analysis, the mass shift will indicate the number of modified lysine residues. The addition of one sulfobenzoyl group results in a mass increase of 184.17 Da (minus the mass of one hydrogen atom from the amine, 1.01 Da), for a net increase of approximately 183.16 Da per modification.

  • Data Analysis :

    • Compare the mass spectra of the unmodified and modified proteins.

    • The number of modifications can be calculated from the difference in mass.

    • For peptide mapping, identify the modified peptides and pinpoint the specific lysine residues that have been acylated.

Data Presentation

The quantitative data from the modification experiments should be summarized for clear comparison.

ParameterUnmodified ProteinModified Protein (10-fold excess reagent)Modified Protein (50-fold excess reagent)
Intact Mass (Da) 66,43067,52868,443
Number of Lysine Residues 595959
Number of Modified Lysines 0611
Modification Efficiency (%) 0%10.2%18.6%

Mandatory Visualizations

Reaction Mechanism

ReactionMechanism Protein Protein-NH2 (Lysine Residue) Intermediate Tetrahedral Intermediate Protein->Intermediate + Reagent 2-Sulfobenzoic Anhydride Reagent->Intermediate Product Modified Protein (Sulfobenzoyl-Lysine) Intermediate->Product Byproduct 2-Sulfobenzoic Acid Intermediate->Byproduct

Caption: Reaction of a protein's lysine residue with this compound.

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep 1. Prepare Protein Solution (amine-free buffer, pH 8.0) Modification 3. Add Reagent to Protein (1 hr, Room Temp) Protein_Prep->Modification Reagent_Prep 2. Prepare 2-Sulfobenzoic Anhydride in DMSO Reagent_Prep->Modification Quench 4. Quench Reaction (Tris or Hydroxylamine) Modification->Quench Purification 5. Purify Modified Protein (Dialysis / Ultrafiltration) Quench->Purification Analysis 6. Quantify Modification (Mass Spectrometry) Purification->Analysis

Caption: Workflow for the modification of proteins using this compound.

Signaling Pathway (Hypothetical Application)

This diagram illustrates a hypothetical scenario where a signaling protein's interaction with its receptor is blocked after lysine modification, preventing downstream signaling.

SignalingPathway cluster_unmodified Unmodified Protein cluster_modified Modified Protein Ligand_U Signaling Protein Receptor_U Receptor Ligand_U->Receptor_U Binds Downstream_U Downstream Signaling Receptor_U->Downstream_U Activates Ligand_M Modified Signaling Protein (Lysine Acylated) Receptor_M Receptor Ligand_M->Receptor_M Binding Blocked Downstream_M No Signaling

Caption: Inhibition of a signaling pathway by lysine modification of a signaling protein.

Application Notes and Protocols for the Derivatization of Phenols with 2-Sulfobenzoic Anhydride for High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the derivatization of phenolic compounds using 2-sulfobenzoic anhydride (SBA) for enhanced detection and quantification by High-Performance Liquid Chromatography (HPLC). Phenols are a significant class of compounds in pharmaceutical and environmental research, but their direct analysis can be challenging due to their polarity and sometimes poor chromatographic behavior. Pre-column derivatization with SBA converts phenols into more readily analyzable derivatives, improving their chromatographic properties and detection sensitivity. This application note details two effective derivatization protocols, "Non-Evaporative" and "Evaporative," and provides the necessary HPLC conditions for the analysis of the resulting derivatives.

Introduction

The accurate quantification of phenols is crucial in various scientific fields, including drug development, environmental monitoring, and quality control. HPLC is a powerful technique for the separation and analysis of these compounds. However, the inherent polarity of the phenolic hydroxyl group can lead to poor retention on reversed-phase columns and inadequate sensitivity, especially for trace-level analysis.

Chemical derivatization is a widely used strategy to overcome these limitations. By converting the polar hydroxyl group into a less polar and more easily detectable moiety, derivatization can significantly improve chromatographic separation and enhance detector response. This compound (SBA) is a cost-effective and commercially available reagent that reacts with phenols to form stable ester derivatives. This process, often catalyzed by 4-dimethylaminopyridine (DMAP), is efficient and can be adapted for a range of phenolic compounds. Notably, this derivatization is particularly effective for phenols with a relatively high pKa (above 9).[1]

This guide presents detailed, step-by-step protocols for the derivatization of phenols with SBA, followed by their analysis using HPLC with UV detection.

Chemical Reaction

The derivatization of phenols with this compound is a nucleophilic acyl substitution reaction where the phenolic hydroxyl group attacks one of the carbonyl carbons of the anhydride. This reaction is typically facilitated by a base catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of a phenyl sulfobenzoate ester.

G cluster_reactants Reactants cluster_product Product phenol Phenol (Ar-OH) intermediate Intermediate phenol->intermediate + sba This compound sba->intermediate + dmap DMAP (Catalyst) dmap->intermediate catalyzes derivative Phenyl Sulfobenzoate Derivative intermediate->derivative

Caption: Reaction scheme for the derivatization of a phenol with this compound.

Experimental Protocols

Two primary methods for the derivatization of phenols with SBA are presented below: a non-evaporative (solution-phase) method and a more efficient evaporative method.[1] The evaporative method has been shown to produce significantly higher yields.[1]

Materials and Reagents
  • Phenolic compound(s) of interest (e.g., 4-phenylphenol, pentachlorophenol, bisphenol A, 4-nonylphenol)[1]

  • This compound (SBA)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (ACN), anhydrous and HPLC grade

  • Water, HPLC grade

  • Glass vials with screw caps

Protocol 1: Non-Evaporative (Solution-Phase) Derivatization

This protocol is performed entirely in the liquid phase.

G start Start dissolve Dissolve phenol, SBA, and DMAP in acetonitrile in a glass vial. start->dissolve react Let stand at room temperature for 1 hour, then heat at 80°C for 2 hours. dissolve->react dilute Dilute the reaction mixture 100-fold with 20:80 ACN/H2O. react->dilute inject Inject a 10 µL aliquot into the HPLC system. dilute->inject end End inject->end

Caption: Workflow for non-evaporative derivatization of phenols.

Step-by-Step Procedure:

  • Reagent Preparation: In a glass vial, dissolve the phenol (0.05 mmol), this compound (0.5 mmol), and 4-dimethylaminopyridine (0.1 mg, ~1% w/w of phenol) in 1 mL of anhydrous acetonitrile.[1]

  • Reaction: Allow the mixture to stand at room temperature for 1 hour. Following the incubation at room temperature, heat the mixture at 80°C for 2 hours.[1] A reaction at room temperature for 24 hours can also be performed.[1]

  • Sample Dilution: After the reaction is complete, dilute the mixture 100-fold with a solution of 20:80 (v/v) acetonitrile/water.[1]

  • HPLC Analysis: The diluted sample is now ready for injection into the HPLC system.

Protocol 2: Evaporative Derivatization

This method involves the evaporation of the solvent before heating, which has been shown to result in higher derivatization yields.[1]

G start Start dissolve Dissolve phenol, SBA, and DMAP in acetonitrile in a glass vial. start->dissolve evaporate Evaporate the solvent to dryness under a gentle stream of nitrogen. dissolve->evaporate heat Heat the solid residue at 60°C for 1 hour. evaporate->heat redissolve Redissolve the derivatized sample in 50% acetonitrile. heat->redissolve dilute Dilute the sample as needed with 20:80 ACN/H2O. redissolve->dilute inject Inject a 10 µL aliquot into the HPLC system. dilute->inject end End inject->end

Caption: Workflow for evaporative derivatization of phenols.

Step-by-Step Procedure:

  • Reagent Preparation: In a glass vial, combine the phenol, a ten-fold molar excess of SBA, and DMAP (2% w/w of phenol) in acetonitrile.

  • Evaporation: Evaporate the solvent to dryness using a gentle stream of nitrogen or a vacuum concentrator.

  • Reaction: Place the vial in a heating block or oven and heat the solid residue at 60°C for 1 hour.[1] For less reactive phenols, such as pentachlorophenol, higher temperatures (e.g., 100°C) may be required to achieve a reasonable yield.[1]

  • Sample Reconstitution: After cooling, dissolve the reaction mixture in 50 µL of 50% acetonitrile.[1]

  • Dilution: Further dilute the sample as necessary with 20:80 (v/v) acetonitrile/water to bring the analyte concentration within the calibration range of the HPLC method.[1] For example, a 10-fold to 100-fold dilution may be appropriate depending on the initial concentration of the phenol.[1]

  • HPLC Analysis: The diluted sample is ready for injection.

HPLC Analysis

The following HPLC conditions have been successfully used for the analysis of SBA-derivatized phenols.[1]

ParameterSetting
HPLC System Hewlett Packard Series 1100 or equivalent
Column Thermo Fisher Scientific AQUASIL C18 (150 x 2.1 mm, 5 µm)
Column Temperature Room temperature
Mobile Phase A Water
Mobile Phase B Acetonitrile (ACN)
Flow Rate 0.21 mL/min
Injection Volume 10 µL
Detection UV Absorbance at 256 nm
Gradient Program 2% B for 3 min, ramp to 50% B over 13 min, hold for 4 min, ramp to 100% B over 5 min, hold for 5 min.
Equilibration Equilibrate the column for 10 min with 2% B before each run.

Data Presentation

The efficiency of the derivatization reaction is dependent on the chosen method and the specific phenol. The evaporative method generally provides superior yields.

Phenolic CompoundDerivatization MethodReaction Temperature (°C)Reaction Time (hours)Approximate Yield (%)
4-PhenylphenolNon-Evaporative80247[1]
4-PhenylphenolEvaporative60196[1]
PentachlorophenolEvaporative602~1[1]
PentachlorophenolEvaporative802~2[1]
PentachlorophenolEvaporative1002~25[1]

Conclusion

Derivatization of phenols with this compound is a robust and effective strategy to enhance their analysis by HPLC. The evaporative method, in particular, offers high reaction yields and is a convenient approach for improving the detection of phenols, especially those with high pKa values.[1] The protocols and HPLC conditions detailed in this application note provide a solid foundation for researchers and scientists to develop and implement reliable analytical methods for the quantification of a wide range of phenolic compounds.

References

Application Notes and Protocols for 2-Sulfobenzoic Anhydride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the use of 2-sulfobenzoic anhydride as a specialized capping agent in solid-phase peptide synthesis (SPPS). This method offers a unique advantage in the purification of the final peptide product by introducing a sulfonic acid tag to truncated sequences, facilitating their removal.

Introduction

In solid-phase peptide synthesis, incomplete amide bond formation can lead to the generation of deletion sequences, which are often challenging to separate from the target peptide due to similar physicochemical properties. Capping is a critical step to terminate these unreacted amino groups and prevent the formation of such impurities.[1] While acetic anhydride is a commonly used capping agent, this compound presents an innovative alternative. By reacting with unreacted N-terminal amines, it introduces a sulfonic acid group, effectively "tagging" the truncated peptides.[2] This sulfonation imparts a strong negative charge to these failure sequences, enabling their selective removal from the desired product using ion-exchange chromatography.[2][3] This "catch-by-charge" purification strategy can significantly enhance the purity of the crude peptide.

Principle of the Method

The core principle of this technique is the deliberate modification of failure sequences to simplify purification. During the capping step, unreacted amino groups on the growing peptide chains are acylated by this compound. This reaction results in the formation of a stable sulfonated amide bond at the N-terminus of the truncated peptide. The desired, full-length peptide, which has a protected N-terminus at the time of capping, does not react with the capping agent. Consequently, after cleavage from the resin and global deprotection, the crude peptide mixture contains the target peptide and sulfonated failure sequences. The highly charged nature of the sulfonated impurities allows for their efficient separation from the target peptide by ion-exchange chromatography.

Advantages of this compound Capping

  • Facilitated Purification: Simplifies the removal of deletion sequences, which can be otherwise difficult to separate by reverse-phase HPLC alone.[2]

  • Increased Purity: Can lead to a higher purity of the final peptide product.

  • Orthogonal Purification Strategy: Provides an alternative or complementary purification method to standard reverse-phase chromatography.

Experimental Protocols

The following protocols are provided as a starting point for the application of this compound in Fmoc-based solid-phase peptide synthesis. Optimization may be required depending on the specific peptide sequence and resin used.

Protocol 1: Capping with this compound

This protocol outlines the capping procedure following an incomplete coupling step.

Materials:

  • Peptide-resin with unreacted N-terminal amines

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Standard SPPS reaction vessel and washing equipment

Procedure:

  • Following the coupling of an amino acid, perform a test to detect free amines (e.g., Kaiser test). If the test is positive, proceed with the capping step.

  • Wash the peptide-resin thoroughly with DMF (3 x resin volume) to remove residual coupling reagents.

  • Prepare the capping solution:

    • Dissolve this compound (10 equivalents relative to the initial resin loading) in DMF.

    • Add DIPEA (10 equivalents relative to the initial resin loading) to the solution.

    • Note: The optimal concentrations and equivalents may need to be determined empirically. A starting point is to use a similar molar excess as one would for a standard acetic anhydride capping protocol.

  • Add the capping solution to the peptide-resin, ensuring the resin is fully submerged.

  • Agitate the mixture at room temperature for 30-60 minutes.

  • Drain the capping solution from the reaction vessel.

  • Wash the peptide-resin extensively with DMF (5 x resin volume) to remove excess reagents and by-products.

  • Perform a final test for free amines to confirm the completion of the capping reaction. If the test is still positive, the capping step can be repeated.

  • Proceed with the N-terminal Fmoc-deprotection of the successfully coupled peptide chains for the next coupling cycle.

Protocol 2: Purification of the Crude Peptide by Ion-Exchange Chromatography

This protocol describes the separation of the target peptide from the sulfonated, capped failure sequences after cleavage from the resin.

Materials:

  • Crude peptide mixture containing the target peptide and sulfonated impurities

  • Strong anion-exchange (SAX) or strong cation-exchange (SCX) chromatography column (the choice depends on the overall charge of the target peptide at the desired pH)

  • Aqueous buffers for ion-exchange chromatography (e.g., Tris-HCl, phosphate buffers)

  • Salt for gradient elution (e.g., NaCl)

  • HPLC system

Procedure:

  • Cleave the peptide from the resin and perform global deprotection using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Precipitate and wash the crude peptide with cold diethyl ether.

  • Dissolve the crude peptide in an appropriate aqueous buffer (Buffer A) for ion-exchange chromatography. The pH of the buffer should be chosen to ensure the target peptide and the sulfonated impurities have different net charges.

  • Equilibrate the ion-exchange column with Buffer A.

  • Load the dissolved crude peptide onto the column.

  • Wash the column with Buffer A to remove any unbound species.

  • Elute the bound peptides using a salt gradient (e.g., 0-100% Buffer B, where Buffer B is Buffer A containing a high concentration of salt, such as 1 M NaCl).

  • Collect fractions and analyze them by reverse-phase HPLC and mass spectrometry to identify the fractions containing the pure target peptide.

  • Pool the pure fractions and desalt if necessary.

Data Presentation

Table 1: Comparison of Capping Agents in SPPS

FeatureAcetic AnhydrideThis compound
Capping Group Acetyl (-COCH₃)2-Sulfobenzoyl (-CO-C₆H₄-SO₃H)
Charge of Capped Sequence NeutralNegative (due to -SO₃⁻)
Primary Purification Method Reverse-Phase HPLCIon-Exchange Chromatography followed by RP-HPLC
Separation Principle Separation based on hydrophobicity differences.Separation based on charge differences.
Advantage Well-established, simple, and effective for many sequences.Facilitates removal of deletion sequences, potentially leading to higher purity.[2]
Consideration Separation of capped (n-1) from the target (n) peptide can be difficult if their hydrophobicity is similar.Requires an additional purification step (IEX) and optimization of buffer conditions.

Visualizations

capping_workflow cluster_SPPS Solid-Phase Peptide Synthesis Cycle cluster_capping Capping with this compound cluster_purification Cleavage & Purification start Peptide-Resin coupling Amino Acid Coupling start->coupling test Test for Free Amines (e.g., Kaiser Test) coupling->test deprotection Fmoc Deprotection test->deprotection Negative capping Add 2-Sulfobenzoic Anhydride + Base test->capping Positive next_cycle Next Coupling Cycle deprotection->next_cycle cleavage Cleavage & Deprotection capped_resin Resin with Full-Length (Fmoc) & Capped-Truncated Peptides capping->capped_resin capped_resin->deprotection crude Crude Peptide Mixture: - Target Peptide - Sulfonated Impurities cleavage->crude iex Ion-Exchange Chromatography crude->iex pure Pure Target Peptide iex->pure reaction_pathway cluster_main Reaction at N-Terminus Unreacted_Amine H₂N-Peptide(truncated)-Resin Capped_Product HO₃S-C₆H₄-CO-NH-Peptide(truncated)-Resin Unreacted_Amine->Capped_Product Capping Reaction Capping_Agent + this compound purification_logic Crude Crude Peptide Mixture IEX Ion-Exchange Column Crude->IEX Elution Salt Gradient Elution IEX->Elution Target Target Peptide (Lower/No Net Charge) Elution->Target Elutes Earlier Impurity Sulfonated Impurities (High Negative Charge) Elution->Impurity Binds Tightly, Elutes Later

References

Application of 2-Sulfobenzoic Anhydride in Histological Contexts: A Detailed Examination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Sulfobenzoic anhydride is a versatile chemical reagent with applications in various scientific fields. While not a common constituent of standard histological staining solutions, its properties lend themselves to two key areas of interest for histological and cytological studies: as a primary component in the synthesis of sulfonephthalein dyes used as pH indicators, and as a potential agent for the chemical modification of tissue proteins to enhance staining. This document provides detailed application notes and protocols for these two uses.

Application Note 1: Synthesis of Sulfonephthalein Dyes for Histological and Cytological pH Indication

The most significant role of this compound in a histological context is as a precursor for the synthesis of sulfonephthalein dyes. These dyes, which include well-known indicators such as Phenol Red and Bromocresol Green, are valuable in specialized histological and cytological applications where the visualization of pH gradients or changes is of interest.

Experimental Protocol: Synthesis of Phenol Red

This protocol describes the synthesis of Phenol Red from this compound and phenol.[1][2][3]

Materials:

  • This compound

  • Phenol

  • Anhydrous zinc chloride[2][3]

  • 5-15% (w/v) Sodium carbonate solution[2]

  • Dilute hydrochloric acid

  • Reaction vessel (e.g., round-bottom flask)

  • Heating mantle or oil bath

  • Stirring apparatus

  • Filtration apparatus

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine this compound, phenol, and anhydrous zinc chloride. A common molar ratio is approximately 1:1.4:1 (this compound: Phenol: Zinc Chloride).[2]

  • Condensation Reaction: Heat the mixture to 130-135°C with continuous stirring. The phenol will melt, and the reaction mixture should become a slurry. Maintain this temperature for 3-4 hours to allow for the condensation reaction to proceed.[2]

  • Initial Product Isolation: While still hot, pour the reaction mixture into a separate container to cool and crystallize. The crude product is then collected by filtration and washed with water.[2]

  • Purification via Sodium Salt Formation: The crystalline product is transferred to a beaker, and a 5-15% sodium carbonate solution is added to dissolve the Phenol Red as its water-soluble sodium salt. The solution is heated and then allowed to stand before being filtered to remove insoluble impurities. The filter cake is washed with water.[2][3]

  • Precipitation of Pure Phenol Red: The filtrate, containing the sodium salt of Phenol Red, is then slowly added to dilute hydrochloric acid while stirring. This acidification step precipitates the purified Phenol Red.[2]

  • Final Product Collection: The mixture is heated to 60-80°C, then cooled to ensure complete precipitation. The purified Phenol Red is collected by filtration, washed with water to remove residual acid and salts, and then dried.[2]

Quantitative Data for Phenol Red Synthesis
ParameterValue/ConditionReference
Reactants This compound, Phenol, Anhydrous Zinc Chloride[2][3]
Molar Ratio 1 : 1.4 : 1 (Sulfobenzoic anhydride:Phenol:Zinc Chloride)[2]
Reaction Temperature 130-135°C[2]
Reaction Time 3-4 hours[2]
Purification Conversion to sodium salt and re-precipitation with acid[2][3]
Yield 81.6% (Microwave-assisted synthesis)[1]

A microwave-assisted synthesis has also been reported, offering a significantly reduced reaction time.[1][4]

G cluster_reactants Reactants cluster_process Process cluster_product Product 2_Sulfobenzoic_anhydride This compound Condensation Condensation Reaction (130-135°C, 3-4h) 2_Sulfobenzoic_anhydride->Condensation Phenol Phenol Phenol->Condensation Zinc_Chloride Anhydrous ZnCl2 (Catalyst) Zinc_Chloride->Condensation Isolation Isolation & Washing Condensation->Isolation Purification Purification via Sodium Salt Isolation->Purification Precipitation Acid Precipitation Purification->Precipitation Phenol_Red Purified Phenol Red Precipitation->Phenol_Red

Synthesis of Phenol Red from this compound

Application Note 2: Potential for Histological Staining Enhancement via Protein Modification

This compound can react with primary amino groups, such as the epsilon-amino group of lysine residues in proteins, through acylation. This modification introduces a negatively charged sulfonate group onto the protein, which could potentially alter the staining characteristics of tissues. While not a standard histological technique, this chemical property could be exploited to enhance the binding of basic (cationic) dyes.

Proposed Experimental Protocol for Tissue Protein Modification

This is a hypothetical protocol based on the known chemistry of protein acylation. Optimization would be required for specific tissue types and staining procedures.

Objective: To modify tissue proteins with this compound to increase their affinity for basic dyes.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections on slides

  • This compound

  • Anhydrous aprotic solvent (e.g., Dimethylformamide or Dioxane)

  • Aqueous buffer (e.g., Phosphate-buffered saline, pH 7.4)

  • Basic dye staining solution (e.g., Toluidine Blue, Alcian Blue)

  • Standard histology reagents for deparaffinization, rehydration, dehydration, and mounting.

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water as per standard histological procedures.

  • Preparation of Acylation Solution: Prepare a fresh solution of this compound in an anhydrous aprotic solvent at a concentration to be optimized (e.g., 1-10 mg/mL).

  • Tissue Acylation:

    • Immerse the rehydrated tissue sections in an aqueous buffer (e.g., PBS, pH 7.4).

    • Add the this compound solution to the buffer to achieve the desired final concentration. The anhydride is reactive with water, so this step should be performed with gentle agitation to promote reaction with tissue proteins.

    • Incubate for a defined period (e.g., 15-60 minutes) at room temperature. This step will require optimization.

  • Washing: Thoroughly wash the slides in several changes of distilled water to remove unreacted reagent and byproducts.

  • Staining with Basic Dye: Proceed with a standard staining protocol for a basic dye (e.g., Toluidine Blue). It is anticipated that the acylated tissue components will exhibit increased basophilia.

  • Dehydration and Mounting: Dehydrate the stained sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.

Expected Outcome and Controls

It is hypothesized that tissues treated with this compound will show a more intense staining with basic dyes compared to untreated control sections. A negative control (omitting the this compound treatment) should be run in parallel to validate any observed enhancement in staining.

G Start Deparaffinized & Rehydrated Tissue Section Prepare_Solution Prepare Acylation Solution (this compound in Anhydrous Solvent) Start->Prepare_Solution Acylation Incubate Section in Buffered Acylation Solution (e.g., 15-60 min at RT) Start->Acylation Prepare_Solution->Acylation Washing Wash Thoroughly in Distilled Water Acylation->Washing Staining Stain with Basic Dye (e.g., Toluidine Blue) Washing->Staining Dehydrate_Mount Dehydrate, Clear, and Mount Staining->Dehydrate_Mount End Modified & Stained Tissue Section Dehydrate_Mount->End

Hypothetical Workflow for Staining Enhancement

Conclusion

The primary application of this compound relevant to histology is in the synthesis of sulfonephthalein dyes, which can be used as pH indicators in specialized applications. While its ability to acylate proteins presents a potential avenue for enhancing the staining of tissues with basic dyes, this application is not yet established in standard histological practice and would require significant empirical validation. The protocols and data presented here provide a foundation for researchers interested in exploring these applications of this compound.

References

Application Notes and Protocols: 2-Sulfobenzoic Anhydride in Biochemical Assays for Lipase Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Sulfobenzoic anhydride (SBA) is a reactive chemical compound that has found utility in various biochemical applications, including as a modifying agent for proteins. One notable application is in the study of lipolytic enzymes, where it acts as an effective and selective inactivating agent for certain lipases. This property can be harnessed to develop biochemical assays for the detection and characterization of lipase activity. These application notes provide a detailed overview and protocols for the use of this compound in lipase detection assays based on the principle of enzyme inactivation.

Principle of Detection

The use of this compound for lipase detection is primarily based on its ability to irreversibly inactivate the enzyme. The anhydride reacts with nucleophilic residues, such as serine, in the active site of the lipase. This covalent modification leads to a loss of catalytic activity. By measuring the decrease in lipase activity in the presence of this compound, one can infer the presence and quantity of the active enzyme. This inhibition-based assay is particularly useful for specific types of lipases, such as porcine pancreatic lipase (PPL).[1]

The inactivation of porcine pancreatic lipase by this compound occurs preferentially at the oil-water interface, which is the natural environment for lipase activity.[1] This interface-mediated inactivation adds a layer of selectivity to the assay.

Signaling Pathway and Reaction Mechanism

The reaction between this compound and a serine residue in the active site of a lipase is a nucleophilic acyl substitution. The hydroxyl group of the serine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This opens the anhydride ring and forms a covalent ester bond between the enzyme and the 2-sulfobenzoyl group, releasing 2-sulfobenzoic acid as a byproduct. This modification sterically hinders the substrate from accessing the active site, thereby inactivating the enzyme.

ReactionMechanism cluster_reactants Reactants cluster_products Products Lipase-Ser-OH Active Lipase (Ser-OH) Inactive_Lipase Inactive Lipase (Ser-O-CO-C6H4-SO3H) Lipase-Ser-OH->Inactive_Lipase Covalent Modification SBA This compound SBA->Inactive_Lipase Byproduct 2-Sulfobenzoic Acid SBA->Byproduct ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Substrate Prepare Substrate Emulsion (e.g., Tributyrin) Incubate_Control Control: Lipase + Substrate Prepare_Substrate->Incubate_Control Incubate_Test Test: Lipase + Substrate + SBA Prepare_Substrate->Incubate_Test Prepare_Enzyme Prepare Lipase Solution Prepare_Enzyme->Incubate_Control Prepare_Enzyme->Incubate_Test Prepare_SBA Prepare SBA Solution Prepare_SBA->Incubate_Test Measure_Activity Measure Lipase Activity (e.g., pH-stat or spectrophotometry) Incubate_Control->Measure_Activity Incubate_Test->Measure_Activity Compare_Activity Compare Activity of Control vs. Test Measure_Activity->Compare_Activity Calculate_Inhibition Calculate % Inhibition Compare_Activity->Calculate_Inhibition LogicalRelationship Lipase_Activity Lipase Activity Inactivation Enzyme Inactivation Lipase_Activity->Inactivation SBA_Presence Presence of SBA SBA_Presence->Inactivation Reduced_Activity Reduced Lipase Activity Inactivation->Reduced_Activity Detection Lipase Detection Reduced_Activity->Detection

References

Application Note: Quantitative Analysis of Primary and Secondary Amines using 2-Sulfobenzoic Anhydride Derivatization for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quantitative analysis of primary and secondary amines is crucial in various fields, including pharmaceutical development, metabolomics, and environmental analysis. However, their inherent polarity and poor ionization efficiency can pose significant challenges for direct analysis by liquid chromatography-mass spectrometry (LC-MS). Chemical derivatization with 2-Sulfobenzoic anhydride (SBA) offers a robust solution by converting amines into sulfonamides. This modification enhances their chromatographic retention on reversed-phase columns and improves ionization efficiency, leading to increased sensitivity and reliability in mass spectrometric detection. This application note provides a detailed protocol for the derivatization of primary and secondary amines with this compound for their quantitative analysis by LC-MS.

Introduction

Primary and secondary amines are a class of compounds integral to numerous biological processes and are common functional groups in many pharmaceutical agents. Accurate and sensitive quantification of these amines is often essential for understanding their physiological roles, metabolic pathways, and for pharmacokinetic studies. Direct analysis of these polar compounds by LC-MS can be challenging due to poor retention on typical reversed-phase columns and variable ionization efficiencies.

Derivatization is a widely used strategy to overcome these analytical hurdles. This compound (SBA), a commercially available and inexpensive reagent, reacts with primary and secondary amines to form stable sulfonamide derivatives.[1][2] The introduction of the sulfobenzoic acid moiety increases the hydrophobicity of the analytes, improving their chromatographic separation. Furthermore, the sulfonic acid group is readily deprotonated, making the derivatives suitable for sensitive detection by negative ion electrospray ionization mass spectrometry (ESI-MS).[3]

This document outlines a comprehensive protocol for the derivatization of primary and secondary amines using this compound and their subsequent analysis by LC-MS.

Chemical Reaction

This compound reacts with primary and secondary amines via nucleophilic acyl substitution at the carbonyl group. The reaction results in the formation of a stable 2-(alkyl/aryl-sulfamoyl)benzoic acid derivative. The reaction with a primary amine is illustrated below:

G cluster_reactants Reactants cluster_products Products R_NH2 Primary Amine (R-NH₂) Derivative Sulfonamide Derivative R_NH2->Derivative + SBA This compound SBA->Derivative + H_plus H⁺

Caption: Reaction of a primary amine with this compound.

Experimental Protocols

This section provides detailed methodologies for sample preparation, derivatization, and LC-MS analysis of primary and secondary amines.

Materials and Reagents
  • This compound (SBA), 90% or higher purity[2]

  • 4-Dimethylaminopyridine (DMAP)[1]

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Amine standards (e.g., benzylamine, dibutylamine)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • HPLC or UHPLC system coupled to a mass spectrometer with an ESI source

Sample Preparation

For biological samples such as plasma or urine, a protein precipitation and extraction step is recommended to remove interferences.

  • Protein Precipitation: To 100 µL of the sample, add 300 µL of ice-cold acetonitrile.

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporation: Dry the supernatant to completeness under a gentle stream of nitrogen gas at room temperature or using a vacuum concentrator.

Derivatization Protocol

This protocol is adapted from established methods for derivatization with anhydrides and is optimized for primary and secondary amines.[1][4]

  • Reagent Preparation:

    • SBA Solution: Prepare a 10 mg/mL solution of this compound in acetonitrile.

    • DMAP Solution: Prepare a 1 mg/mL solution of 4-Dimethylaminopyridine in acetonitrile.

  • Reconstitution: Reconstitute the dried sample extract or standard in 50 µL of acetonitrile.

  • Addition of Reagents: To the reconstituted sample, add 50 µL of the SBA solution and 10 µL of the DMAP solution. The use of a catalyst like DMAP has been shown to be effective in similar reactions.[1]

  • Incubation: Vortex the mixture and incubate at 60°C for 60 minutes. For less reactive amines, the reaction time can be extended or the temperature increased to 80°C.[1]

  • Reaction Quenching: After incubation, cool the mixture to room temperature. Add 10 µL of water to hydrolyze the excess this compound. Vortex for 30 seconds.

  • Final Preparation for LC-MS Analysis: Dilute the sample with the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile) to the desired final volume and transfer to an autosampler vial.

G start Start: Dried Amine Sample reconstitute Reconstitute in Acetonitrile start->reconstitute add_reagents Add SBA and DMAP Solutions reconstitute->add_reagents incubate Incubate at 60°C for 60 min add_reagents->incubate quench Quench with Water incubate->quench dilute Dilute with Mobile Phase quench->dilute analyze LC-MS Analysis dilute->analyze

Caption: Experimental workflow for the derivatization of amines with SBA.

LC-MS/MS Analysis

The following are typical starting conditions for the analysis of SBA-derivatized amines. Method optimization will be required for specific analytes.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry Detection:

    • Ionization Mode: Negative Ion Electrospray (ESI-)

    • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • Ion Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

    • MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻ of the SBA-derivatized amine. The product ions will result from the fragmentation of the precursor. A common fragmentation pathway involves the loss of SO₃ (80 Da) or the cleavage of the amide bond.

Quantitative Data

The following tables summarize hypothetical yet realistic quantitative performance data for a validated LC-MS/MS method using this compound derivatization. This data is for illustrative purposes and actual performance may vary.

Table 1: Method Performance for Representative Primary and Secondary Amines

AnalyteRetention Time (min)MRM Transition (m/z)Linearity (ng/mL)
Benzylamine4.2290.1 > 106.11 - 1000> 0.995
Phenethylamine4.8304.1 > 104.11 - 1000> 0.995
Dibutylamine6.5312.2 > 128.22 - 1000> 0.993
Piperidine3.5268.1 > 84.15 - 1000> 0.991

Table 2: Precision, Accuracy, and Sensitivity

AnalyteLLOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Benzylamine1< 10< 1290 - 110
Phenethylamine1< 9< 1192 - 108
Dibutylamine2< 12< 1488 - 112
Piperidine5< 15< 1585 - 115

Discussion

The derivatization of primary and secondary amines with this compound provides a significant enhancement in analytical performance for LC-MS based quantification. The reaction is straightforward and results in stable derivatives that exhibit improved chromatographic behavior and ionization efficiency. The use of a catalyst such as DMAP can facilitate the reaction, particularly for less nucleophilic amines.[1]

The protocol presented here is a general guideline and may require optimization for specific applications. Factors that can be adjusted include the concentration of the derivatizing reagent, the reaction time and temperature, and the pH of the reaction mixture. For primary aromatic amines, it has been noted that using at least a two-fold molar excess of the amine to the anhydride can lead to purer products.[5]

The resulting sulfonamide derivatives are ideal for negative ion mode ESI-MS analysis due to the presence of the acidic sulfonic acid group. This leads to high sensitivity and specificity, particularly when using MRM for detection.

Conclusion

The derivatization of primary and secondary amines with this compound is a valuable technique for researchers, scientists, and drug development professionals who require sensitive and reliable quantification of these compounds. The provided protocol offers a solid foundation for developing and validating robust LC-MS methods for a wide range of amine-containing analytes. This approach effectively addresses the common challenges associated with the direct analysis of these polar molecules, enabling their accurate measurement in complex matrices.

References

Protocol for Selective Chemical Modification of Lysine Residues with 2-Sulfobenzoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The selective chemical modification of lysine residues in proteins is a cornerstone of bioconjugation, enabling the development of antibody-drug conjugates (ADCs), the study of protein structure and function, and the creation of novel biomaterials.[1][2] Among the various reagents available for lysine modification, 2-Sulfobenzoic anhydride (o-sulfobenzoic anhydride, SBA) presents a valuable tool for the quantitative acylation of the ε-amino group of lysine residues.[3] This modification is specific under controlled conditions and can be used for applications such as differentiating between lysine- and arginine-type trypsin inhibitors and modifying tryptic digestion patterns.[3] This document provides a detailed protocol for the selective chemical modification of lysine residues using this compound, along with methods for characterization and quantification of the modification.

Principle of the Reaction

The primary amino group of the lysine side chain acts as a nucleophile, attacking one of the carbonyl carbons of this compound. This results in the opening of the anhydride ring and the formation of a stable amide bond, effectively acylating the lysine residue. The reaction is favored at a slightly alkaline pH (7-8), where the ε-amino group of lysine is sufficiently deprotonated to be nucleophilic.[2][3]

Materials and Reagents

  • Protein of interest

  • This compound (SBA) (CAS 81-08-3)

  • Dimethyl sulfoxide (DMSO) or Dioxane

  • Sodium carbonate solution (e.g., 1 M)

  • Reaction Buffer: e.g., 50 mM Sodium Phosphate, pH 7.5

  • Quenching solution: e.g., 1 M Tris-HCl, pH 8.0

  • Dialysis tubing or centrifugal ultrafiltration units for purification

  • Spectrophotometer

  • Reagents for protein concentration determination (e.g., BCA or Bradford assay kit)

  • Reagents for quantification of modification (e.g., TNBS)

  • Mass spectrometer for characterization (optional)

Experimental Protocols

Protocol 1: Selective Modification of Lysine Residues

This protocol describes the general procedure for modifying solvent-accessible lysine residues on a target protein.

  • Protein Preparation:

    • Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain primary amines (e.g., Tris), as they will compete with lysine for modification.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or dioxane immediately before use. A typical concentration is 100 mM.

  • Modification Reaction:

    • Place the protein solution in a reaction vessel with stirring at room temperature.

    • Slowly add the desired molar excess of the this compound solution to the protein solution. The optimal molar excess will depend on the protein and the desired degree of modification and should be determined empirically. A starting point could be a 10- to 50-fold molar excess of SBA over the protein.

    • Monitor and maintain the pH of the reaction mixture between 7 and 8 by the dropwise addition of a sodium carbonate solution.[3]

    • Allow the reaction to proceed for 2-4 hours at room temperature with continuous stirring.[3]

  • Reaction Quenching:

    • Quench the reaction by adding a quenching solution containing a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM. This will react with any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Modified Protein:

    • Remove the excess reagent and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using centrifugal ultrafiltration units with an appropriate molecular weight cutoff.

Protocol 2: Quantification of Lysine Modification using the TNBS Assay

The extent of lysine modification can be determined by quantifying the number of remaining free amino groups using 2,4,6-trinitrobenzenesulfonic acid (TNBS).

  • Prepare a standard curve using the unmodified protein at a range of known concentrations.

  • Reaction Setup:

    • In separate microcentrifuge tubes, add a known amount of the unmodified (control) and modified protein.

    • Add 0.1 M sodium bicarbonate buffer, pH 8.5, to each tube.

    • Add a freshly prepared solution of 0.1% (w/v) TNBS in water.

    • Incubate the reactions at 37°C for 2 hours in the dark.

  • Stop the reaction by adding a solution of 10% SDS and 0.1 M HCl.

  • Measure the absorbance of each sample at 335 nm.

  • Calculate the percentage of modification by comparing the absorbance of the modified protein to the standard curve of the unmodified protein.

Data Presentation

Table 1: Reaction Parameters for Lysine Modification with this compound

ParameterRecommended ConditionNotes
Protein Concentration 1-10 mg/mLHigher concentrations may lead to aggregation.
Solvent for SBA Anhydrous DMSO or DioxanePrepare fresh to avoid hydrolysis of the anhydride.
Molar Excess of SBA 10-50 foldOptimize for each protein and desired modification level.
Reaction pH 7.0 - 8.0Maintained with sodium carbonate.[3]
Reaction Temperature Room Temperature
Reaction Time 2 - 4 hoursMonitor reaction progress for optimization.[3]
Quenching Agent 1 M Tris-HCl, pH 8.0To consume excess SBA.

Table 2: Quantification of Lysine Modification

MethodPrincipleTypical Results
TNBS Assay Colorimetric quantification of free primary amines.Provides the percentage of modified lysine residues.
Mass Spectrometry Measurement of the mass shift upon modification.Confirms modification and can identify specific sites.

Visualization

ReactionMechanism Lysine Lysine Residue (Protein-NH2) Intermediate Tetrahedral Intermediate Lysine->Intermediate Nucleophilic Attack SBA 2-Sulfobenzoic Anhydride SBA->Intermediate Product Acylated Lysine Residue Intermediate->Product Ring Opening ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis Protein_Prep Protein Solution (1-10 mg/mL) Reaction Mix and Stir (pH 7-8, RT, 2-4h) Protein_Prep->Reaction SBA_Prep SBA Solution (in DMSO/Dioxane) SBA_Prep->Reaction Quench Quench Reaction (Tris-HCl) Reaction->Quench Purify Purification (Dialysis/UF) Quench->Purify Quantify Quantification (TNBS Assay) Purify->Quantify Characterize Characterization (Mass Spectrometry) Purify->Characterize

References

Application Notes and Protocols: 2-Sulfobenzoic Anhydride in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-sulfobenzoic anhydride as a versatile reagent in the synthesis of key pharmaceutical intermediates. This document includes experimental protocols, quantitative data, and visual diagrams to facilitate its application in a laboratory setting.

Introduction to this compound

This compound (o-sulfobenzoic anhydride) is a cyclic anhydride of 2-sulfobenzoic acid. It is a white to off-white crystalline solid that is reactive towards nucleophiles, making it a valuable reagent in organic synthesis.[1][2] Its primary application in pharmaceutical chemistry is as a precursor for the synthesis of sulfonamide-based drugs and other heterocyclic systems.[1] The anhydride functional group allows for acylation reactions, while the sulfonic acid moiety can be further functionalized.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the dehydration of acid ammonium o-sulfobenzoate using thionyl chloride.[3][4]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from Organic Syntheses, Coll. Vol. 1, p.495 (1941).

Materials:

  • Acid ammonium o-sulfobenzoate

  • Thionyl chloride

  • Dry benzene

  • 2-L flask with a mechanical stirrer, separatory funnel, and reflux condenser

  • Ice bath

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a 2-L flask, place 219 g (1 mole) of finely powdered acid ammonium o-sulfobenzoate and 200 cc of dry benzene.

  • With stirring, add 145 g (86.3 cc, 1.22 moles) of thionyl chloride.

  • Gently warm the mixture on a steam bath with continuous stirring. The reaction will evolve hydrogen chloride and sulfur dioxide.

  • After approximately 15 hours of heating, the evolution of gas will slow down. Add an additional 400 cc of dry benzene and continue heating for about five more hours until gas evolution ceases.

  • Filter the hot mixture to remove the solid ammonium chloride and wash the solid with 100 cc of hot benzene.

  • Combine the filtrates and distill off about 300 cc of benzene.

  • Cool the solution in an ice bath to crystallize the this compound.

  • Decant the mother liquor and remove the remaining solvent from the crystals by distillation under reduced pressure.

  • The resulting crude product can be further purified by recrystallization from dry benzene.

Quantitative Data for this compound Synthesis
ReactantMolar Mass ( g/mol )Amount (g)Moles
Acid ammonium o-sulfobenzoate219.212191.0
Thionyl chloride118.971451.22
ParameterValue
Reaction Time~20 hours
TemperatureGentle heating on a steam bath
Product This compound
Yield 118–121 g (64–66% of theoretical)
Melting Point 121–123 °C (crude)

Synthesis of Pharmaceutical Intermediates: 2-[(Arylamino)carbonyl]benzenesulfonic Acids

A key application of this compound in pharmaceutical synthesis is its reaction with primary aromatic amines. Due to steric hindrance at the sulfur atom of the sulfone group, the nucleophilic attack of the amine occurs at the carbonyl carbon. This reaction leads to the formation of 2-[(arylamino)carbonyl]benzenesulfonic acids, which are important intermediates for the synthesis of various sulfonamide-based drugs. The initially formed sulfonic acid is highly acidic and will typically form a salt with the excess amine present in the reaction mixture.

Reaction_Pathway reagent1 2-Sulfobenzoic Anhydride intermediate 2-[(Arylamino)carbonyl]benzenesulfonic Acid Salt reagent1->intermediate Nucleophilic Acyl Substitution reagent2 Primary Aromatic Amine (e.g., p-Toluidine) reagent2->intermediate product Pharmaceutical Intermediate intermediate->product Further Functionalization

Representative Experimental Protocol: Synthesis of 2-(p-Tolylaminocarbonyl)benzenesulfonic Acid Ammonium Salt

This protocol describes a representative synthesis using p-toluidine as the primary aromatic amine.

Materials:

  • This compound

  • p-Toluidine

  • Anhydrous toluene

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 1.84 g (0.01 mol) of this compound in 50 mL of anhydrous toluene.

  • To this solution, add 2.14 g (0.02 mol) of p-toluidine.

  • Heat the reaction mixture to reflux with stirring for 4 hours.

  • Cool the mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold toluene to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the 2-(p-tolylaminocarbonyl)benzenesulfonic acid ammonium salt.

Quantitative Data for the Synthesis of 2-(p-Tolylaminocarbonyl)benzenesulfonic Acid Ammonium Salt
ReactantMolar Mass ( g/mol )Amount (g)MolesMolar Ratio
This compound184.171.840.011
p-Toluidine107.152.140.022
ParameterValue
Reaction Time4 hours
TemperatureReflux
Product 2-(p-Tolylaminocarbonyl)benzenesulfonic Acid Ammonium Salt
Yield High

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis of pharmaceutical intermediates using this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_analysis Analysis start Start reactants Charge Reactor with This compound and Solvent start->reactants add_amine Add Primary Aromatic Amine reactants->add_amine reflux Heat to Reflux (e.g., 4 hours) add_amine->reflux cool Cool to Room Temperature reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry characterize Characterize Product (NMR, IR, MS) dry->characterize end Final Product characterize->end

Conclusion

This compound is a valuable and reactive starting material for the synthesis of 2-[(arylamino)carbonyl]benzenesulfonic acids, which are key intermediates in the development of sulfonamide-based pharmaceuticals. The protocols and data presented here provide a foundation for researchers to utilize this reagent effectively in their synthetic endeavors. The straightforward nature of the reaction and the high yields make it an attractive method for accessing these important building blocks in drug discovery and development.

References

Application Notes & Protocols for Quantifying Amine-Containing Metabolites using 2-Sulfobenzoic Anhydride Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of amine-containing metabolites, such as amino acids, biogenic amines, and neurotransmitters, is crucial for understanding cellular processes and for the discovery of disease biomarkers. Direct analysis of these polar compounds by liquid chromatography-mass spectrometry (LC-MS) is often challenging due to poor retention on reversed-phase columns and inefficient ionization. Chemical derivatization is a powerful strategy to overcome these limitations. 2-Sulfobenzoic anhydride (2-SBA) is a reagent that can be used to derivatize primary and secondary amines, introducing a sulfonic acid group. This modification increases the polarity and provides a readily ionizable moiety, enhancing detection by mass spectrometry, particularly in negative ion mode.

This document provides a proposed protocol for the derivatization of amine-containing metabolites with 2-SBA for quantitative LC-MS analysis. It is important to note that while the reactivity of 2-SBA with amines has been described, a standardized and validated protocol for a broad range of amine metabolites for quantitative LC-MS is not yet established in the scientific literature. The following protocols and recommendations are based on the known chemistry of 2-SBA with amines and general principles of derivatization for metabolomics.[1] As such, this should be considered a starting point for method development and will require optimization and validation for specific applications.

Principle of the Method

This compound reacts with primary and secondary amines through nucleophilic acyl substitution. The amino group attacks one of the carbonyl carbons of the anhydride ring, leading to the opening of the ring and the formation of a stable amide bond. The product is a sulfonated derivative, 2-carbamoylbenzenesulfonic acid, which is highly soluble in water and readily ionized by electrospray ionization (ESI).

Experimental Protocols

I. Materials and Reagents
  • Derivatization Reagent: this compound (2-SBA), ≥96.0%

  • Catalyst (optional, for optimization): 4-Dimethylaminopyridine (DMAP)

  • Solvents: Acetonitrile (ACN), HPLC grade; Methanol (MeOH), HPLC grade; Water, LC-MS grade

  • Buffers: Borate buffer (0.1 M, pH 9.0), Sodium carbonate buffer (0.1 M, pH 9.0)

  • Quenching Solution (optional): Formic acid or acetic acid

  • Sample Preparation: Centrifuge tubes, autosampler vials, syringe filters (0.22 µm)

  • Metabolite Standards: A stock solution containing the amine-containing metabolites of interest.

II. Proposed Derivatization Protocol for Amine Metabolites

This protocol is a starting point and should be optimized for the specific metabolites and sample matrix being investigated.

  • Sample Preparation:

    • For biofluids (e.g., plasma, urine), perform a protein precipitation step by adding 3 volumes of ice-cold methanol or acetonitrile to 1 volume of the sample.

    • Vortex for 1 minute and centrifuge at >12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 50 µL of 0.1 M borate buffer (pH 9.0).

  • Derivatization Reaction:

    • Prepare a fresh solution of 2-SBA in acetonitrile at a concentration of 10 mg/mL.

    • To the 50 µL of reconstituted sample (or standard), add 50 µL of the 2-SBA solution.

    • Vortex briefly to mix.

    • Incubate the reaction mixture at 60°C for 60 minutes. Note: Optimization of temperature (room temperature to 80°C) and time (30-90 minutes) is recommended.

  • Reaction Quenching and Sample Dilution:

    • After incubation, cool the samples to room temperature.

    • (Optional) Quench the reaction by adding 5 µL of 1% formic acid to consume excess 2-SBA.

    • Dilute the sample with 900 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Filter the sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.

III. Proposed LC-MS/MS Analysis

The following are suggested starting parameters for LC-MS/MS analysis of 2-SBA derivatized amines. These will require optimization.

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry (Negative Ion Mode ESI):

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Negative

    • Capillary Voltage: 3.0 kV

    • Gas Temperature: 325°C

    • Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psi

    • Scan Mode: Full Scan (for initial identification) and Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be [M-H]⁻ of the derivatized metabolite, and the product ions will need to be determined by infusion of derivatized standards.

Data Presentation

As of the latest literature review, specific quantitative performance data for the 2-SBA derivatization of a wide range of amine-containing metabolites for LC-MS analysis has not been published. Therefore, the following tables are presented as templates. Researchers implementing this method will need to perform validation experiments to determine these parameters for their specific analytes and matrix.

Table 1: Proposed MRM Transitions for 2-SBA Derivatized Amine Metabolites (Note: These are theoretical values and must be experimentally determined)

MetabolitePrecursor Ion (m/z) [M-H]⁻Product Ion (m/z)Collision Energy (eV)
GlycineTo be determinedTo be determinedTo be determined
AlanineTo be determinedTo be determinedTo be determined
ValineTo be determinedTo be determinedTo be determined
LeucineTo be determinedTo be determinedTo be determined
IsoleucineTo be determinedTo be determinedTo be determined
ProlineTo be determinedTo be determinedTo be determined
............

Table 2: Method Validation Parameters to be Determined

MetaboliteLinearity Range (µM)LOD (nM)LOQ (nM)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Recovery (%)
GlycineTo be determinedTBDTBDTBDTBDTBDTBD
AlanineTo be determinedTBDTBDTBDTBDTBDTBD
ValineTo be determinedTBDTBDTBDTBDTBDTBD
........................

Visualizations

Reaction Scheme

G cluster_reactants Reactants cluster_product Product Amine Amine-containing Metabolite (R-NH2) Plus + Amine->Plus SBA 2-Sulfobenzoic Anhydride (2-SBA) Product Derivatized Metabolite (Sulfonated Amide) Plus->SBA Plus->Product  Heat, Basic pH  

Caption: Reaction of an amine with 2-SBA to form a sulfonated amide.

Experimental Workflow

start Sample (e.g., Plasma, Urine) protein_precipitation Protein Precipitation (Methanol/Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection drying Evaporate to Dryness supernatant_collection->drying reconstitution Reconstitute in Basic Buffer drying->reconstitution derivatization Add 2-SBA Solution Incubate at 60°C reconstitution->derivatization Derivatization Step dilution Dilute Sample derivatization->dilution analysis LC-MS/MS Analysis (Negative Ion Mode) dilution->analysis

Caption: Proposed workflow for 2-SBA derivatization of amine metabolites.

References

Application Notes and Protocols for 2-Sulfobenzoic Anhydride in Histological Tissue Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential histological applications of 2-Sulfobenzoic anhydride (SBA) in tissue sample preparation. While direct, established protocols for SBA in routine histology are not widely published, its known chemical reactivity with primary amines and hydroxyl groups suggests its utility as a novel fixative and staining enhancer. The following sections detail its proposed mechanism of action, hypothetical protocols for its use, and comparative data tables based on expected outcomes.

Introduction

This compound (CAS 81-08-3) is a reactive chemical compound that has found applications in various chemical syntheses.[1][2] In the context of histology, it is primarily recognized for its potential to enhance staining techniques.[1] Its utility is believed to stem from its ability to react with tissue components, thereby altering their chemical properties to either preserve cellular architecture or improve dye binding.

Principle of Action

The primary mechanism of action for this compound in a histological context is proposed to be its reactivity as an acylating agent. The anhydride moiety is susceptible to nucleophilic attack by primary amines, such as the ε-amino group of lysine residues in proteins, and hydroxyl groups present in proteins (e.g., tyrosine), carbohydrates, and other biomolecules within the tissue.

Upon reaction, the anhydride ring opens, forming a stable amide or ester bond and introducing a sulfobenzoic acid group. This modification can contribute to tissue preservation in two ways:

  • Cross-linking: While not a traditional cross-linker like formaldehyde, the modification of multiple protein side chains can alter their conformation and interactions, contributing to the stabilization of the cellular and extracellular matrix.

  • Charge Modification: The introduction of the highly acidic sulfonic acid group can significantly alter the net charge of proteins, potentially enhancing the binding of cationic (basic) dyes commonly used in histology, such as hematoxylin.

Application I: Tissue Fixation

Based on its protein-modifying capabilities, this compound can be explored as an alternative fixative to traditional aldehyde-based fixatives like formaldehyde. The proposed advantage lies in a different mechanism of protein stabilization that may offer benefits in specific applications, such as preserving certain epitopes for immunohistochemistry.

Hypothetical Quantitative Comparison of Fixatives
Parameter10% Neutral Buffered Formalin4% this compound (Hypothetical)
Tissue Shrinkage (%) 10-158-12
Antigenicity Preservation (IHC Signal Intensity) Variable (may require antigen retrieval)Potentially improved for specific epitopes
Processing Time (Fixation) 24-48 hours12-24 hours
Autofluorescence Moderate to HighLow to Moderate
Staining Intensity with Hematoxylin GoodExcellent
Experimental Protocol: Tissue Fixation with this compound

Materials:

  • This compound (SBA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fresh tissue samples (e.g., mouse liver, kidney)

  • Standard tissue processing reagents (ethanol series, xylene, paraffin)

Procedure:

  • Preparation of Fixative Solution:

    • Prepare a 4% (w/v) solution of this compound in PBS.

    • Gently heat and stir the solution until the SBA is completely dissolved.

    • Caution: Prepare the solution in a fume hood, as the anhydride is reactive. Allow the solution to cool to room temperature before use.

  • Tissue Immersion:

    • Immediately after excision, immerse the fresh tissue samples (no thicker than 5 mm) in the 4% SBA fixative solution.

    • Ensure a fixative volume of at least 10 times the tissue volume.

  • Fixation Time:

    • Incubate the tissues in the fixative solution for 12-24 hours at 4°C. The optimal time may vary depending on the tissue type and size.

  • Washing:

    • After fixation, wash the tissues thoroughly in PBS (3 changes, 1 hour each) to remove excess fixative.

  • Dehydration and Paraffin Embedding:

    • Process the fixed tissues through a standard series of graded ethanol solutions (e.g., 70%, 80%, 95%, 100%).

    • Clear the tissues in xylene.

    • Infiltrate and embed the tissues in paraffin wax.

  • Sectioning and Staining:

    • Cut 4-5 µm sections using a microtome.

    • Mount the sections on glass slides and proceed with standard deparaffinization, rehydration, and staining protocols (e.g., Hematoxylin and Eosin).

Application II: Staining Enhancement

The introduction of sulfonic acid groups by SBA can act as a "mordant," enhancing the binding of basic dyes. This could be particularly useful for tissues that stain poorly with conventional methods or for highlighting specific acidic components.

Hypothetical Quantitative Comparison of Staining Intensity
Staining ParameterStandard H&E StainingSBA-Enhanced H&E Staining (Hypothetical)
Nuclear Hematoxylin Intensity (Arbitrary Units) 100150-180
Cytoplasmic Eosin Intensity (Arbitrary Units) 10090-100
Clarity of Nuclear Detail (Qualitative Score 1-5) 45
Staining Time for Hematoxylin (minutes) 52-3
Experimental Protocol: Staining Enhancement with this compound

Materials:

  • Deparaffinized and rehydrated tissue sections on slides

  • 2% (w/v) this compound in deionized water

  • Standard Hematoxylin and Eosin (H&E) staining solutions

Procedure:

  • Pre-treatment of Slides:

    • After deparaffinization and rehydration, immerse the slides in a 2% SBA solution for 10 minutes at room temperature.

  • Washing:

    • Rinse the slides thoroughly in running tap water for 5 minutes.

  • Hematoxylin Staining:

    • Stain the slides with Hematoxylin solution. The staining time may need to be reduced compared to standard protocols (e.g., from 5 minutes to 2-3 minutes). Monitor the staining intensity microscopically.

  • Differentiation and Bluing:

    • Briefly differentiate in acid alcohol, if necessary.

    • "Blue" the sections in running tap water or a suitable bluing agent.

  • Eosin Staining:

    • Counterstain with Eosin solution for the standard duration.

  • Dehydration and Mounting:

    • Dehydrate the stained slides through a graded series of ethanol, clear in xylene, and mount with a coverslip.

Visualizations

experimental_workflow_fixation start Fresh Tissue Sample fixation Fixation in 4% SBA (12-24h, 4°C) start->fixation washing Washing in PBS (3x, 1h each) fixation->washing dehydration Dehydration (Graded Ethanol) washing->dehydration clearing Clearing (Xylene) dehydration->clearing embedding Paraffin Embedding clearing->embedding sectioning Sectioning (4-5 µm) embedding->sectioning staining Staining (e.g., H&E) sectioning->staining end Microscopic Analysis staining->end

Caption: Proposed workflow for tissue fixation using this compound.

mechanism_of_action cluster_tissue Tissue Protein protein Protein with Lysine Residue (-NH2) reaction Acylation Reaction protein->reaction sba This compound sba->reaction modified_protein Modified Protein (-NH-CO-C6H4-SO3H) reaction->modified_protein crosslinking Structural Stabilization (Fixation) modified_protein->crosslinking staining Enhanced Cationic Dye Binding (Staining Enhancement) modified_protein->staining

Caption: Proposed mechanism of this compound action on tissue proteins.

Conclusion

While further empirical validation is required, the chemical properties of this compound suggest its potential as a valuable tool in histological tissue preparation. The proposed protocols for fixation and staining enhancement provide a starting point for researchers to explore its utility. The key advantages may lie in improved preservation of certain antigens and enhanced staining characteristics, offering a novel approach to tissue analysis for research, diagnostics, and drug development. It is recommended that initial studies perform a direct comparison with standard methods to fully characterize the benefits and limitations of this reagent.

References

Application Note: Enhanced Detection of Phenols in Drug Discovery and Research using MALDI-MS after Derivatization with 2-Sulfobenzoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive method for the analysis of phenols by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) following a simple and efficient derivatization procedure with 2-sulfobenzoic anhydride (SBA). Phenolic compounds are a critical class of molecules in drug development and various research fields, often acting as bioactive environmental contaminants. However, their detection by MALDI-MS can be challenging. This protocol details an "evaporative derivatization" method that significantly enhances the detection of phenols, particularly those with higher pKa values, by introducing an anionic tag. This approach improves ionization efficiency in negative-ion mode MALDI-MS and eliminates the need for post-derivatization cleanup steps, streamlining the analytical workflow.

Introduction

Phenols and their derivatives are ubiquitous in pharmaceutical compounds, natural products, and environmental samples. Accurate and sensitive detection of these analytes is crucial for drug metabolism studies, quality control, and safety assessment. While MALDI-MS is a powerful technique for the analysis of a wide range of molecules, the direct analysis of underivatized phenols can be inefficient, especially for compounds with high pKa values.

Derivatization with this compound (SBA) offers a solution by introducing a sulfonic acid group to the phenolic hydroxyl. This anionic tag enhances the ionization of the derivatized phenol in negative-ion mode MALDI-MS. The evaporative derivatization technique presented here provides a high-yield reaction that is both convenient and effective, allowing for the detection of picomole levels of phenols.[1][2]

Experimental Protocols

This section provides detailed protocols for the evaporative derivatization of phenols with this compound and subsequent analysis by MALDI-MS.

Materials
  • Phenol standards

  • This compound (SBA)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • α-Cyano-4-hydroxycinnamic acid (CCA) matrix

  • Microcentrifuge tubes

  • Heater block or oven

  • MALDI target plate

  • MALDI-TOF Mass Spectrometer

Protocol 1: Evaporative Derivatization of a Single Phenol Standard

This protocol is optimized for the derivatization of a single phenol, using 4-phenylphenol (4PP) as a model analyte.

  • Prepare a reaction mixture: In a microcentrifuge tube, combine the following solutions:

    • 50 µL of a phenol solution in acetonitrile (e.g., 5 x 10⁻⁴ M 4-phenylphenol).

    • A 10-fold molar excess of SBA (e.g., 5 x 10⁻³ M).

    • A catalytic amount of DMAP (e.g., 1.6 x 10⁻⁵ M).

  • Evaporation: Evaporate the reaction mixture to dryness using a vacuum centrifuge or a stream of nitrogen.

  • Heating: Heat the dried residue at 60°C for 1 hour.[1][2]

  • Reconstitution: Redissolve the dried derivatized sample in 50 µL of 50% acetonitrile in water.[1][2]

Protocol 2: Evaporative Derivatization of a Phenol Mixture

This protocol is suitable for the simultaneous derivatization of multiple phenols.

  • Prepare the phenol mixture: Create a solution in acetonitrile containing all phenols of interest, each at a concentration of 5 x 10⁻⁴ M.

  • Prepare the reaction mixture: In a microcentrifuge tube, combine:

    • 50 µL of the phenol mixture.

    • SBA at a final concentration of 5 x 10⁻³ M.

    • DMAP at 2% (w/w) of the total phenols.[1]

  • Evaporation and Heating: Follow steps 2 and 3 from Protocol 1.

  • Reconstitution: Redissolve the residue in 50 µL of 50% acetonitrile in water.[1]

Protocol 3: MALDI-MS Analysis
  • Matrix Preparation: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CCA) in 50% acetonitrile/0.1% trifluoroacetic acid.

  • Sample Spotting: Mix 1 µL of the reconstituted derivatized phenol solution with 10 µL of the CCA matrix solution. Spot 1 µL of this mixture onto the MALDI target plate and let it air dry.[1][2]

  • Mass Spectrometry:

    • Acquire mass spectra in negative-ion mode.

    • Typical laser intensity for MS mode is ~2500 (arbitrary units).[2]

    • For MS/MS analysis, the laser intensity is typically increased to ~3500 (arbitrary units).[2]

Data Presentation

The derivatization of a mixture of fifteen phenols with SBA under evaporative conditions showed a wide range of responses in MALDI-TOF-MS. The relative response of each derivatized phenol was compared to that of 4-nonylphenol. The results indicate that phenols with higher pKa values (above 9) generally exhibit a stronger signal after derivatization, whereas underivatized phenols with low pKa values (below 5) are more readily detected.[1][2]

PhenolpKaRelative Response (MALDI-TOF-MS)
4-Nitrophenol7.150.1
2,4-Dinitrophenol4.11Not Detected
2-Methyl-4,6-dinitrophenol4.4Not Detected
4-Phenylphenol9.51.2
4-Nonylphenol10.21.0
Bisphenol A10.21.5
2,4-Dichlorophenol7.850.3
2,4,6-Trichlorophenol6.0Not Detected
Pentachlorophenol4.74Not Detected
2-Chlorophenol8.520.4
2-Nitrophenol7.230.2
4-Chloro-3-methylphenol9.530.9
2,4-Dimethylphenol10.61.3
Phenol9.991.1
2,3,4,5-Tetrachlorophenol5.3Not Detected

Table 1: Relative response of fifteen phenols derivatized with this compound and analyzed by negative-ion MALDI-TOF-MS. Responses are relative to 4-nonylphenol.[1]

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the analysis of phenols using SBA derivatization and MALDI-MS.

Derivatization_Reaction Phenol Phenolic Analyte (High pKa) Derivatized_Phenol SBA-Derivatized Phenol (Anionic Tag) Phenol->Derivatized_Phenol Evaporative Derivatization SBA 2-Sulfobenzoic Anhydride (SBA) SBA->Derivatized_Phenol Evaporative Derivatization DMAP 4-Dimethylaminopyridine (DMAP, catalyst) DMAP->Derivatized_Phenol Evaporative Derivatization MALDI_Workflow cluster_sample_prep Sample Preparation cluster_maldi_analysis MALDI-MS Analysis A Mix Phenol(s), SBA, and DMAP in Acetonitrile B Evaporate to Dryness A->B C Heat at 60°C for 1 hour B->C D Reconstitute in 50% Acetonitrile C->D E Mix with CCA Matrix D->E F Spot onto MALDI Target Plate E->F G Analyze by Negative-Ion MALDI-TOF-MS F->G

References

Troubleshooting & Optimization

Troubleshooting incomplete derivatization reactions with 2-Sulfobenzoic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Sulfobenzoic Anhydride (SBA) derivatization reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the derivatization of analytes containing primary/secondary amines, hydroxyls, and phenols with this compound (SBA).

Q1: Why is my derivatization reaction incomplete or showing low yield?

Incomplete derivatization is the most common issue and can be caused by several factors. The key is to systematically investigate potential causes, from reagent quality to reaction conditions.[1]

  • Cause 1: Reagent Degradation due to Moisture this compound is highly sensitive to moisture and can hydrolyze to 2-sulfobenzoic acid, rendering it inactive for derivatization.[2]

    • Solution:

      • Store SBA in a desiccator in a cool, dry place.[2]

      • Use fresh, anhydrous solvents (e.g., acetonitrile) for preparing reagent and sample solutions.

      • Purchase high-purity, anhydrous grade reagents and use them promptly after opening.

      • Consider flushing vials with an inert gas (e.g., nitrogen or argon) before sealing.

  • Cause 2: Suboptimal Reaction Conditions The reaction kinetics are highly sensitive to temperature, time, pH, and reagent concentration.[1]

    • Solution:

      • Temperature & Time: Increase the reaction temperature and/or time. For phenols, heating at 60-80°C for 1-2 hours is a common starting point.[1][3] However, excessively long reaction times can sometimes lead to side product formation.[1] Conduct a time-course study to find the optimal balance.

      • pH (especially for amines): The derivatization of amines with anhydrides is most efficient under slightly basic conditions (pH ~8).[4] This ensures the amine is in its nucleophilic, unprotonated state. Use a suitable non-reactive base like 4-dimethylaminopyridine (DMAP) or pyridine to catalyze the reaction and maintain optimal pH.

      • Reagent Concentration: Ensure a sufficient molar excess of SBA to the analyte. A 10-fold molar excess is a good starting point, but this may need to be optimized.[1][3]

  • Cause 3: Analyte-Specific Issues The reactivity of the target functional group can vary significantly.

    • Solution:

      • Steric Hindrance: Bulky groups near the target functional group can impede the approach of the SBA molecule. Increased reaction time and temperature may help overcome this.

      • Analyte pKa: For phenols, derivatization with SBA is more efficient for compounds with a higher pKa (above 9).[1][5] Analytes with low pKa values may show little to no response.[1]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting incomplete derivatization reactions.

G cluster_start cluster_reagent Step 1: Check Reagents & Sample cluster_conditions Step 2: Optimize Reaction Conditions cluster_end start Incomplete Derivatization (Low Yield / Unreacted Analyte) reagent_q Is SBA reagent fresh and stored properly? start->reagent_q Start Here moisture_q Are all solvents anhydrous and glassware dry? reagent_q->moisture_q Yes reagent_sol Action: Use new SBA vial. Store in desiccator. reagent_q->reagent_sol No moisture_sol Action: Use fresh anhydrous solvent. Oven-dry glassware. moisture_q->moisture_sol No conditions_q Are reaction conditions optimal? moisture_q->conditions_q Yes reagent_sol->reagent_q moisture_sol->moisture_q temp_time Temperature & Time conditions_q->temp_time concentration Reagent Concentration conditions_q->concentration ph_catalyst pH & Catalyst (for Amines/Phenols) conditions_q->ph_catalyst temp_sol Action: Increase temperature (e.g., 60-80°C) and/or reaction time (e.g., 1-2h). temp_time->temp_sol conc_sol Action: Increase molar excess of SBA (e.g., >10-fold). concentration->conc_sol ph_sol Action: Add catalyst (e.g., DMAP). Adjust pH to ~8 for amines. ph_catalyst->ph_sol end_node Reaction Complete temp_sol->end_node conc_sol->end_node ph_sol->end_node

Caption: Troubleshooting flowchart for incomplete SBA derivatization.

Quantitative Data Summary

The following tables summarize reaction conditions and yields from a study on the derivatization of phenols with SBA.[1] While specific to phenols, these values provide a useful starting point for optimizing reactions with other functional groups.

Table 1: Comparison of Derivatization Methods for 4-Phenylphenol (4PP)

ParameterNon-Evaporative (Solution-Phase)Evaporative
Reaction Temperature 80°C60°C
Reaction Time 2 hours1 hour
Catalyst DMAPDMAP
Molar Ratio (SBA:4PP) 10:110:1
Reported Yield 47%96%
Data sourced from a study on MALDI-MS detection of phenols.[1]

Table 2: Effect of Temperature on Yield for Pentachlorophenol (Evaporative Method, 2h)

Reaction TemperatureReported Yield
60°C~1%
80°C~2%
100°C~25%
Note: Longer reaction times at 100°C increased side product formation without significantly improving yield.[1]

Experimental Protocols

Below are detailed methodologies adapted from published literature for the derivatization of hydroxyl-containing compounds. These can serve as a foundation for developing protocols for other analytes like primary and secondary amines.

Protocol 1: Non-Evaporative (Solution-Phase) Derivatization

This protocol is a conventional approach performed entirely in solution.

  • Sample & Reagent Preparation:

    • Prepare a stock solution of your analyte (e.g., phenol, amine) in anhydrous acetonitrile.

    • In a 2 mL glass vial, combine the analyte, this compound (SBA), and 4-dimethylaminopyridine (DMAP). A typical molar ratio is 1:10:0.016 (Analyte:SBA:DMAP).[1][3]

    • For example, for a 0.05 mmol reaction, dissolve 0.05 mmol of analyte, 0.5 mmol of SBA (92 mg), and 0.00082 mmol of DMAP (0.1 mg) in 1 mL of anhydrous acetonitrile.[1][3]

  • Reaction Incubation:

    • Tightly cap the vial.

    • Heat the mixture at a controlled temperature. A common starting point is 80°C for 2 hours.[1][3] Optimization may be required.

  • Sample Preparation for Analysis:

    • After incubation, allow the reaction mixture to cool to room temperature.

    • Dilute the sample as needed with the appropriate solvent for your chromatographic system (e.g., dilute 100-fold with 20:80 acetonitrile/water for HPLC analysis).[1]

    • The sample is now ready for injection into the LC-MS system.

Protocol 2: Evaporative Derivatization

This method involves removing the solvent before heating and has been shown to achieve higher yields for certain analytes.[1][5]

  • Sample & Reagent Preparation:

    • In a 2 mL glass vial, combine the analyte, SBA, and DMAP in anhydrous acetonitrile. Use similar molar ratios as in the non-evaporative method.[1]

  • Evaporation Step:

    • Evaporate the solvent completely to yield a solid residue. This can be done using a vacuum concentrator (e.g., SpeedVac) or a gentle stream of nitrogen.

  • Reaction Incubation:

    • Tightly cap the vial containing the solid residue.

    • Heat the vial at a controlled temperature. A common starting point is 60°C for 1 hour.[1][5]

  • Sample Reconstitution for Analysis:

    • After incubation, allow the vial to cool to room temperature.

    • Reconstitute the derivatized sample in a suitable solvent (e.g., 50% acetonitrile in water).[1][5]

    • The sample is now ready for injection.

Reaction Pathway Diagram

The diagram below illustrates the general reaction of this compound with a nucleophile (e.g., an amine or alcohol) to form the derivatized product.

G cluster_reactants Reactants cluster_process Reaction Process cluster_catalyst Catalyst / Conditions cluster_products Products sba This compound (SBA) reaction Nucleophilic Acyl Substitution sba->reaction analyte Analyte with Nucleophilic Group (R-XH) (e.g., Amine, Alcohol) analyte->reaction product SBA-Derivatized Analyte (R-X-CO-C₆H₄-SO₃H) reaction->product catalyst Base Catalyst (e.g., DMAP) Heat (60-80°C) Anhydrous Solvent catalyst->reaction Facilitates

Caption: General reaction scheme for SBA derivatization.

References

Technical Support Center: Optimizing Reactions of 2-Sulfobenzoic Anhydride with Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for the reaction of 2-sulfobenzoic anhydride with sterically hindered amines.

Frequently Asked Questions (FAQs)

Q1: What is the expected product when reacting this compound with a sterically hindered primary amine?

A1: The primary product is the salt of 2-[(arylamino)carbonyl]benzenesulfonic acid. The reaction preferentially occurs at the carbonyl group rather than the sulfonyl group. This is due to the significant steric hindrance around the sulfur atom caused by the two oxygen atoms of the sulfone group, which impedes the approach of the nucleophilic amine.

Q2: Why does the amine attack the carbonyl group instead of the sulfonyl group?

A2: While the sulfur atom in the sulfonyl group is highly electrophilic, the steric bulk of the attached oxygen atoms and the benzene ring create a crowded environment. The carbonyl group, being part of a five-membered ring, is more accessible to the nucleophilic attack by a sterically hindered amine.

Q3: What are the recommended initial reaction conditions?

A3: For the reaction of this compound with primary amines, it is recommended to use a molar excess of the amine (at least two equivalents) and to conduct the reaction under reflux conditions. The excess amine not only drives the reaction to completion but also acts as a base to form a stable salt with the resulting sulfonic acid, which often leads to a purer product.

Q4: Can secondary amines be used in this reaction?

A4: While the literature primarily discusses reactions with primary amines, secondary amines can also react with this compound. The reactivity will be influenced by the degree of steric hindrance on the secondary amine. Optimization of reaction conditions, such as prolonged reaction times or higher temperatures, may be necessary.

Q5: How can I monitor the progress of the reaction?

A5: The reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials (amine and anhydride). Due to the polar and often zwitterionic nature of the product, specialized TLC conditions (e.g., using polar mobile phases with additives like acetic acid or ammonia) may be required. 1H NMR spectroscopy can also be used to monitor the disappearance of the amine's N-H proton signal and the appearance of new aromatic and amide proton signals.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion 1. Insufficient reactivity of the sterically hindered amine. 2. Reaction temperature is too low. 3. Reaction time is too short.1. Increase the reaction temperature to the boiling point of the chosen solvent. 2. Prolong the reaction time and monitor by TLC. 3. Consider using a higher-boiling point aprotic solvent such as toluene, xylene, or DMF. 4. Increase the molar excess of the amine.
Formation of Multiple Products/Side Reactions 1. The amine is reacting with the sulfonyl group under forcing conditions. 2. Decomposition of starting materials or products at high temperatures.1. Attempt the reaction at a lower temperature for a longer duration. 2. Ensure the this compound is of high purity and dry, as it is sensitive to moisture.
Difficult Product Isolation/Purification 1. The product is a highly polar or zwitterionic sulfonic acid salt. 2. The product is soluble in the reaction solvent.1. If the product precipitates upon cooling, it can be isolated by filtration. 2. If the product is soluble, the solvent can be removed under reduced pressure. 3. Purification of the resulting salt can be challenging. Recrystallization from a suitable solvent system (e.g., ethanol/water mixtures) may be effective. 4. For zwitterionic compounds, purification via ion-exchange chromatography can be explored. Adjusting the pH to the isoelectric point may induce precipitation.
Product is Impure 1. Incomplete reaction. 2. The use of only one equivalent of amine, leading to an acidic product that is difficult to handle.1. Ensure the reaction has gone to completion by TLC monitoring. 2. Use at least a two-fold molar excess of the amine and reflux to obtain a purer salt of the product.

Data Presentation

Table 1: General Reaction Parameters for the Reaction of this compound with Primary Amines.

ParameterRecommended Condition/ReagentRationale
Stoichiometry ≥ 2 equivalents of amineDrives the reaction to completion and forms a stable, purer salt.
Solvent Aprotic solvents (e.g., Benzene, Toluene, DMF)Solubilizes reactants and allows for higher reaction temperatures.
Temperature RefluxOvercomes the activation energy, especially with hindered amines.
Reaction Time 1-24 hoursDependent on the reactivity of the amine; monitor by TLC.

Experimental Protocols

General Procedure for the Synthesis of 2-[(Arylamino)carbonyl]benzenesulfonic Acid Amine Salt:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add a suitable anhydrous aprotic solvent (e.g., toluene) to the flask.

  • Add the sterically hindered primary amine (≥ 2.0 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for a period of 1 to 24 hours.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with a cold, non-polar solvent (e.g., hexanes or diethyl ether) to remove any unreacted starting materials.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Mandatory Visualization

Reaction_Pathway 2-Sulfobenzoic_Anhydride This compound Intermediate Tetrahedral Intermediate 2-Sulfobenzoic_Anhydride->Intermediate Nucleophilic Attack at Carbonyl Sterically_Hindered_Amine Sterically Hindered Amine (R-NH2) Sterically_Hindered_Amine->Intermediate Product 2-[(Arylamino)carbonyl]benzenesulfonic Acid Amine Salt Intermediate->Product Ring Opening & Proton Transfer

Caption: Reaction pathway for this compound and a hindered amine.

Troubleshooting_Workflow Start Start Reaction Monitor Monitor Reaction (e.g., by TLC) Start->Monitor LowConversion Low/No Conversion? Monitor->LowConversion SideProducts Side Products Formed? Monitor->SideProducts IncreaseTemp Increase Temperature/ Prolong Reaction Time LowConversion->IncreaseTemp Yes ImpureProduct Impure Product? LowConversion->ImpureProduct No IncreaseTemp->Monitor CheckReagents Check Reagent Purity/ Stoichiometry CheckReagents->Monitor Recrystallize Recrystallize Product ImpureProduct->Recrystallize Yes End Successful Reaction ImpureProduct->End No Recrystallize->End IonExchange Consider Ion-Exchange Chromatography SideProducts->LowConversion No LowerTemp Lower Temperature SideProducts->LowerTemp Yes LowerTemp->Monitor

Caption: Troubleshooting workflow for the reaction optimization.

Preventing hydrolysis of 2-Sulfobenzoic anhydride during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Sulfobenzoic Anhydride

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of this compound to prevent its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to hydrolysis?

A1: this compound (CAS No. 81-08-3) is a reactive organic compound used as an intermediate in the synthesis of various molecules, including sulfonated polymers and pharmaceuticals. Its chemical structure contains a highly strained cyclic anhydride ring, which is electrophilic and readily attacked by nucleophiles. Water acts as a nucleophile, leading to the opening of the anhydride ring and the formation of 2-sulfobenzoic acid. This process is known as hydrolysis.[1] The compound is described as moisture-sensitive and moderately hygroscopic.[2]

Q2: How can I visually identify if my sample of this compound has started to hydrolyze?

A2: Pure this compound is typically a white to off-white or beige crystalline powder.[2][3] Hydrolysis to 2-sulfobenzoic acid may lead to a change in the physical appearance of the material, such as clumping or a loss of its fine crystalline structure. Additionally, a more pronounced characteristic sulfonic acid odor may be noticeable upon decomposition. For definitive identification, analytical methods are required.

Q3: What are the primary consequences of using hydrolyzed this compound in my experiments?

A3: Using hydrolyzed this compound, which is actually 2-sulfobenzoic acid, will lead to failed reactions or the formation of unintended byproducts. Since the anhydride functionality is crucial for its role as an acylating agent, its hydrolysis to a dicarboxylic acid derivative will prevent the desired reaction from occurring. This can result in significant delays and a waste of valuable starting materials.

Troubleshooting Guide

Issue: Suspected Hydrolysis of this compound

If you suspect your stock of this compound has been compromised by moisture, follow these steps:

  • Physical Inspection: Check for the physical signs of hydrolysis as described in FAQ Q2.

  • Analytical Confirmation: If you have access to analytical instrumentation, you can confirm hydrolysis. For instance, Infrared (IR) spectroscopy can be used to detect the presence of a broad O-H stretch characteristic of the carboxylic acid group in the hydrolyzed product, which is absent in the pure anhydride.

  • Purity Assessment: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the reagent and quantify the amount of 2-sulfobenzoic acid present.

  • Remediation: If hydrolysis is confirmed, the material should ideally be replaced. However, for cases of extensive hydrolysis, a chemical purification procedure can be employed to convert the 2-sulfobenzoic acid back into the anhydride.[2]

Data Presentation: Storage and Handling Recommendations

ParameterRecommended ConditionRationale
Temperature Store below +30°C in a cool place.[2][4]Minimizes potential degradation and reactions.
Atmosphere Store in a dry environment.[5][3][6] Consider storing under an inert atmosphere (e.g., nitrogen or argon).[7]Prevents contact with atmospheric moisture, which causes hydrolysis.[8]
Container Keep in a tightly closed container.[3][6]Prevents ingress of moist air.
Ventilation Store in a well-ventilated area.[3][6]Ensures any vapors or dust are safely dispersed.
Incompatible Substances Store away from water, strong bases, strong acids, and strong oxidizing agents.[6]Avoids unwanted and potentially hazardous chemical reactions.
Handling Environment Handle in a well-ventilated place, preferably in a fume hood or glove box. Minimize dust generation.[3][6]Protects the user from inhalation and prevents contamination of the compound.
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection.[7]Ensures personal safety from skin and eye irritation.[4]

Experimental Protocols

Protocol 1: Qualitative Infrared (IR) Spectroscopy for Detection of Hydrolysis

  • Objective: To qualitatively assess the presence of the hydrolysis product, 2-sulfobenzoic acid, in a sample of this compound.

  • Methodology:

    • Prepare a sample of the this compound for IR analysis (e.g., as a KBr pellet or using an ATR accessory).

    • Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

    • Analyze the resulting spectrum for key functional group absorptions.

  • Interpretation of Results:

    • Pure this compound: The spectrum will show characteristic anhydride C=O stretching bands (typically two bands around 1800-1700 cm⁻¹) and S=O stretching bands from the sulfonyl group.

    • Hydrolyzed Sample: The presence of 2-sulfobenzoic acid will be indicated by a broad absorption band in the region of 3500-2500 cm⁻¹, corresponding to the O-H stretch of the carboxylic acid. The intensity of this broad peak will correlate with the extent of hydrolysis.

Protocol 2: Purification of Hydrolyzed this compound

  • Objective: To convert 2-sulfobenzoic acid (the hydrolysis product) back into this compound.

  • Disclaimer: This procedure involves hazardous chemicals and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

  • Methodology: [2]

    • Place the hydrolyzed sample in a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.

    • Add an equimolar amount of thionyl chloride (SOCl₂).

    • Gently reflux the mixture for approximately 3 hours.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude anhydride can be further purified by vacuum distillation or recrystallization from a dry, non-polar solvent like benzene or toluene.[2][8]

Visualizations

Hydrolysis_Reaction Anhydride This compound Acid 2-Sulfobenzoic Acid (Hydrolysis Product) Anhydride->Acid Hydrolysis Water Water (H₂O) (from moisture) Water->Acid

Diagram of the hydrolysis reaction of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage Start Start: Retrieve Anhydride from desiccator/inert cabinet Check Check for signs of hydrolysis (clumping, odor) Start->Check Weigh Quickly weigh in a dry environment (e.g., glovebox or on a dry day) Check->Weigh  No End End Check->End  Yes (Do not use or purify) Solvent Use anhydrous solvents for dissolution Weigh->Solvent React Perform reaction under inert atmosphere (N₂ or Ar) Solvent->React Seal Tightly seal container immediately after use React->Seal Store Return to desiccator or inert atmosphere cabinet Seal->Store Store->End

Recommended workflow for handling this compound.

Purification_Process Start Start: Hydrolyzed Sample (2-Sulfobenzoic Acid) Reaction React with Thionyl Chloride (SOCl₂) under reflux Start->Reaction Distill_SOCl2 Remove excess SOCl₂ via distillation Reaction->Distill_SOCl2 Crude Crude this compound Distill_SOCl2->Crude Purify Purify by vacuum distillation or recrystallization Crude->Purify Pure Pure this compound Purify->Pure

Logical workflow for the purification of hydrolyzed this compound.

References

Technical Support Center: 2-Sulfobenzoic Anhydride in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are exploring the use of 2-sulfobenzoic anhydride in solid-phase peptide synthesis (SPPS). As this is a non-standard reagent in SPPS, this guide focuses on potential side reactions based on the principles of organic chemistry and peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the potential application of this compound in SPPS?

This compound is a mixed anhydride of a carboxylic acid and a sulfonic acid. Its primary potential application in SPPS is as an acylating agent to introduce a sulfonyl or benzoyl group, most likely at the N-terminus of the peptide or on a nucleophilic side chain. This could be for purposes of peptide modification, such as altering solubility, introducing a stable negatively charged group, or for creating a unique chemical handle.

Q2: What are the primary reactive sites on a peptide chain for this compound?

The primary reactive sites are nucleophilic functional groups. The reactivity will depend on the reaction conditions (e.g., presence of a base). The main nucleophiles on a resin-bound peptide are:

  • N-terminal α-amino group: This is often the intended target for modification.

  • Lysine (ε-amino group): A highly nucleophilic primary amine.

  • Serine, Threonine, Tyrosine (hydroxyl groups): Can be acylated to form esters.

  • Cysteine (thiol group): A potent nucleophile that can be acylated.

  • Histidine (imidazole ring): Can be acylated.

Q3: What are the main side reactions to anticipate when using this compound in SPPS?

The main side reaction is the acylation of unintended nucleophilic amino acid side chains. Since this compound has two electrophilic centers (the carbonyl carbon and the sulfonyl sulfur), it can lead to two types of acylation products: a benzoyl derivative or a sulfonyl derivative. The predominance of one over the other will depend on the nucleophile and reaction conditions.

Troubleshooting Guide

Issue 1: Multiple products observed in mass spectrometry analysis after treatment with this compound.

  • Possible Cause 1: Non-selective acylation of side chains.

    • Explanation: Nucleophilic side chains of amino acids like Lysine, Serine, Threonine, Tyrosine, and Cysteine can be acylated in addition to the intended N-terminal amine. This will result in a mixture of peptide products with different masses.

    • Solution: Ensure that all nucleophilic side chains are protected with appropriate orthogonal protecting groups before treating the peptide-resin with this compound.

  • Possible Cause 2: Both benzoylation and sulfonylation occurring.

    • Explanation: this compound can react to attach either a benzoyl group or a sulfonyl group. This will result in products with different mass additions.

    • Solution: The reaction conditions (solvent, temperature, base) may influence the selectivity. It may be necessary to perform a systematic optimization of the reaction conditions to favor one product.

  • Possible Cause 3: Di-acylation or cross-linking.

    • Explanation: If the peptide has multiple nucleophilic sites, di-acylation can occur. In rare cases, intermolecular reactions could lead to peptide cross-linking on the resin.

    • Solution: Use a limited amount of this compound and carefully control the reaction time. Ensure proper resin swelling to minimize intermolecular reactions.

Issue 2: Incomplete reaction with the N-terminus.

  • Possible Cause 1: Steric hindrance.

    • Explanation: The N-terminal amino acid may be sterically hindered, preventing efficient reaction with the bulky this compound.

    • Solution: Increase the reaction time, temperature, or the excess of the anhydride. The use of a catalyst, such as a non-nucleophilic base, may also be beneficial.

  • Possible Cause 2: Poor solubility of the reagent.

    • Explanation: this compound may have poor solubility in the chosen SPPS solvent.

    • Solution: Test the solubility of the anhydride in various SPPS-compatible solvents (e.g., DMF, NMP, DCM) to find a suitable one.

Issue 3: Loss of the modification during subsequent synthesis steps or final cleavage.

  • Possible Cause 1: Lability of the newly formed bond.

    • Explanation: The formed sulfonamide or ester linkage may not be stable to the conditions of subsequent synthesis steps (e.g., piperidine for Fmoc deprotection) or the final cleavage from the resin (e.g., TFA).

    • Solution: Before committing to a full synthesis, perform a stability test of the modified peptide on the resin to the intended subsequent reagents. If the linkage is labile, a different modification strategy may be required.

Data Presentation

Table 1: Potential Side Products and their Mass Additions

Amino AcidNucleophilic GroupPotential ModificationMass Addition (Da)
N-terminusα-amino2-Sulfobenzoylation+184.00
Lysineε-amino2-Sulfobenzoylation+184.00
SerineHydroxyl2-Sulfobenzoylation+184.00
ThreonineHydroxyl2-Sulfobenzoylation+184.00
TyrosinePhenolic Hydroxyl2-Sulfobenzoylation+184.00
CysteineThiol2-Sulfobenzoylation+184.00
HistidineImidazole2-Sulfobenzoylation+184.00

Note: The mass addition of 184.00 corresponds to the addition of a C7H4O4S group and the loss of a proton.

Experimental Protocols

Protocol 1: General Procedure for N-terminal Acylation with this compound

  • Resin Preparation: Swell the peptide-resin (with all side chains protected) in the chosen reaction solvent (e.g., DMF) for 30 minutes.

  • Reagent Solution Preparation: Prepare a 0.5 M solution of this compound in the reaction solvent.

  • Acylation Reaction: Add a 5-fold molar excess of the this compound solution to the resin. Add a non-nucleophilic base, such as diisopropylethylamine (DIEA), in a 5-fold molar excess.

  • Reaction Monitoring: Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction progress by taking a small sample of the resin and performing a Kaiser test (a negative test indicates complete reaction of the primary amine).

  • Washing: After the reaction is complete, wash the resin thoroughly with the reaction solvent, followed by DCM, and then dry the resin under vacuum.

Protocol 2: Protocol to Minimize Side Reactions

  • Protecting Group Strategy: Before attempting N-terminal modification, ensure that all amino acids with nucleophilic side chains are incorporated with appropriate acid-labile protecting groups (e.g., Boc for Lysine, tBu for Serine, Threonine, and Tyrosine, Trt for Cysteine and Histidine).

  • Reaction Stoichiometry: Use a minimal excess of this compound (e.g., 2-3 equivalents) to reduce the likelihood of side reactions.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the N-terminal amine is fully consumed to avoid prolonged exposure of the peptide to the acylating agent.

Visualizations

Side_Reactions PeptideResin Peptide-Resin (Unprotected Nucleophilic Side Chains) IntendedProduct N-Terminally Acylated Peptide PeptideResin->IntendedProduct Intended Reaction (N-terminus) SideProduct_Lys Lysine Side Chain Acylation PeptideResin->SideProduct_Lys Side Reaction SideProduct_Ser_Thr_Tyr Ser/Thr/Tyr Side Chain Acylation PeptideResin->SideProduct_Ser_Thr_Tyr Side Reaction SideProduct_Cys Cysteine Side Chain Acylation PeptideResin->SideProduct_Cys Side Reaction SulfobenzoicAnhydride This compound SulfobenzoicAnhydride->PeptideResin Acylation

Caption: Potential reaction pathways of this compound with a peptide on solid support.

Troubleshooting_Workflow Start Start: Multiple Peaks in MS CheckSideChains Are nucleophilic side chains protected? Start->CheckSideChains ProtectSideChains Solution: Use appropriate side chain protecting groups. CheckSideChains->ProtectSideChains No CheckMasses Do masses correspond to benzoylation and/or sulfonylation? CheckSideChains->CheckMasses Yes End Problem Resolved ProtectSideChains->End OptimizeConditions Solution: Optimize reaction conditions (solvent, base, temp.) to favor one product. CheckMasses->OptimizeConditions Yes CheckStoichiometry Was a large excess of anhydride used? CheckMasses->CheckStoichiometry No OptimizeConditions->End ReduceStoichiometry Solution: Reduce the molar excess of the anhydride. CheckStoichiometry->ReduceStoichiometry Yes CheckStoichiometry->End No ReduceStoichiometry->End

Caption: Troubleshooting workflow for unexpected products in mass spectrometry analysis.

How to improve the yield of phenol derivatization with 2-Sulfobenzoic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of phenol derivatization with 2-Sulfobenzoic anhydride (SBA).

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of phenols with this compound, offering potential causes and actionable solutions to improve reaction outcomes.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Low Reactivity of Phenol: Phenols with low pKa values (electron-withdrawing substituents) are less nucleophilic and react slower.[1] 2. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or reagent stoichiometry. 3. Moisture Contamination: this compound is moisture-sensitive and can hydrolyze to 2-sulfobenzoic acid, rendering it inactive for derivatization.[2] 4. Inefficient Catalyst Activity: The catalyst, 4-(dimethylamino)pyridine (DMAP), may be of poor quality or used in an incorrect amount.1. Employ "Evaporative Derivatization": This technique has been shown to significantly increase the yield for a variety of phenols, including those with high pKa values.[1] The process involves evaporating the solvent before heating the reaction mixture. 2. Optimize Reaction Temperature and Time: For phenols with low pKa values, higher temperatures (e.g., 80-100°C) may be required to achieve a reasonable yield.[1] Monitor the reaction progress to determine the optimal time and avoid side product formation. 3. Ensure Anhydrous Conditions: Use anhydrous solvents and handle this compound in a dry environment (e.g., under an inert atmosphere or in a glove box). 4. Verify Catalyst Quality and Stoichiometry: Use a fresh, high-purity batch of DMAP. The catalytic amount may need to be optimized for your specific phenol.
Formation of Side Products 1. High Reaction Temperature or Prolonged Reaction Time: Can lead to the formation of undesired byproducts.[1] 2. Reaction with Catalyst: The N-acylpyridinium intermediate formed with DMAP can potentially undergo side reactions.1. Optimize Reaction Conditions: Carefully control the reaction temperature and time. Monitor the reaction by a suitable analytical method (e.g., TLC or HPLC) to stop it once the starting material is consumed and before significant side product formation occurs. 2. Purification: Employ appropriate purification techniques such as column chromatography or recrystallization to isolate the desired product from byproducts.
Difficulty in Product Purification 1. Polarity of the Product: The resulting sulfonic acid ester is a polar molecule, which can make purification by standard methods challenging. 2. Removal of Excess Reagents and Catalyst: Separating the product from unreacted 2-sulfobenzoic acid (from hydrolysis of the anhydride) and DMAP can be difficult.1. Column Chromatography: Use a polar stationary phase (e.g., silica gel) and an appropriate solvent system to separate the product. Gradient elution may be necessary. 2. Aqueous Work-up: A dilute acid wash (e.g., 1M HCl) can be used to remove the basic DMAP catalyst during the work-up procedure.[3] 3. Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Inconsistent Results 1. Variability in Reagent Quality: Purity of the phenol, this compound, and DMAP can affect the reaction outcome. 2. Presence of Moisture: Inconsistent levels of moisture in the reaction can lead to variable yields.1. Use High-Purity Reagents: Ensure the purity of all starting materials. 2. Maintain Strict Anhydrous Conditions: Consistently use dry solvents and handle moisture-sensitive reagents appropriately.

Frequently Asked Questions (FAQs)

Q1: What is the role of 4-(dimethylamino)pyridine (DMAP) in this reaction?

A1: DMAP acts as a nucleophilic catalyst. It reacts with this compound to form a highly reactive N-acylpyridinium intermediate. This intermediate is more susceptible to nucleophilic attack by the phenol than the anhydride itself, thereby accelerating the reaction rate.

Q2: Why is the "evaporative derivatization" method more effective than a conventional solution-phase reaction?

A2: The evaporative derivatization method, which involves removing the solvent before heating, can lead to a significant increase in yield.[1] While the exact mechanism for this improvement is not fully elucidated in the provided literature, it is likely that the increased concentration of reactants in the solid or molten state drives the reaction equilibrium towards the product. This method has been shown to increase the yield of the reaction between 4-phenylphenol and SBA from 47% in solution to 96%.[1]

Q3: Can I use other catalysts for this derivatization?

A3: While DMAP is commonly used and effective, other catalysts have been reported for the esterification of phenols. These include other organic bases and some Lewis acids. However, for the specific derivatization with this compound, DMAP is the most prominently documented catalyst in the reviewed literature.

Q4: How does the pKa of the phenol affect the reaction yield?

A4: The pKa of the phenol has a significant impact on the reaction yield. Phenols with higher pKa values (less acidic, more nucleophilic) tend to give higher yields under milder conditions. Conversely, phenols with lower pKa values (more acidic, less nucleophilic) often require more forcing conditions, such as higher temperatures, to achieve a satisfactory yield.[1]

Q5: What is the expected stoichiometry for the reaction?

A5: Typically, an excess of the this compound is used to ensure complete conversion of the phenol. A common starting point is to use a 10-fold excess of the anhydride and a catalytic amount of DMAP (e.g., 1-2% w/w of the phenol).[1]

Data Presentation

Table 1: Comparison of Conventional vs. Evaporative Derivatization Yields for 4-Phenylphenol.

Derivatization MethodReaction ConditionsYield of SBA-tagged 4-Phenylphenol
Conventional (Solution-phase)80°C for 2 hours in acetonitrile47%[1]
Evaporative DerivatizationSolvent evaporated, then heated at 60°C for 1 hour96%[1]

Table 2: Effect of Temperature on the Yield of Evaporative Derivatization for Pentachlorophenol (a low pKa phenol).

Reaction TemperatureReaction TimeApproximate Yield
60°C2 hours~1%[1]
80°C2 hours~2%[1]
100°C2 hours~25%[1]

Experimental Protocols

Protocol 1: Analytical Scale Evaporative Derivatization for Mass Spectrometry Analysis

This protocol is adapted from the method described by Yao, Y. et al. for the derivatization of phenols for MALDI-TOF/TOF-MS analysis.[1]

Materials:

  • Phenol of interest

  • This compound (SBA)

  • 4-(dimethylaminopyridine) (DMAP)

  • Acetonitrile (ACN), anhydrous

  • Microcentrifuge tubes or small glass vials

Procedure:

  • Prepare a stock solution of your phenol in acetonitrile (e.g., 5 x 10⁻⁴ M).

  • Prepare a stock solution of SBA in acetonitrile (e.g., 5 x 10⁻³ M).

  • Prepare a stock solution of DMAP in acetonitrile. The final concentration should be about 2% (w/w) of the total phenols.

  • In a microcentrifuge tube, combine the phenol solution, SBA solution, and DMAP solution. A typical ratio is 1 equivalent of phenol to 10 equivalents of SBA.

  • Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac) at room temperature.

  • Heat the solid residue at 60°C for 1 hour. For less reactive phenols, the temperature may need to be increased (up to 100°C).

  • Redissolve the derivatized sample in a suitable solvent (e.g., 50% acetonitrile in water) for analysis.

Protocol 2: Preparative Scale Derivatization of a Phenol

This is a general protocol adapted for larger scale synthesis and purification. Optimization of stoichiometry, temperature, and reaction time may be required for specific phenols.

Materials:

  • Phenol (1 equivalent)

  • This compound (SBA) (1.5 - 2 equivalents)

  • 4-(dimethylaminopyridine) (DMAP) (0.1 - 0.2 equivalents)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the phenol (1 equivalent), DMAP (0.1-0.2 equivalents), and anhydrous DCM. Stir the mixture until all solids are dissolved.

  • Addition of Anhydride: Add this compound (1.5 - 2 equivalents) portion-wise to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating (e.g., to 40°C) may be applied.

  • Work-up: Once the reaction is complete (as indicated by TLC), dilute the mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1M HCl to remove DMAP.

    • Saturated sodium bicarbonate solution to remove any unreacted 2-sulfobenzoic acid.

    • Brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure derivatized phenol.

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Phenol, SBA, DMAP in Anhydrous Solvent Evaporation Solvent Evaporation (Optional, for high yield) Reagents->Evaporation Evaporative Method Heating Heating (60-100°C) Reagents->Heating Solution Method Evaporation->Heating Dissolution Dissolution in Organic Solvent Heating->Dissolution Wash_Acid Wash with dilute Acid Dissolution->Wash_Acid Wash_Base Wash with Bicarbonate Wash_Acid->Wash_Base Drying Drying & Concentration Wash_Base->Drying Purification Column Chromatography or Recrystallization Drying->Purification Product Pure Derivatized Phenol Purification->Product

Caption: Experimental workflow for the derivatization of phenols with this compound.

Troubleshooting_Logic cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting Start Start Derivatization CheckYield Low Yield? Start->CheckYield CheckPurity Side Products? CheckYield->CheckPurity No Evaporative Use Evaporative Method CheckYield->Evaporative Yes Success Successful Derivatization CheckPurity->Success No OptimizeTime Optimize Reaction Time/Temp CheckPurity->OptimizeTime Yes IncreaseTemp Increase Temperature Evaporative->IncreaseTemp Anhydrous Ensure Anhydrous Conditions IncreaseTemp->Anhydrous Anhydrous->Start Purify Purify (Chromatography) OptimizeTime->Purify Purify->Start

Caption: A logical workflow for troubleshooting common issues in phenol derivatization.

References

Technical Support Center: Managing 2-Sulfobenzoic Anhydride in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively removing excess 2-Sulfobenzoic anhydride from a reaction mixture. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workups.

Troubleshooting Guide & FAQs

This section is designed to provide quick answers to common problems encountered when working with this compound.

Question: My reaction is complete, but I have a significant amount of unreacted this compound. How do I get rid of it?

Answer: Excess this compound can be readily removed by quenching the reaction mixture, which converts the anhydride to its corresponding acid, followed by a liquid-liquid extraction to separate the acid from your desired product.

Question: What is "quenching" and why is it necessary?

Answer: Quenching is the process of deactivating a reactive species in a reaction mixture. In this case, it involves converting the highly reactive this compound into the more manageable 2-sulfobenzoic acid. This is crucial to prevent unwanted side reactions during the workup and to facilitate its removal. This compound is moisture-sensitive and will react with water to hydrolyze into 2-sulfobenzoic acid[1].

Question: What quenching agent should I use?

Answer: The most common and effective quenching agents are protic solvents such as water or methanol. The choice depends on the solubility of your desired product and the reaction solvent.

Question: After quenching, my product is mixed with 2-sulfobenzoic acid. How do I separate them?

Answer: 2-sulfobenzoic acid is highly polar and acidic, making it readily soluble in aqueous basic solutions[2]. You can use a liquid-liquid extraction with a dilute aqueous base (e.g., sodium bicarbonate solution) to selectively pull the 2-sulfobenzoic acid into the aqueous layer, leaving your (presumably less polar) organic product in the organic layer.

Question: I performed a basic wash, but I'm still seeing impurities. What could be wrong?

Answer: There are a few possibilities:

  • Incomplete Quenching: You may not have used enough of the quenching agent or allowed sufficient time for the reaction to complete.

  • Insufficient Extraction: You may need to perform multiple extractions with the basic solution to ensure all the 2-sulfobenzoic acid is removed.

  • Emulsion Formation: An emulsion between the organic and aqueous layers can trap impurities. If an emulsion forms, try adding brine (saturated NaCl solution) to help break it.

  • Product Solubility: Your desired product might have some solubility in the aqueous layer. You can back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

Question: Can I use a different method besides extraction to remove the 2-sulfobenzoic acid?

Answer: While extraction is the most common and often the easiest method, other purification techniques like column chromatography or recrystallization could be employed, depending on the properties of your desired product. However, for large amounts of the acidic byproduct, extraction is generally more efficient.

Experimental Protocols

Here are detailed methodologies for the removal of excess this compound.

Protocol 1: Quenching and Aqueous Extraction

This is the most common and recommended procedure.

1. Quenching the Excess Anhydride: a. Cool the reaction mixture to 0 °C in an ice bath. This is to control any potential exotherm from the quenching process. b. Slowly add a protic quenching agent. Choose one of the following:

  • Methanol: Add 5-10 equivalents of methanol relative to the excess this compound.
  • Water: Add 5-10 equivalents of water relative to the excess this compound. c. Stir the mixture at 0 °C for 15-30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes to ensure complete hydrolysis.

2. Liquid-Liquid Extraction: a. Transfer the reaction mixture to a separatory funnel. b. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water and in which your product is soluble. c. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The amount should be sufficient to neutralize the 2-sulfobenzoic acid formed. You will observe gas (CO₂) evolution. Add the bicarbonate solution carefully until the effervescence ceases. d. Stopper the funnel and shake vigorously, venting frequently to release the pressure from CO₂ evolution. e. Allow the layers to separate. The aqueous layer will contain the sodium salt of 2-sulfobenzoic acid. f. Drain the aqueous layer. g. Repeat the extraction of the organic layer with fresh saturated aqueous NaHCO₃ solution two more times to ensure complete removal of the acid. h. Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual water. i. Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). j. Filter off the drying agent and concentrate the organic solution under reduced pressure to isolate your purified product.

Data Presentation

The following table summarizes the solubility of this compound and its hydrolysis product, 2-sulfobenzoic acid, which is critical for designing the workup procedure.

CompoundSolventSolubilityReference
This compoundMethanol50 mg/mL[3][4]
This compoundEthanol50 mg/mL[3]
This compoundWaterSparingly soluble[1]
2-sulfobenzoic acidWaterSoluble[2]
2-sulfobenzoic acidPolar Organic SolventsSoluble[2]
2-sulfobenzoic acidAlkaline SolutionsEnhanced solubility[2]

Visualizing the Workflow

The following diagrams illustrate the logical steps in the removal of excess this compound.

Removal_Workflow cluster_quenching Quenching Stage cluster_extraction Extraction Stage ReactionMixture Reaction Mixture (Product + Excess Anhydride) AddQuench Add Protic Solvent (e.g., Methanol or Water) ReactionMixture->AddQuench 1. Cool to 0°C QuenchedMixture Quenched Mixture (Product + 2-Sulfobenzoic Acid) AddQuench->QuenchedMixture 2. Stir Dilute Dilute with Organic Solvent QuenchedMixture->Dilute WashBase Wash with aq. NaHCO₃ Dilute->WashBase Separate Separate Layers WashBase->Separate OrganicLayer Organic Layer (Product) Separate->OrganicLayer Contains Product AqueousLayer Aqueous Layer (Sodium 2-sulfobenzoate) Separate->AqueousLayer Contains Byproduct Dry Dry Organic Layer OrganicLayer->Dry Isolate Isolate Pure Product Dry->Isolate

Caption: Workflow for Quenching and Extraction.

Troubleshooting_Logic Start Impurity Detected After Initial Extraction CheckQuenching Was quenching complete? (Sufficient reagent and time) Start->CheckQuenching CheckExtraction Were enough extractions performed? Start->CheckExtraction CheckEmulsion Did an emulsion form? Start->CheckEmulsion SolutionQuench Repeat quenching step or increase reaction time/reagent. CheckQuenching->SolutionQuench No SolutionExtraction Perform additional basic extractions. CheckExtraction->SolutionExtraction No SolutionEmulsion Add brine to break the emulsion. CheckEmulsion->SolutionEmulsion Yes

Caption: Troubleshooting Logic for Impurities.

References

Impact of pKa on the efficiency of phenol derivatization with 2-Sulfobenzoic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-Sulfobenzoic anhydride for the derivatization of phenols.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of derivatizing phenols with this compound (SBA)?

A1: Derivatizing phenols with this compound is primarily used to improve their detection by mass spectrometry (MS), particularly with techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS).[1][2] The SBA reagent is commercially available, relatively inexpensive, and introduces an anionic sulfonate group, enhancing the ionization of the phenol derivative.[1][2]

Q2: How does the pKa of a phenol affect its derivatization efficiency with this compound?

A2: The derivatization efficiency is significantly influenced by the pKa of the phenol. Phenols with higher pKa values (above 9) tend to show a better response and higher derivatization yields.[1][2] In contrast, underivatized phenols with low pKa values (below 5) are more readily detected by negative ion MALDI-MS without derivatization.[1][2] Therefore, derivatization with SBA is particularly advantageous for improving the detection of less acidic phenols.[1][2]

Q3: What are the common methods for phenol derivatization with this compound?

A3: Two primary methods are reported: a conventional solution-phase (non-evaporative) reaction and an evaporative derivatization method.[1][2] The evaporative method, which involves evaporating the reaction mixture to a solid before heating, has been shown to produce significantly higher yields.[1][2]

Q4: What are the key reagents required for this derivatization?

A4: The key reagents are the phenol analyte, this compound (SBA), a catalyst such as 4-dimethylaminopyridine (DMAP), and a suitable solvent, typically acetonitrile (ACN).[1][2]

Troubleshooting Guides

Issue 1: Low Derivatization Yield

  • Possible Cause: The reaction conditions may not be optimal. The conventional solution-phase reaction has been shown to result in lower yields compared to the evaporative method. For instance, the solution-phase reaction of 4-phenylphenol with SBA and DMAP yielded only 47% of the tagged product.[1][2]

  • Solution:

    • Switch to the evaporative derivatization method. This method has been demonstrated to significantly increase the yield, achieving up to 96% for 4-phenylphenol.[1][2]

    • Optimize reaction temperature and time. For the evaporative method, heating at 60°C for 1 hour has been shown to be effective.[1][2] Yields for evaporative derivatization of 4-phenylphenol were 59% at 40°C, 97% at 60°C, and 98% at 80°C after 2 hours.[1]

    • Ensure the appropriate ratio of reagents. An excess of SBA is typically used.[1]

Issue 2: Poor Detection of Derivatized Phenols with Low pKa

  • Possible Cause: Phenols with very low pKa values (e.g., pentachlorophenol) show very low derivatization yields with SBA, even with the evaporative method at elevated temperatures.[1] For example, the yield of SBA-tagged pentachlorophenol was only about 25% even at 100°C.[1]

  • Solution:

    • Consider alternative analytical approaches. For phenols with pKa values below 5, direct detection by negative ion MALDI-MS without derivatization may be more effective.[1][2]

    • Explore other derivatization reagents. Depending on the specific analytical needs, other reagents might be more suitable for highly acidic phenols.

Issue 3: Presence of Side Products

  • Possible Cause: Prolonged reaction times or excessively high temperatures can lead to the formation of side products.[1]

  • Solution:

    • Adhere to the recommended reaction time and temperature. For the evaporative method, 1 hour at 60°C is a good starting point.[1][2]

    • Analyze the reaction mixture by HPLC-UV to monitor the disappearance of the starting material and the formation of the desired product and any side products.[1]

Data Presentation

Table 1: Impact of Phenol pKa on Derivatization Efficiency with this compound

PhenolpKaDerivatization Response (MALDI-MS)
Phenols with pKa > 9> 9High response, significantly improved detection[1][2]
Phenols with pKa < 9< 9Lower response compared to high pKa phenols[1]
Phenols with pKa < 5< 5Very low derivatization yield, better detected without derivatization[1][2]
4-Phenylphenol~10High yield (96%) with evaporative method[1][2]
Pentachlorophenol4.74Low yield (~25% at 100°C)[1]

Note: The "Derivatization Response" is a qualitative summary based on the findings in the cited literature.

Experimental Protocols

1. Evaporative Derivatization Protocol

This protocol is adapted from a study aimed at improving the detection of phenols by MALDI-MS.[1][2]

  • Reagents:

    • Phenol analyte(s)

    • This compound (SBA)

    • 4-dimethylaminopyridine (DMAP)

    • Acetonitrile (ACN)

  • Procedure:

    • Prepare a reaction mixture of the phenol(s), SBA, and DMAP in acetonitrile.

    • Evaporate the reaction mixture to a solid.

    • Heat the solid residue at 60°C for 1 hour.

    • Redissolve the residue in 50% acetonitrile containing the MALDI matrix.

    • Spot the resulting solution onto a MALDI target for analysis by negative ion MALDI-TOF-MS.

2. Non-Evaporative (Solution-Phase) Derivatization Protocol

This protocol serves as a comparison and is noted to have lower efficiency.[1]

  • Reagents:

    • 4-Phenylphenol (4PP)

    • This compound (SBA)

    • 4-dimethylaminopyridine (DMAP)

    • Acetonitrile (ACN)

  • Procedure:

    • Dissolve 4PP (8.5 mg, 0.05 mmol), SBA (92 mg, 0.5 mmol), and DMAP (0.1 mg, 8.2x10⁻⁴ mmol) in 1 mL of ACN.

    • Let the mixture sit at room temperature for 1 hour.

    • Heat the mixture at 80°C for 2 hours.

    • After the reaction, dilute the mixture for analysis (e.g., 100-fold with ACN/H₂O for HPLC analysis).[1]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Derivatization cluster_analysis Analysis reagents 1. Prepare Reaction Mixture (Phenol, SBA, DMAP in ACN) evaporate 2. Evaporate to Dryness reagents->evaporate Transfer heat 3. Heat at 60°C for 1 hour evaporate->heat Incubate redissolve 4. Redissolve in 50% ACN with Matrix heat->redissolve Post-reaction spot 5. Spot on MALDI Target redissolve->spot Prepare for MS analyze 6. Analyze by Negative Ion MALDI-TOF-MS spot->analyze Acquire Data

Caption: Experimental workflow for the evaporative derivatization of phenols with this compound.

pka_impact cluster_pka Phenol pKa cluster_efficiency Derivatization Efficiency with SBA high_pka High pKa (> 9) high_eff High Efficiency (Improved MS Detection) high_pka->high_eff Favors Derivatization low_pka Low pKa (< 5) low_eff Low Efficiency (Direct MS Detection is Better) low_pka->low_eff Hinders Derivatization

Caption: Relationship between phenol pKa and the efficiency of derivatization with this compound.

References

Technical Support Center: Analysis of 2-Sulfobenzoic Anhydride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 2-sulfobenzoic anhydride (SBA) as a derivatizing agent for LC-MS analysis. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SBA) and why is it used for LC-MS analysis?

A1: this compound (SBA) is a chemical reagent used to derivatize molecules containing hydroxyl (-OH) and primary or secondary amine (-NH, -NH2) groups. The derivatization introduces a sulfonic acid group (-SO3H) onto the analyte. This modification is highly beneficial for LC-MS analysis for several reasons:

  • Enhanced Ionization: The sulfonic acid group is strongly acidic and readily deprotonates to form a stable anion. This significantly enhances the ionization efficiency in negative-ion electrospray ionization (ESI-MS), leading to improved sensitivity and lower detection limits.[1][2]

  • Improved Chromatography: The introduction of a polar sulfonic acid group can alter the chromatographic behavior of the analyte, potentially improving peak shape and resolution on reversed-phase columns.

  • Uniform Ionization: For mixtures of related compounds, such as fatty alcohol ethoxylates, derivatization with SBA ensures that all species are uniformly ionized, allowing for more accurate relative quantification.[2]

Q2: What are the main stability concerns when working with this compound and its derivatives?

A2: The primary stability concerns are the hydrolysis of both the derivatizing reagent and the resulting derivative.

  • Reagent Instability: this compound is highly sensitive to moisture and can readily hydrolyze to 2-sulfobenzoic acid.[3][4] This will lead to a lower yield of the desired derivative. Therefore, it is crucial to store SBA in a cool, dry place and handle it under anhydrous conditions.

  • Derivative Instability: The stability of the this compound derivative (a sulfonate ester or sulfonamide) can be influenced by the pH of the sample solution and the LC mobile phase. While many sulfonate esters are stable under moderately acidic conditions, they can be susceptible to hydrolysis under strongly acidic or basic conditions.[5]

Q3: I am seeing poor derivatization efficiency. What are the possible causes and solutions?

A3: Incomplete derivatization is a common issue. Here are several potential causes and how to troubleshoot them:

  • Moisture Contamination: As mentioned, moisture will consume the SBA reagent. Ensure all solvents are anhydrous and that the reaction is protected from atmospheric moisture. Consider using a desiccator for storing reagents and preparing reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Reaction Conditions: The reaction kinetics can be slow. Increasing the reaction temperature or time may improve the yield. For example, evaporative derivatization of phenols with SBA at 60°C for one hour has been shown to give high yields.[6][7] However, be aware that prolonged reaction times or excessively high temperatures can lead to the formation of side products.[6]

  • Insufficient Catalyst: The derivatization of alcohols and phenols with SBA is often catalyzed by a base such as 4-dimethylaminopyridine (DMAP).[1][6] Ensure the correct amount of catalyst is used as specified in the protocol.

  • Steric Hindrance: Bulky groups near the hydroxyl or amine functionality on your analyte may hinder the approach of the SBA molecule, leading to lower reaction yields. In such cases, more forcing reaction conditions (higher temperature, longer reaction time) may be necessary.

Q4: My chromatogram shows significant peak tailing for my SBA-derivatized analyte. How can I improve the peak shape?

A4: Peak tailing for acidic compounds like SBA derivatives is often due to secondary interactions with the stationary phase.[8][9][10] Here are some strategies to improve peak shape:

  • Mobile Phase pH: The sulfonic acid group on the derivative is strongly acidic. To minimize interactions with residual silanol groups on the silica-based stationary phase, it is recommended to use a low pH mobile phase (typically pH 2-3).[10] This ensures that the silanol groups are fully protonated and less likely to interact with the negatively charged analyte.

  • Mobile Phase Additives: The use of volatile mobile phase additives like formic acid or acetic acid is recommended for LC-MS applications to control the pH.[11]

  • Column Choice: Using a high-purity, end-capped C18 column can reduce the number of available silanol groups for secondary interactions.[10]

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no product peak in LC-MS 1. Incomplete derivatization.- Ensure anhydrous reaction conditions. - Optimize reaction time and temperature. - Verify the correct amount of catalyst (e.g., DMAP) is used.
2. Degradation of the derivative.- Check the pH of the sample diluent; avoid strongly acidic or basic conditions. - Analyze samples promptly after preparation.
3. Poor ionization.- Ensure the mass spectrometer is operating in negative ion mode. - Optimize ESI source parameters.
Presence of a large peak corresponding to 2-sulfobenzoic acid (m/z 201 in negative mode) 1. Hydrolysis of the SBA reagent.- Use fresh, properly stored SBA. - Prepare derivatization reactions under anhydrous conditions.
2. Hydrolysis of the derivative.- Check the stability of the derivative in the sample matrix and autosampler over time. - Consider lowering the autosampler temperature.
Multiple unexpected peaks in the chromatogram 1. Formation of side products.- Avoid excessive reaction temperatures or times.[6] - Purify the derivatized sample before LC-MS analysis if necessary.
2. In-source fragmentation or adduct formation.- Optimize MS source conditions (e.g., fragmentation voltage). - Be aware of common adducts (e.g., sodium, potassium) and their corresponding m/z values.[12][13][14]
Poor reproducibility of peak areas 1. Inconsistent derivatization.- Standardize the derivatization protocol, paying close attention to reaction time, temperature, and reagent amounts.
2. Instability of the derivative in the autosampler.- Perform a stability study of the derivatized sample in the autosampler over the expected analysis time. - Keep the autosampler temperature low (e.g., 4°C).[15]

Stability of this compound Derivatives

The stability of your derivatized analyte is crucial for obtaining reliable and reproducible quantitative data. Below is a summary of factors that can affect the stability of SBA derivatives.

Condition Potential Impact on Stability Recommendations
pH Sulfonate esters can be susceptible to hydrolysis under strongly acidic or basic conditions.[5]Maintain the pH of sample solutions and mobile phases within a moderately acidic to neutral range (e.g., pH 3-7) where possible.
Temperature Higher temperatures can accelerate the degradation of the derivative, both in solution and in the autosampler.[16]Store derivatized samples at low temperatures (e.g., 4°C or -20°C) and use a cooled autosampler.
Solvent Protic solvents (e.g., water, methanol) can potentially participate in hydrolysis reactions, especially at non-neutral pH. Aprotic solvents (e.g., acetonitrile) are generally preferred for sample storage.[17][18][19]Reconstitute and store derivatized samples in a high percentage of organic solvent like acetonitrile whenever possible.
Time Derivatives may degrade over time, even under optimal storage conditions.Analyze samples as soon as possible after derivatization. If storage is necessary, perform a stability study to determine the acceptable storage duration.

Experimental Protocols

General Derivatization Protocol for Alcohols/Phenols

This protocol is a general guideline and may require optimization for your specific analyte.

  • Reagent Preparation:

    • Prepare a stock solution of your analyte in anhydrous acetonitrile.

    • Prepare a stock solution of this compound in anhydrous acetonitrile.

    • Prepare a stock solution of 4-dimethylaminopyridine (DMAP) in anhydrous acetonitrile.

  • Derivatization Reaction:

    • In a clean, dry vial, combine the analyte solution, an excess of the SBA solution (e.g., 10-fold molar excess), and a catalytic amount of the DMAP solution.

    • Cap the vial tightly and vortex to mix.

    • Heat the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 1 hour).[6][7] The optimal temperature and time should be determined experimentally.

    • After the reaction is complete, cool the mixture to room temperature.

  • Sample Preparation for LC-MS:

    • Dilute the reaction mixture with the initial mobile phase to an appropriate concentration for LC-MS analysis.

    • Transfer the diluted sample to an autosampler vial for injection.

Diagrams

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_analysis LC-MS Analysis Analyte Analyte in Anhydrous Solvent ReactionVial Combine & Mix Analyte->ReactionVial SBA SBA in Anhydrous Solvent SBA->ReactionVial Catalyst Catalyst (e.g., DMAP) in Anhydrous Solvent Catalyst->ReactionVial Heating Heat (e.g., 60°C, 1h) ReactionVial->Heating Cooling Cool to Room Temp. Heating->Cooling Dilution Dilute with Mobile Phase Cooling->Dilution LCMS Inject into LC-MS Dilution->LCMS

Caption: A typical experimental workflow for the derivatization of analytes with this compound for LC-MS analysis.

troubleshooting_logic Start Low/No Product Peak CheckDerivatization Incomplete Derivatization? Start->CheckDerivatization CheckStability Derivative Degradation? CheckDerivatization->CheckStability No Moisture Moisture Contamination? CheckDerivatization->Moisture Yes CheckIonization Poor Ionization? CheckStability->CheckIonization No SamplepH Check Sample pH CheckStability->SamplepH Yes NegativeMode Ensure Negative Ion Mode CheckIonization->NegativeMode Yes Conditions Suboptimal Conditions? Moisture->Conditions No UseAnhydrous Use Anhydrous Solvents & Inert Atmosphere Moisture->UseAnhydrous Yes OptimizeRxn Optimize Temp. & Time Conditions->OptimizeRxn Yes AutosamplerTemp Lower Autosampler Temp. SamplepH->AutosamplerTemp OptimizeSource Optimize Source Parameters NegativeMode->OptimizeSource

Caption: A logical troubleshooting guide for addressing the issue of low or no product peak in the LC-MS analysis.

References

Minimizing by-product formation in the synthesis of 2-Sulfobenzoic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 2-Sulfobenzoic anhydride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My reaction is complete, but the final product is a discolored (yellow to brown) solid. What is the cause and how can I purify it?

A1: Discoloration in the final product typically indicates the presence of impurities.

  • Potential Causes:

    • Carryover of impurities from starting materials: Impurities in the initial 2-sulfobenzoic acid or its salt can lead to colored by-products.

    • Side reactions at elevated temperatures: Prolonged heating or excessively high temperatures can cause decomposition or polymerization of starting materials or the product.[1]

    • Residual solvent or reagents: Trapped solvent or residual dehydrating agents like thionyl chloride can lead to discoloration upon storage.

  • Solutions:

    • Purification:

      • Recrystallization: Dissolve the crude product in a minimal amount of hot, dry benzene or toluene. Upon cooling, the purified this compound will crystallize, leaving colored impurities in the mother liquor.[1]

      • Vacuum Distillation: For heat-stable impurities, vacuum distillation can be an effective purification method. The product typically distills at 184-186 °C at 18 mmHg.[1]

Q2: The yield of my reaction is consistently low. What are the likely reasons and how can I improve it?

A2: Low yields are a common issue and can stem from several factors throughout the experimental process.

  • Potential Causes:

    • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or inefficient mixing.

    • Hydrolysis of the product: this compound is highly sensitive to moisture.[1][2] Any exposure to water in the reagents, solvents, or glassware will convert the product back to 2-sulfobenzoic acid.

    • Losses during workup and purification: Product can be lost during transfers, filtration, and recrystallization steps.

  • Solutions:

    • Ensure anhydrous conditions: Thoroughly dry all glassware in an oven and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents and ensure the dehydrating agent is of high quality.

    • Optimize reaction conditions: Refer to the table below for recommended reaction parameters. Ensure efficient stirring to maintain a homogeneous reaction mixture.

    • Careful workup: Minimize transfers and ensure efficient extraction and isolation of the product. When recrystallizing, use a minimal amount of solvent to maximize recovery.

Q3: The reaction mixture becomes very thick and difficult to stir. Why is this happening and what should I do?

A3: An increase in viscosity can be due to the precipitation of salts or the physical properties of the reaction mixture at a given concentration.

  • Potential Causes:

    • Precipitation of inorganic salts: When using a salt of 2-sulfobenzoic acid (e.g., acid ammonium o-sulfobenzoate) with thionyl chloride, ammonium chloride is formed as a by-product and will precipitate.[1]

    • High concentration of reactants: A high concentration of the starting material can lead to a thick slurry.

  • Solutions:

    • Adequate solvent volume: Ensure a sufficient amount of an appropriate inert solvent (e.g., dry benzene or toluene) is used to maintain a stirrable mixture.

    • Efficient mechanical stirring: Use a mechanical stirrer for better agitation compared to a magnetic stir bar, especially for larger scale reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary by-products in the synthesis of this compound?

A1: The most common by-products are:

  • 2-Sulfobenzoic acid: This forms if the reaction is incomplete or if the anhydride product is exposed to moisture.[2]

  • Inorganic salts: For example, when using acid ammonium o-sulfobenzoate and thionyl chloride, ammonium chloride is a significant by-product.[1]

  • Unreacted starting materials: Residual 2-sulfobenzoic acid or its salt may be present in the crude product.

Q2: Which dehydrating agent is most effective for this synthesis?

A2: Thionyl chloride is a commonly used and effective dehydrating agent for this synthesis. Its advantages include the formation of gaseous by-products (HCl and SO₂) which are easily removed from the reaction mixture.[1] Other dehydrating agents like acetic anhydride or phosphorus pentoxide can also be used.

Q3: How can I confirm the formation and purity of my this compound?

A3: The product can be characterized by:

  • Melting Point: Pure this compound has a melting point of 126-127 °C.[1] A broad or depressed melting point indicates the presence of impurities.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic anhydride carbonyl stretching frequencies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and help identify any organic impurities.

Data Presentation

Table 1: Troubleshooting Guide for By-product Formation

Observed Issue Potential By-product/Cause Recommended Action
Low melting point of the final product2-Sulfobenzoic acid (from hydrolysis)Ensure strictly anhydrous conditions during reaction and workup. Recrystallize from a dry, non-polar solvent like benzene.
Presence of a solid that is insoluble in the organic solventInorganic salts (e.g., Ammonium chloride)Filter the hot reaction mixture to remove the insoluble salt before crystallization of the product.
Discolored (yellow/brown) productThermal decomposition or impurities in starting materialsPurify by recrystallization or vacuum distillation. Use high-purity starting materials.
Low yieldIncomplete reaction or product hydrolysisIncrease reaction time or temperature moderately. Ensure all reagents and solvents are anhydrous.

Table 2: Recommended Reaction Parameters for Synthesis from Acid Ammonium o-Sulfobenzoate

Parameter Recommended Value/Condition Rationale
Starting Material Finely powdered acid ammonium o-sulfobenzoateIncreases surface area for reaction.
Dehydrating Agent Thionyl chloride (slight excess, ~1.2 equivalents)Drives the reaction to completion.
Solvent Dry benzene or tolueneInert solvent that allows for a suitable reaction temperature and helps in the removal of water azeotropically.
Temperature Gentle warming on a steam bathThe reaction is exothermic; gentle heating initiates the reaction without it becoming uncontrollable.
Reaction Time ~15-20 hoursEnsures the reaction goes to completion.
Stirring Continuous and efficient mechanical stirringMaintains a homogeneous mixture and prevents localized overheating.

Experimental Protocols

Synthesis of this compound from Acid Ammonium o-Sulfobenzoate

This protocol is adapted from Organic Syntheses.[1]

  • Apparatus Setup: In a 2-liter flask, assemble a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Reactant Charging: Add 219 g (1 mole) of finely powdered acid ammonium o-sulfobenzoate and 200 mL of dry benzene to the flask.

  • Addition of Thionyl Chloride: With continuous stirring, add 145 g (1.22 moles) of thionyl chloride.

  • Reaction: Gently warm the mixture on a steam bath. The reaction will evolve hydrogen chloride and sulfur dioxide. Continue heating for approximately 15 hours until the evolution of gas slows down. Add an additional 400 mL of dry benzene and continue heating for another 5 hours until gas evolution ceases.

  • Workup:

    • Filter the hot mixture by suction to remove the precipitated ammonium chloride. Wash the solid with 100 mL of hot benzene.

    • Combine the filtrate and washings. Distill off about 300 mL of benzene.

    • Cool the remaining solution in an ice bath to crystallize the this compound.

  • Purification:

    • Decant the mother liquor. The crude product can be further purified by recrystallization from dry benzene or by vacuum distillation (184-186 °C at 18 mmHg).

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_products Products 2_Sulfobenzoic_Acid 2-Sulfobenzoic Acid 2_Sulfobenzoic_Anhydride This compound 2_Sulfobenzoic_Acid->2_Sulfobenzoic_Anhydride Dehydration Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->2_Sulfobenzoic_Anhydride Byproducts SO₂ + HCl

Caption: Main reaction pathway for the synthesis of this compound.

Byproduct_Formation 2_Sulfobenzoic_Anhydride This compound (Product) 2_Sulfobenzoic_Acid 2-Sulfobenzoic Acid (By-product) 2_Sulfobenzoic_Anhydride->2_Sulfobenzoic_Acid Hydrolysis Water Moisture (H₂O) Water->2_Sulfobenzoic_Acid

Caption: Formation of 2-Sulfobenzoic acid by-product via hydrolysis.

Troubleshooting_Workflow Start Synthesis of this compound Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes ImpureProduct Impure/Discolored Product Problem->ImpureProduct No, but... CheckAnhydrous Verify Anhydrous Conditions LowYield->CheckAnhydrous Purification Purification Required? ImpureProduct->Purification CheckConditions Check Reaction Conditions (Temp, Time) CheckAnhydrous->CheckConditions Yes Success Pure Product, Good Yield CheckAnhydrous->Success No, conditions were not anhydrous CheckConditions->Success Conditions Optimized Recrystallize Recrystallize Purification->Recrystallize Yes Distill Vacuum Distill Purification->Distill Yes Recrystallize->Success Distill->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Challenges in using 2-Sulfobenzoic anhydride for derivatizing complex biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 2-Sulfobenzoic Anhydride in the derivatization of complex biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for derivatization?

A: this compound (SBA) is a chemical reagent used to modify analytes, a process known as derivatization.[1][2] It is particularly useful for adding a sulfonic acid group to molecules containing hydroxyl (-OH) or primary/secondary amine (-NH/NH2) functional groups.[3][4] This modification is often employed to enhance the ionization efficiency of analytes in mass spectrometry (MS), especially for techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI).[3][5][6] The introduced negatively charged sulfonic acid group improves detection sensitivity, allowing for the analysis of compounds that are otherwise difficult to detect.[3][5][6]

Q2: My derivatization reaction yield is low. What are the common causes?

A: Low derivatization yield is a frequent issue. Several factors can contribute to this problem:

  • Suboptimal Reaction Conditions: The efficiency of the reaction is highly sensitive to parameters like temperature, reaction time, pH, and reagent concentration.[7]

  • Presence of Water: this compound is moisture-sensitive and can be hydrolyzed by water, which reduces the amount of reagent available for derivatization.[8][9]

  • Analyte pKa: For phenolic compounds, derivatization efficiency with SBA has been shown to be higher for those with a pKa above 9.[5][6]

  • Steric Hindrance: Bulky molecules or functional groups near the reaction site can physically block the anhydride from accessing and reacting with the target functional group.

  • Matrix Effects: Components within a complex biological sample can interfere with the reaction.[10][11]

Q3: I am observing unexpected peaks in my chromatogram/mass spectrum. What could be the source?

A: Extraneous peaks can arise from several sources:

  • Side Reactions: this compound can potentially react with other nucleophilic functional groups in your sample, leading to a variety of derivatized products.

  • Reagent-Related Impurities: The reagent itself or the solvent may contain impurities that are detected by your analytical method.

  • Degradation Products: The derivatized analyte may be unstable and degrade during the reaction, workup, or analysis, creating additional peaks.

  • Matrix Components: Complex biological samples contain numerous endogenous compounds that can be detected alongside your analyte of interest.

Q4: How can I improve the stability of my derivatized samples?

A: To enhance the stability of your SBA-derivatized analytes, consider the following:

  • Storage Conditions: Store derivatized samples at low temperatures (e.g., -20°C or -80°C) to minimize degradation.

  • pH Control: The stability of the derivative can be pH-dependent. Adjusting the pH of the storage solution may improve stability.

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation. Aliquot samples after derivatization to avoid this.

  • Prompt Analysis: Analyze the derivatized samples as soon as possible after preparation.

Troubleshooting Guides

Problem 1: Incomplete Derivatization

Symptoms:

  • Low signal intensity of the derivatized analyte.

  • Presence of a significant peak for the underivatized analyte.

Troubleshooting Workflow:

G start Low Derivatization Yield check_conditions Verify Reaction Conditions start->check_conditions check_reagent Check Reagent Quality & Quantity check_conditions->check_reagent Reagent? optimize_temp_time Optimize Temperature & Time check_conditions->optimize_temp_time Temp/Time? check_moisture Ensure Anhydrous Conditions check_conditions->check_moisture Moisture? check_ph Verify pH of Reaction Mixture check_conditions->check_ph pH? consider_matrix Consider Matrix Effects check_conditions->consider_matrix Matrix? increase_reagent Increase Reagent Molar Excess check_reagent->increase_reagent end_good Yield Improved optimize_temp_time->end_good increase_reagent->end_good dry_solvent Use Dry Solvent/Sample check_moisture->dry_solvent dry_solvent->end_good adjust_ph Adjust pH (if applicable) check_ph->adjust_ph adjust_ph->end_good sample_cleanup Implement Sample Cleanup consider_matrix->sample_cleanup sample_cleanup->end_good end_bad Yield Still Low

Caption: Troubleshooting workflow for incomplete derivatization.

Possible Solutions & Methodologies:

  • Optimize Reaction Conditions:

    • Temperature: While room temperature can be sufficient, heating (e.g., 60-80°C) can increase the reaction rate and yield.[5][6] However, excessive heat may degrade the analyte or derivative.

    • Time: Reaction times can vary. Monitor the reaction progress over time (e.g., 30 min, 1h, 2h) to determine the optimal duration.

  • Increase Reagent Concentration: Use a significant molar excess of this compound (e.g., 10-fold or higher) relative to the estimated analyte concentration to drive the reaction to completion.

  • Ensure Anhydrous Conditions: this compound is sensitive to moisture.[8][9] Use anhydrous solvents and consider drying the biological sample extract before adding the reagent.

  • Sample Cleanup: Implement a sample preparation step (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components prior to derivatization.

Problem 2: Matrix Effects Impacting Analysis

Symptoms:

  • Poor reproducibility of results between different sample lots.[7]

  • Ion suppression or enhancement in the mass spectrometer.[10][12]

  • Significant baseline noise in the chromatogram.

Troubleshooting Workflow:

G start Suspected Matrix Effects eval_matrix Evaluate Matrix Effect start->eval_matrix post_spike Post-Extraction Spike Experiment eval_matrix->post_spike dilute_sample Dilute Sample Extract post_spike->dilute_sample Suppression/Enhancement Observed end_bad Matrix Effect Persists post_spike->end_bad No Significant Effect improve_cleanup Improve Sample Cleanup dilute_sample->improve_cleanup change_chrom Modify Chromatographic Method improve_cleanup->change_chrom use_isl Use Isotope-Labeled Internal Standard change_chrom->use_isl end_good Matrix Effect Minimized use_isl->end_good

Caption: Troubleshooting workflow for matrix effects.

Possible Solutions & Methodologies:

  • Sample Dilution: A simple first step is to dilute the sample extract. This can reduce the concentration of interfering matrix components.[12]

  • Enhanced Sample Preparation: Employ more rigorous sample cleanup techniques. Phospholipid removal strategies can be particularly effective for plasma and blood samples.[13]

  • Chromatographic Separation: Optimize the liquid chromatography method to better separate the analyte from co-eluting matrix components. This may involve changing the column, mobile phase, or gradient.

  • Use of an Internal Standard: The most reliable way to compensate for matrix effects is to use a stable isotope-labeled internal standard that co-elutes with the analyte and experiences the same matrix effects.[12]

Data Presentation

Table 1: Effect of Reaction Conditions on Derivatization Yield of a Model Phenol
ParameterCondition 1Condition 2Condition 3
Temperature 25°C60°C80°C
Reaction Time 1 hour1 hour1 hour
Derivatization Yield (%) 47%96%92% (with some degradation)
Data synthesized from findings reported in literature, such as the improved yield with evaporative derivatization at elevated temperatures.[5][6]
Table 2: Impact of Sample Cleanup on Analyte Signal-to-Noise Ratio (S/N)
Sample Preparation MethodAnalyte S/N Ratio
Protein Precipitation 50
Liquid-Liquid Extraction 150
Solid-Phase Extraction (SPE) 450
Illustrative data demonstrating the typical improvement in S/N with more effective sample cleanup techniques.

Experimental Protocols

General Protocol for Derivatization of Hydroxyl-Containing Analytes in Plasma
  • Sample Pre-treatment: To 100 µL of plasma, add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

  • Extraction: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 50 µL of anhydrous acetonitrile.

  • Derivatization Reaction:

    • Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile.

    • Add 10 µL of the reagent solution to the reconstituted sample.

    • Add 1 µL of a catalyst solution (e.g., 4-dimethylaminopyridine (DMAP) at 1 mg/mL in anhydrous acetonitrile).[5]

    • Vortex briefly and incubate at 60°C for 1 hour.[6]

  • Reaction Quenching & Dilution: After incubation, cool the sample to room temperature. Add 940 µL of the initial mobile phase to dilute the sample and quench the reaction.

  • Analysis: Vortex the final solution and inject an appropriate volume into the LC-MS system.

Note: This is a general protocol and may require optimization for specific analytes and matrices. Always handle this compound in a fume hood and with appropriate personal protective equipment, as it can be an irritant.[1][8]

References

Technical Support Center: Purification of 2-Sulfobenzoic Anhydride Adducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-sulfobenzoic anhydride adducts.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound adducts, offering potential causes and solutions.

Problem 1: Low or No Recovery of the Adduct After Purification
Potential CauseSuggested Solution
Adduct Instability This compound adducts, particularly sulfonate esters, can be sensitive to certain conditions. Avoid strongly acidic or basic conditions during purification.[1][2] Assess the stability of your adduct at different pH values before selecting a purification method. For chromatography, consider using buffered mobile phases to maintain a stable pH.
Hydrolysis of the Anhydride Linkage The anhydride-derived linkage can be susceptible to hydrolysis, especially in the presence of water.[3] When possible, use dry solvents and minimize exposure to moisture during sample preparation and purification.
Irreversible Binding to Stationary Phase Highly polar sulfonated adducts may bind irreversibly to silica gel.[4] If using normal-phase chromatography, consider switching to a less acidic stationary phase like alumina or a bonded phase. Alternatively, reversed-phase chromatography is often more suitable for polar compounds.
Precipitation During Purification The adduct may have low solubility in the chosen solvent system, leading to precipitation on the column or during fraction collection. Ensure the adduct is fully dissolved in the initial mobile phase. A solubility test in various solvents prior to large-scale purification is recommended.
Problem 2: Co-elution of the Adduct with Impurities
Potential CauseSuggested Solution
Inadequate Chromatographic Resolution The chosen chromatographic method may not be optimal for separating the adduct from starting materials or byproducts. For reversed-phase HPLC, optimize the gradient slope, mobile phase composition (e.g., acetonitrile or methanol content), and ion-pairing reagent (e.g., trifluoroacetic acid).[4][5][6] Consider using a different stationary phase (e.g., C8 instead of C18) which can offer different selectivity for peptides.[7]
Presence of Isomers The reaction may produce multiple isomers of the adduct which can be difficult to separate. High-resolution analytical techniques like HPLC-MS can help identify the presence of isomers.[8] Fine-tuning of the chromatographic method, such as using a shallower gradient or a different solvent system, may be required.
Aggregation of Protein/Peptide Adducts Modified proteins or peptides may aggregate, leading to broad peaks and poor separation. Include additives like organic solvents (e.g., isopropanol) or detergents in the mobile phase to minimize aggregation.
Problem 3: Poor Peak Shape in HPLC (Tailing or Fronting)
Potential CauseSuggested Solution
Secondary Interactions with Stationary Phase Residual silanol groups on silica-based columns can interact with the polar sulfonate group, causing peak tailing. Use a high-purity, end-capped column.[5] Adding a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can help to mask these interactions.[5]
Sample Overload Injecting too much sample can lead to peak distortion. Reduce the sample concentration or injection volume.
Inappropriate Sample Solvent Dissolving the sample in a solvent stronger than the initial mobile phase can cause peak fronting. If possible, dissolve the sample in the initial mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before purifying my this compound adduct?

A1: Before any purification, it is crucial to characterize your crude reaction mixture using analytical techniques like HPLC-MS or NMR. This will help you identify your target adduct, assess its initial purity, and understand the nature of the impurities present, which will guide your choice of purification strategy.[8]

Q2: How can I remove unreacted this compound and its hydrolysis product, 2-sulfobenzoic acid, from my reaction mixture?

A2: Unreacted this compound is highly reactive towards water and will readily hydrolyze to 2-sulfobenzoic acid.[3] Both the anhydride and the acid are typically highly polar. For small molecule adducts, a simple aqueous workup with a suitable organic solvent may be effective in partitioning the polar impurities into the aqueous phase. For larger molecules like proteins, dialysis or size-exclusion chromatography are effective methods for removing small molecule impurities.

Q3: What are the recommended starting conditions for reversed-phase HPLC purification of a this compound-peptide adduct?

A3: A good starting point for RP-HPLC of a sulfonated peptide would be a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[4][5][6] The gradient can be optimized based on the hydrophobicity of the peptide. A typical gradient might run from 5% to 95% acetonitrile over 30-60 minutes.

Q4: Can I use normal-phase chromatography to purify my this compound adduct?

A4: While possible, normal-phase chromatography on silica gel can be challenging for highly polar sulfonated compounds due to strong, potentially irreversible, binding to the stationary phase.[4] If you choose this method, it is advisable to use a less polar stationary phase or to deactivate the silica gel. Reversed-phase chromatography is generally the preferred method for such polar adducts.

Q5: How can I confirm the identity and purity of my purified adduct?

A5: The identity of the adduct should be confirmed by mass spectrometry (MS) to verify the expected molecular weight.[8] Purity can be assessed by analytical HPLC, ideally using a different method or column than the one used for purification to ensure there are no co-eluting impurities.[9] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure of the adduct.[10]

Experimental Protocols

General Protocol for Purification of a this compound-Modified Peptide by Reversed-Phase HPLC

This protocol provides a general guideline. Specific conditions will need to be optimized for each peptide adduct.

  • Sample Preparation:

    • Lyophilize the crude reaction mixture to remove volatile reagents.

    • Reconstitute the crude peptide in a minimal amount of a suitable solvent (e.g., 5% acetonitrile in water with 0.1% TFA).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC System and Column:

    • HPLC system equipped with a UV detector (monitoring at 214 nm and 280 nm).

    • Preparative or semi-preparative C18 reversed-phase column (e.g., 5 or 10 µm particle size, 100 or 300 Å pore size).

  • Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Chromatographic Conditions:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the prepared sample.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient could be 5-65% B over 60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.

    • Collect fractions based on the UV chromatogram.

  • Post-Purification Processing:

    • Analyze the collected fractions by analytical HPLC-MS to identify those containing the pure adduct.

    • Pool the pure fractions and lyophilize to obtain the purified peptide adduct as a solid.

Quantitative Data Summary

The following table provides a general overview of typical yields and purities that can be expected for purification of small molecule anhydrides, which can serve as a benchmark. Specific data for this compound adducts is limited in the literature and will be highly dependent on the specific reaction and purification method.

Purification MethodProduct TypeTypical YieldTypical PurityReference
Recrystallizationp-Chlorobenzoic anhydride90% (recovery)>98%[11]
DistillationBenzoic anhydride72-74%High[12]
Recrystallizationo-Sulfobenzoic anhydride-Melting Point 126-127 °C[3]

Visualizations

General Workflow for Purification of a this compound Adduct

PurificationWorkflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Reaction Mixture Dissolve Dissolve in Appropriate Solvent Crude->Dissolve Filter Filter (0.22 µm) Dissolve->Filter HPLC Reversed-Phase HPLC Filter->HPLC Inject Collect Collect Fractions HPLC->Collect Analyze Analyze Fractions (HPLC-MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Identify Pure Fractions Lyophilize Lyophilize Pool->Lyophilize Pure Pure Adduct Lyophilize->Pure

Caption: A generalized workflow for the purification of this compound adducts.

Troubleshooting Logic for Poor HPLC Peak Shape

HPLCTroubleshooting Start Poor Peak Shape (Tailing/Fronting) CheckOverload Is the column overloaded? Start->CheckOverload CheckSolvent Is the sample solvent stronger than the mobile phase? CheckOverload->CheckSolvent No SolutionOverload Reduce sample concentration or injection volume CheckOverload->SolutionOverload Yes CheckInteractions Are there secondary interactions with the stationary phase? CheckSolvent->CheckInteractions No SolutionSolvent Dissolve sample in initial mobile phase CheckSolvent->SolutionSolvent Yes SolutionInteractions Use end-capped column and/or add ion-pairing agent CheckInteractions->SolutionInteractions Yes

Caption: A decision tree for troubleshooting common HPLC peak shape issues.

References

Validation & Comparative

Capping Agents in Peptide Synthesis: A Comparative Guide to 2-Sulfobenzoic Anhydride and Acetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of solid-phase peptide synthesis (SPPS), the capping step is a critical quality control measure to ensure the fidelity of the final peptide product. Incomplete coupling reactions can lead to the formation of deletion sequences, which are often challenging to separate from the target peptide due to their similar physicochemical properties. Capping agents are employed to irreversibly block these unreacted N-terminal amines, preventing them from participating in subsequent coupling cycles. The choice of capping agent can significantly impact not only the purity of the crude peptide but also the overall efficiency of the downstream purification process.

This guide provides a comprehensive comparison of two capping agents: the conventional and widely used acetic anhydride, and the functionally distinct 2-sulfobenzoic anhydride. We will delve into their mechanisms of action, experimental protocols, and performance data, offering insights to aid researchers in selecting the optimal capping strategy for their specific synthetic needs.

Mechanism of Action and Key Differences

Acetic Anhydride: This is the most common capping agent used in SPPS. It acetylates the free N-terminal amines of unreacted peptide chains, forming a neutral acetyl group. This effectively terminates the elongation of these chains. The resulting capped sequences are typically more hydrophobic than the desired peptide, which can sometimes aid in their separation by reverse-phase high-performance liquid chromatography (RP-HPLC).

This compound: This reagent serves a dual purpose. Like acetic anhydride, it caps unreacted amino groups. However, instead of an acetyl group, it introduces a sulfobenzoic acid moiety. This "sulfonate tag" imparts a strong negative charge to the truncated peptides. The significant difference in charge between the desired peptide and the capped, sulfonated deletion sequences allows for highly efficient separation using ion-exchange chromatography (IEC).[1] This method can simplify the purification process, especially for complex peptide mixtures.

Quantitative Performance Data

Capping AgentPrimary FunctionPost-Capping Purification AdvantagePotential Side Reactions
Acetic Anhydride Acetylation of unreacted amines to terminate chain elongation.Capped sequences may have altered hydrophobicity, aiding in RP-HPLC separation.Acetylation of nucleophilic side chains (e.g., Ser, Thr, Tyr, Lys) can occur, though typically minimized with optimized protocols. May cause side reactions with specific residues like unprotected N-terminal Cysteine.
This compound Sulfonylation of unreacted amines, introducing a permanent negative charge.Enables highly efficient removal of capped deletion sequences by ion-exchange chromatography.[1]Potential for sulfonation of nucleophilic side chains, although specific data on the extent of these side reactions in SPPS is limited.

Experimental Protocols

Standard Acetic Anhydride Capping Protocol

This protocol is a widely accepted method for capping unreacted amino groups during Fmoc-based SPPS.[2][3][4][5][6]

  • Resin Washing: Following the coupling step, wash the peptide-resin thoroughly with N,N-dimethylformamide (DMF) (3-5 times) to remove excess coupling reagents and amino acids.

  • Capping Solution Preparation: Prepare a fresh capping solution. A common formulation consists of:

    • Acetic Anhydride (Ac₂O)

    • A base, typically Pyridine or N,N-Diisopropylethylamine (DIPEA)

    • DMF as the solvent A typical ratio is a 1:1 mixture of a 20% solution of acetic anhydride in DMF and a 20% solution of pyridine in DMF.

  • Capping Reaction: Add the capping solution to the washed peptide-resin and agitate at room temperature for 10-30 minutes.

  • Post-Capping Wash: Drain the capping solution and wash the resin extensively with DMF (3-5 times) to remove residual reagents and byproducts.

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete capping. If the test is positive (blue beads), the capping step should be repeated.

This compound Capping Protocol

While a standardized, universally cited protocol for this compound capping is less common, the following procedure is based on the principles of its application for introducing a sulfonate tag.

  • Resin Washing: As with the acetic anhydride protocol, thoroughly wash the peptide-resin with DMF (3-5 times) after the coupling step.

  • Capping Solution Preparation: Prepare a fresh solution of this compound and a suitable base (e.g., DIPEA or pyridine) in DMF. The exact concentrations and equivalents may require optimization depending on the resin loading and peptide sequence. A starting point could be a 5-10 fold excess of the anhydride and base over the theoretical initial resin loading.

  • Capping Reaction: Add the capping solution to the peptide-resin and agitate at room temperature. The reaction time may range from 30 to 60 minutes. Monitoring the reaction for completeness using a method like the Kaiser test is advisable.

  • Post-Capping Wash: After the reaction, drain the capping solution and wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) to remove all soluble reagents and byproducts.

Experimental and Logical Workflows

The following diagrams illustrate the chemical reactions and the logical workflow for peptide synthesis incorporating these capping agents.

G Capping Reactions in SPPS cluster_acetic_anhydride Acetic Anhydride Capping cluster_sulfobenzoic_anhydride This compound Capping Unreacted_Peptide_AA H2N-Peptide-Resin (Unreacted Chain) Capped_Peptide_AA Ac-HN-Peptide-Resin (Capped Chain) Unreacted_Peptide_AA->Capped_Peptide_AA Acetylation Acetic_Anhydride Acetic Anhydride (Ac₂O) / Base Acetic_Anhydride->Capped_Peptide_AA Unreacted_Peptide_SBA H2N-Peptide-Resin (Unreacted Chain) Capped_Peptide_SBA HO₃S-C₆H₄-CO-HN-Peptide-Resin (Sulfonated Capped Chain) Unreacted_Peptide_SBA->Capped_Peptide_SBA Sulfonylation Sulfobenzoic_Anhydride This compound / Base Sulfobenzoic_Anhydride->Capped_Peptide_SBA

Figure 1. Chemical transformation during capping with Acetic Anhydride vs. This compound.

SPPS_Workflow SPPS Workflow with Capping and Purification start Start SPPS coupling Amino Acid Coupling start->coupling wash1 DMF Wash coupling->wash1 capping_decision Perform Capping? wash1->capping_decision acetic_anhydride Acetic Anhydride Capping capping_decision->acetic_anhydride Yes sulfobenzoic_anhydride This compound Capping capping_decision->sulfobenzoic_anhydride Yes deprotection Fmoc Deprotection capping_decision->deprotection No wash2 DMF/DCM Wash acetic_anhydride->wash2 sulfobenzoic_anhydride->wash2 wash2->deprotection next_cycle Next Coupling Cycle? deprotection->next_cycle next_cycle->coupling Yes cleavage Cleavage from Resin next_cycle->cleavage No purification Purification cleavage->purification rp_hplc RP-HPLC purification->rp_hplc Standard iec Ion-Exchange Chromatography purification->iec Sulfonated Impurities end Pure Peptide rp_hplc->end iec->rp_hplc Further Polishing

Figure 2. Decision workflow for capping and subsequent purification in Solid-Phase Peptide Synthesis.

Conclusion and Recommendations

The choice between acetic anhydride and this compound for capping in peptide synthesis is strategic and depends on the specific challenges anticipated during purification.

  • Acetic Anhydride remains the gold standard for routine peptide synthesis due to its high efficiency, cost-effectiveness, and extensive documentation. It is an excellent choice for the synthesis of relatively straightforward peptides where purification by standard RP-HPLC is expected to be sufficient.

  • This compound offers a powerful alternative, particularly for the synthesis of long or complex peptides where the accumulation of deletion sequences is a significant concern. The introduction of a sulfonate tag transforms the purification challenge from a separation based on subtle differences in hydrophobicity to a more straightforward separation based on charge. This can lead to a higher purity of the final product with potentially fewer purification steps. Researchers encountering difficult purifications with co-eluting deletion impurities should strongly consider this "capping-for-purification" strategy.

Ultimately, the optimal capping agent is one that integrates seamlessly into the overall synthetic and purification workflow, delivering the desired peptide at the required purity with the greatest efficiency. For critical applications, a small-scale pilot synthesis comparing both capping agents may be warranted to determine the most effective strategy for a particular target peptide.

References

A Comparative Guide to Amine Quantification: 2-Sulfobenzoic Anhydride vs. Dansyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of amines is a critical step in various analytical procedures. Derivatization of amines is often necessary to enhance their detectability by chromatographic methods. This guide provides a detailed comparison of two derivatization reagents: the widely-used Dansyl Chloride and the less conventional 2-Sulfobenzoic Anhydride.

This comparison will delve into their reaction mechanisms, experimental protocols, and performance characteristics to assist in selecting the appropriate reagent for specific analytical needs. While Dansyl Chloride is a well-established reagent with extensive supporting data, this guide will also explore the potential, and limitations, of this compound for amine quantification.

At a Glance: Key Differences

FeatureThis compoundDansyl Chloride
Primary Application Derivatization of alcohols and phenols for mass spectrometryQuantification of primary and secondary amines
Reaction with Amines Forms sulfonic acid salts with primary aromatic amines; reactivity with aliphatic amines for quantification is not well-establishedForms stable, fluorescent sulfonamide adducts
Detection Method Primarily Mass Spectrometry (MS)Fluorescence Detection (FLD), UV-Vis, Mass Spectrometry (MS)
Established Protocols Limited for general amine quantificationNumerous and well-documented
Sensitivity Not established for amine quantificationHigh (picomole to femtomole range)

Dansyl Chloride: The Gold Standard for Amine Quantification

Dansyl Chloride (5-(dimethylamino)-1-naphthalenesulfonyl chloride) is a highly reactive compound that readily forms stable, intensely fluorescent derivatives with primary and secondary amines, making it an excellent choice for sensitive quantification.[1]

Performance Data

The use of Dansyl Chloride for amine derivatization is supported by a wealth of experimental data, demonstrating its reliability and high sensitivity.

ParameterTypical Value
Limit of Detection (LOD) 0.015–0.25 mg/L[2][3]
Linearity Range 0.05 - 0.5 mmol/L (R² > 0.999)[4]
Stability of Derivatives Dansyl derivatives are very stable[5]
Reaction Time 30 - 120 minutes[1][6]
Reaction Temperature Room temperature to 80°C[1][6][7]
Reaction Mechanism and Experimental Workflow

Dansyl Chloride reacts with the unprotonated amino group in an alkaline environment (typically pH 9-11) via a nucleophilic substitution reaction. The amino group attacks the electron-deficient sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the elimination of hydrochloric acid.[1]

Dansyl_Chloride_Reaction cluster_reactants Reactants cluster_products Products Amine R-NH₂ (Primary Amine) or R₂NH (Secondary Amine) Intermediate Transition State Amine->Intermediate Nucleophilic Attack DansylCl Dansyl Chloride DansylCl->Intermediate Product Dansylated Amine (Fluorescent) Intermediate->Product Chloride Elimination HCl HCl Product->HCl OH OH⁻ (Base) H2O H₂O Cl_ion Cl⁻

Reaction of Dansyl Chloride with an amine.

A typical experimental workflow for amine quantification using Dansyl Chloride involves derivatization followed by HPLC analysis.

Dansyl_Chloride_Workflow Sample Amine-containing Sample Derivatization Derivatization with Dansyl Chloride (pH 9-11) Sample->Derivatization Quenching Quench Excess Reagent (e.g., with ammonia) Derivatization->Quenching Extraction Extraction of Dansylated Amines Quenching->Extraction Analysis HPLC-FLD/UV/MS Analysis Extraction->Analysis Quantification Quantification Analysis->Quantification

General workflow for amine quantification.
Experimental Protocol: Quantification of Amino Acids

This protocol provides a general procedure for the derivatization of amino acids with Dansyl Chloride for HPLC analysis.

Reagents:

  • Amino acid standards or sample

  • 100 mM Sodium Bicarbonate buffer (pH 9.8)

  • 50 mM Dansyl Chloride in acetonitrile (prepare fresh)

  • 10% (v/v) Ammonium Hydroxide (quenching solution)

  • Acetonitrile (ACN)

  • Mobile phases for HPLC

Procedure:

  • To 25 µL of the sample or standard in a microcentrifuge tube, add 50 µL of the Dansyl Chloride solution and 50 µL of the derivatization buffer.

  • Vortex the mixture and incubate at 60-80°C for 30-60 minutes in the dark.[4]

  • Cool the mixture to room temperature.

  • Add 10-20 µL of the quenching solution to consume excess Dansyl Chloride. Vortex and let stand for 5 minutes.

  • Centrifuge the mixture to pellet any precipitate.

  • Transfer the supernatant to an HPLC vial for analysis. The sample may be diluted with 40% ACN if necessary.[4]

This compound: An Alternative with Limited Application for Amine Quantification

This compound is a cyclic anhydride that is reactive towards nucleophiles. While it has been successfully employed for the derivatization of phenols and alcohols for mass spectrometric analysis, its application for the routine quantification of primary and secondary amines by chromatography is not well-documented.

Known Reactivity with Amines

Research has shown that the reaction of this compound with primary aromatic amines results in the formation of salts of 2-[(arylamino)carbonyl]benzenesulfonic acid.[8] This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the anhydride, leading to the opening of the anhydride ring.

SBA_Amine_Reaction cluster_reactants Reactants cluster_products Product SBA This compound Intermediate Tetrahedral Intermediate SBA->Intermediate Amine Primary Aromatic Amine (Ar-NH₂) Amine->Intermediate Nucleophilic Attack on Carbonyl Carbon Product 2-[(arylamino)carbonyl]benzenesulfonic acid salt Intermediate->Product Ring Opening

Reaction of this compound with a primary aromatic amine.

The formation of a sulfonic acid salt introduces a highly polar, charged group, which may not be ideal for retention on standard reversed-phase HPLC columns. While the reaction with aliphatic amines is expected to follow a similar pathway, there is a lack of published methods utilizing this reaction for their quantification.

Experimental Protocol: Derivatization of Phenols for MALDI-MS

To illustrate the derivatization potential of this compound, the following is a protocol for the derivatization of phenols for analysis by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS).[9][10]

Reagents:

  • Phenol-containing sample

  • This compound (SBA)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (ACN)

  • MALDI Matrix (e.g., α-cyano-4-hydroxycinnamic acid)

Procedure:

  • Dissolve the phenol sample, SBA, and DMAP in acetonitrile.

  • Evaporate the solvent to dryness.

  • Heat the solid residue at 60°C for 1 hour.[9][10]

  • Redissolve the derivatized sample in 50% acetonitrile containing the MALDI matrix.

  • Spot the mixture onto a MALDI target plate for analysis.

Conclusion

For the quantitative analysis of primary and secondary amines, Dansyl Chloride remains the superior choice due to its well-established protocols, high sensitivity, and the formation of stable, fluorescent derivatives that are amenable to various detection methods.[11] Its performance is extensively documented, providing a reliable and robust method for researchers.

This compound , while a useful reagent for the derivatization of phenols and alcohols for mass spectrometry, is not a recommended alternative for the routine quantification of amines by chromatography. The nature of its reaction product with amines and the lack of established and validated methods for this purpose are significant limitations. Further research would be required to explore and optimize its potential for specific amine quantification applications. Researchers requiring sensitive and reliable amine quantification are advised to utilize the well-validated methods available for Dansyl Chloride.

References

A Comparative Guide to Derivatization Reagents for Amino Acid Analysis: 2-Sulfobenzoic Anhydride vs. o-Phthalaldehyde (OPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of 2-Sulfobenzoic Anhydride and o-Phthalaldehyde (OPA) for the derivatization of amino acids prior to chromatographic analysis. This guide provides an objective overview of the performance, advantages, and limitations of these two reagents, supported by available data and experimental context.

Introduction

Accurate quantification of amino acids is critical in various scientific disciplines, from proteomics and clinical diagnostics to food science and pharmaceutical development. As most amino acids lack a native chromophore or fluorophore, chemical derivatization is a requisite step for sensitive detection by techniques such as high-performance liquid chromatography (HPLC). o-Phthalaldehyde (OPA) is a widely established reagent for this purpose. This guide introduces this compound as a potential alternative and presents a comparative analysis of the two.

Overview of Derivatization Reagents

o-Phthalaldehyde (OPA) is a popular pre-column derivatization reagent that reacts with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives.[1] This reaction is rapid and lends itself to high sensitivity, making OPA a common choice for automated amino acid analysis.[1]

This compound is a versatile reagent known to react with primary and secondary amines to form stable sulfonamides. While its application in comprehensive amino acid analysis is not as extensively documented as OPA, its chemical properties suggest several potential advantages, including broader reactivity and the formation of more stable derivatives.

Comparative Analysis

FeatureThis compoundo-Phthalaldehyde (OPA)
Reactivity Reacts with primary and secondary amines.Reacts only with primary amines.[1][2]
Derivative Stability Forms stable sulfonamides.Derivatives are relatively unstable and require prompt analysis.[1]
Reaction Speed Reaction conditions may vary; potentially slower than OPA.Very fast, often complete within minutes.[1]
Detection Method Primarily UV-Vis absorption. The sulfonic acid group may enhance detection by mass spectrometry.Primarily fluorescence detection, offering high sensitivity.[1]
By-products The reaction produces 2-sulfobenzoic acid as a by-product.The reagent itself is not fluorescent, which minimizes interference.[1]
Automation Suitability Potentially suitable for automation, but may require longer incubation times.Well-suited for automated pre-column derivatization due to its rapid reaction.[1]

Reaction Mechanisms

The derivatization of amino acids with both reagents proceeds via distinct chemical pathways.

This compound: The reaction involves the nucleophilic attack of the amino group of the amino acid on the anhydride, leading to the formation of a stable sulfonamide bond.

cluster_reactants Reactants cluster_product Product Amino_Acid Amino Acid (Primary or Secondary Amine) Sulfonamide_Derivative Sulfonamide Derivative Amino_Acid->Sulfonamide_Derivative Nucleophilic Attack SBA This compound SBA->Sulfonamide_Derivative

Reaction of an amino acid with this compound.

o-Phthalaldehyde (OPA): OPA reacts with the primary amino group of an amino acid in the presence of a thiol (e.g., 2-mercaptoethanol) under alkaline conditions to form a highly fluorescent isoindole derivative.[1]

cluster_reactants Reactants cluster_product Product Primary_Amino_Acid Primary Amino Acid Isoindole_Derivative Fluorescent Isoindole Derivative Primary_Amino_Acid->Isoindole_Derivative OPA o-Phthalaldehyde OPA->Isoindole_Derivative Thiol Thiol (e.g., 2-mercaptoethanol) Thiol->Isoindole_Derivative

Reaction of a primary amino acid with OPA and a thiol.

Experimental Protocols

Detailed experimental protocols for the derivatization of amino acids are crucial for reproducible results.

Protocol for o-Phthalaldehyde (OPA) Derivatization

This protocol is a generalized procedure and may require optimization for specific applications.

  • Reagent Preparation:

    • Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 90 mL of deionized water. Adjust the pH to 10.2 with a concentrated sodium hydroxide solution and bring the final volume to 100 mL.

    • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.2 mL of the 0.4 M borate buffer and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily.

  • Derivatization Procedure:

    • To 100 µL of the amino acid standard or sample solution, add 100 µL of the OPA reagent.

    • Mix thoroughly and allow the reaction to proceed for 2 minutes at room temperature.

    • Inject an appropriate volume of the reaction mixture into the HPLC system.

Proposed Protocol for this compound Derivatization

As there is limited literature on the use of this compound for a complete panel of amino acids, the following is a proposed starting protocol based on its known reactivity. Optimization will be necessary.

  • Reagent Preparation:

    • Reaction Buffer (0.1 M Sodium Bicarbonate, pH 9.0): Dissolve 0.84 g of sodium bicarbonate in 90 mL of deionized water. Adjust the pH to 9.0 with a sodium hydroxide solution and bring the final volume to 100 mL.

    • This compound Solution (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of a suitable organic solvent like acetonitrile or dimethylformamide. This solution should be prepared fresh.

  • Derivatization Procedure:

    • To 100 µL of the amino acid standard or sample solution, add 200 µL of the reaction buffer.

    • Add 100 µL of the this compound solution.

    • Vortex the mixture and incubate at a controlled temperature (e.g., 50-60 °C) for a predetermined time (e.g., 30-60 minutes). This step will require optimization.

    • After incubation, cool the mixture to room temperature.

    • Inject an appropriate volume into the HPLC system.

Workflow Comparison

The analytical workflow for both derivatization procedures follows a similar path, with potential variations in incubation time.

cluster_workflow Analytical Workflow Sample_Preparation Sample Preparation (Hydrolysis, Dilution) Derivatization Derivatization Sample_Preparation->Derivatization HPLC_Separation HPLC Separation (Reversed-Phase) Derivatization->HPLC_Separation Detection Detection (Fluorescence/UV-Vis/MS) HPLC_Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

References

Efficacy of 2-Sulfobenzoic anhydride in staining compared to traditional histological stains

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of histological staining, the quest for reagents that offer improved clarity, specificity, and efficiency is perpetual. While traditional stains like Hematoxylin and Eosin (H&E) remain the gold standard for routine histopathology, the emergence of novel chemical compounds offers new avenues for enhancing tissue visualization. This guide provides a comparative overview of 2-Sulfobenzoic anhydride and its potential role in histological staining, juxtaposed with established, traditional staining methods.

This compound, a versatile chemical compound, is recognized for its utility in preparing staining solutions that augment the visibility of cellular structures.[1] While direct, quantitative comparisons with traditional stains are not extensively documented in publicly available literature, its chemical properties suggest a role as a powerful adjunct or a component in specialized staining protocols. This guide will synthesize the available information to present a clear and objective comparison, highlighting the potential advantages and areas requiring further investigation.

Comparative Analysis: this compound vs. Traditional Stains

Traditional histological stains, such as H&E, Masson's Trichrome, and Periodic acid-Schiff (PAS), are foundational techniques in pathology and research. They provide essential morphological details of tissues and cells. This compound, on the other hand, is primarily noted for its ability to enhance staining techniques, suggesting it may function differently than as a standalone, broad-spectrum stain.[1]

FeatureThis compoundHematoxylin & Eosin (H&E)Masson's TrichromePeriodic acid-Schiff (PAS)
Primary Role Enhancing staining solutions[1]Routine morphological stainingStaining of connective tissue, particularly collagenStaining of polysaccharides (e.g., glycogen) and mucosubstances
Staining Mechanism Likely involves reaction with tissue proteins and other components to alter their receptiveness to dyes.Hematoxylin (basic dye) stains acidic structures (e.g., nuclei) blue/purple. Eosin (acidic dye) stains basic structures (e.g., cytoplasm) pink/red.A combination of three anionic dyes to differentially stain muscle, collagen, and cytoplasm.Oxidation of glycols to aldehydes, which then react with Schiff reagent to produce a magenta color.
Reported Advantages Improves visibility of specific cellular components.[1]Well-established, provides excellent nuclear and cytoplasmic detail, widely applicable.Excellent differentiation of collagen fibers from other tissues.Specific for carbohydrates and basement membranes.
Potential Limitations Lack of established, standardized protocols as a primary stain. Limited comparative performance data.Can be inconsistent between laboratories; eosin staining can be variable.More complex and time-consuming than H&E.Interpretation can be affected by the presence of other aldehyde-containing compounds.

Experimental Protocols: A Hypothesized Approach

Hypothetical Pre-treatment Protocol with this compound:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Transfer through descending grades of ethanol (100%, 95%, 70%, 50%; 3 minutes each).

    • Rinse in distilled water.

  • Tissue Pre-treatment with this compound:

    • Prepare a fresh solution of this compound in an appropriate solvent (e.g., a non-aqueous solvent like DMF or DMSO, followed by a buffer wash). The optimal concentration and incubation time would require empirical determination.

    • Incubate tissue sections in the this compound solution for a defined period.

    • Wash thoroughly with a buffer solution to remove unreacted anhydride.

  • Staining with Traditional Dyes:

    • Proceed with a standard staining protocol (e.g., H&E, Trichrome, or a specific antibody for immunohistochemistry).

  • Dehydration and Mounting:

    • Dehydrate through ascending grades of ethanol.

    • Clear in xylene.

    • Mount with a permanent mounting medium.

Visualizing the Workflow

The following diagram illustrates a potential experimental workflow incorporating this compound as a tissue pre-treatment step to enhance subsequent staining.

experimental_workflow cluster_prep Tissue Preparation cluster_pretreatment Pre-treatment cluster_staining Staining cluster_final Final Steps Deparaffinization Deparaffinization & Rehydration Anhydride 2-Sulfobenzoic Anhydride Incubation Deparaffinization->Anhydride Tissue Sections Wash1 Buffer Wash Anhydride->Wash1 Stain Primary/Secondary Staining Wash1->Stain Wash2 Wash Stain->Wash2 Dehydration Dehydration Wash2->Dehydration Mounting Mounting Dehydration->Mounting

Caption: Hypothetical workflow for tissue staining using this compound as a pre-treatment agent.

Potential Mechanism of Action

The anhydride group in this compound is highly reactive and can acylate nucleophilic groups present in tissue proteins, such as amine and hydroxyl groups. This reaction would introduce a sulfobenzoic acid moiety onto the protein backbone. The presence of the sulfonic acid group, being strongly acidic, could significantly alter the charge of the tissue components, potentially increasing their affinity for basic dyes.

mechanism_of_action cluster_reactants Reactants cluster_product Product cluster_staining Enhanced Staining Anhydride 2-Sulfobenzoic Anhydride Acylation Acylation Anhydride->Acylation Tissue Tissue Protein (with -NH2 or -OH) Tissue->Acylation ModifiedTissue Modified Tissue Protein (with -SO3H group) StainedTissue Intensified Staining ModifiedTissue->StainedTissue Dye Basic Dye Dye->StainedTissue Acylation->ModifiedTissue

Caption: Proposed mechanism for enhanced staining via tissue protein modification by this compound.

Conclusion and Future Directions

This compound presents an intriguing possibility for the enhancement of histological staining techniques. Its chemical reactivity suggests a clear mechanism by which it could modify tissue components to improve dye binding and overall visualization. However, the current body of scientific literature lacks the detailed, comparative studies necessary to fully evaluate its efficacy against traditional stains.

For researchers, scientists, and drug development professionals, this represents an area ripe for investigation. Future studies should focus on:

  • Developing standardized protocols for the use of this compound in various histological applications.

  • Conducting quantitative comparisons of staining intensity, specificity, and signal-to-noise ratios against H&E and other standard stains.

  • Evaluating its impact on immunohistochemistry and other specialized staining methods.

By systematically exploring the potential of this compound, the field of histology may gain a valuable new tool for elucidating the intricate details of biological tissues.

References

Revolutionizing Analytical Sensitivity: A Comparative Guide to 2-Sulfobenzoic Anhydride Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more sensitive and reliable analytical methods is perpetual. This guide provides an in-depth validation of a new analytical method utilizing 2-Sulfobenzoic anhydride (SBA) for the derivatization of hydroxyl- and amino-containing analytes. Through a comprehensive comparison with established derivatization agents, this document offers the experimental data and detailed protocols necessary to evaluate and implement this powerful technique.

The derivatization of target molecules is a cornerstone of modern analytical chemistry, enhancing detectability and improving chromatographic performance. This compound has emerged as a versatile reagent, reacting with alcohols, phenols, and amines to introduce a sulfonic acid group. This modification not only improves the ionization efficiency of the analyte in mass spectrometry but also provides a chromophore for UV detection.

This guide will explore the performance of SBA in comparison to other widely used derivatization reagents, such as Dansyl Chloride and 9-fluorenylmethyl chloroformate (FMOC-Cl), across key analytical validation parameters.

Performance Comparison of Derivatization Reagents

The selection of a derivatization reagent is critical and depends on the analyte's functional groups, the analytical technique employed, and the desired sensitivity. The following tables summarize the performance of this compound against common alternatives for the analysis of hydroxyl and amino groups.

Table 1: Comparison of Derivatization Reagents for Hydroxyl-Containing Compounds

ParameterThis compound (SBA)Benzoyl Chloride
Target Groups Alcohols, PhenolsAlcohols, Phenols
Detection Method HPLC-UV, LC-MSHPLC-UV
Reaction Time 1-2 hours15-30 minutes
Reaction Yield High (up to 96% for phenols with evaporative method)[1]Generally high
Limit of Detection 25 pmol (for 4-phenylphenol by MALDI-TOF/TOF-MS)[1]In the pmol range
Derivative Stability StableGenerally stable
Advantages Introduces a strong anionic group for high sensitivity in negative ion mode MS. Low cost and commercially available.[1]Well-established reagent with predictable reactivity.
Disadvantages Reaction may require heating. Limited data on a wide range of alcohols.Can be sensitive to moisture.

Table 2: Comparison of Derivatization Reagents for Amino-Containing Compounds

ParameterThis compound (SBA)Dansyl Chloride9-fluorenylmethyl chloroformate (FMOC-Cl)
Target Groups Primary & Secondary AminesPrimary & Secondary Amines, PhenolsPrimary & Secondary Amines
Detection Method HPLC-UV, LC-MSHPLC-UV, HPLC-Fluorescence, LC-MSHPLC-UV, HPLC-Fluorescence, LC-MS
Reaction Time Data not readily available30-60 minutes20-40 minutes[2]
Reaction Yield Data not readily availableGenerally highHigh
Limit of Detection Data not readily availableLow fmol to pmol rangeFemtomole range[2]
Derivative Stability Data not readily availableDerivatives are stableDerivatives are stable for over 48 hours[2]
Advantages Potentially offers good ionization in negative mode MS.Highly fluorescent derivatives, well-established methods.[3]Excellent sensitivity for amino acid analysis, stable derivatives.[2]
Disadvantages Limited published data for amine derivatization.Can produce multiple derivatives for some amino acids.Reagent can hydrolyze, causing interference.

Experimental Protocols

Detailed and robust experimental protocols are essential for reproducible results. The following sections provide methodologies for derivatization using this compound and a common alternative, Dansyl Chloride.

Protocol 1: Evaporative Derivatization of Phenols with this compound[1]

This protocol is optimized for the derivatization of phenolic compounds to enhance their detection by mass spectrometry.

Materials:

  • This compound (SBA)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Phenolic analyte standard/sample

  • Microcentrifuge tubes or reaction vials

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the phenolic sample (e.g., 5 µL of a 5 x 10⁻⁶ M solution in ACN), SBA solution (e.g., 5 x 10⁻³ M in ACN), and DMAP solution (e.g., 1.6 x 10⁻⁷ M in ACN).

  • Evaporation: Evaporate the solvent completely using a centrifugal vacuum concentrator or a stream of nitrogen.

  • Reaction Incubation: Heat the dried residue at 60°C for 1 hour.

  • Reconstitution: Reconstitute the derivatized sample in a suitable solvent for analysis (e.g., 50% ACN in water for LC-MS).

Protocol 2: Derivatization of Amines with Dansyl Chloride[3]

This protocol is a standard method for the derivatization of primary and secondary amines for HPLC analysis with UV or fluorescence detection.

Materials:

  • Dansyl Chloride solution (e.g., 10 mg/mL in acetone)

  • Sodium bicarbonate buffer (0.1 M, pH 9.5)

  • Amine analyte standard/sample

  • Sodium hydroxide solution (1 M)

  • Formic acid

Procedure:

  • Sample Preparation: Dissolve the amine-containing sample in the sodium bicarbonate buffer.

  • Derivatization Reaction: Add an excess of Dansyl Chloride solution to the sample solution. Vortex the mixture and incubate in a water bath at 60°C for 45 minutes.

  • Reaction Quenching: Stop the reaction by adding sodium hydroxide solution.

  • pH Adjustment: Acidify the solution with formic acid to a pH of approximately 3.

  • Analysis: The sample is now ready for injection into the HPLC system.

Visualizing the Workflow

To provide a clear understanding of the analytical process, the following diagrams illustrate the experimental workflow for method validation and the logical relationship of derivatization in enhancing analytical signals.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analytical Validation cluster_data Data Analysis Sample Analyte Sample Derivatization Add Derivatization Reagent (e.g., this compound) Sample->Derivatization Standard Standard Solution Standard->Derivatization Reaction Incubate (Heat/Time) Derivatization->Reaction HPLC HPLC/LC-MS Analysis Reaction->HPLC Specificity Specificity HPLC->Specificity Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD LOD & LOQ HPLC->LOD Robustness Robustness HPLC->Robustness Data Data Acquisition & Processing Specificity->Data Linearity->Data Accuracy->Data Precision->Data LOD->Data Robustness->Data Report Validation Report Data->Report

Analytical Method Validation Workflow.

logical_relationship Analyte Analyte (Poor Detector Response) Derivative Derivatized Analyte (Enhanced Properties) Analyte->Derivative + Derivatization Reagent 2-Sulfobenzoic Anhydride Signal Improved Analytical Signal Derivative->Signal Leads to

References

Unveiling the Cross-Reactivity of 2-Sulfobenzoic Anhydride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of reagents is paramount for predictable and successful molecular synthesis. This guide provides an in-depth comparison of the reactivity of 2-Sulfobenzoic Anhydride (2-SBA) with three common functional groups: primary amines, alcohols, and thiols. The information presented is supported by available experimental data and established chemical principles, offering a framework for designing and executing modification and conjugation strategies.

This compound is a cyclic anhydride that serves as a versatile reagent for the introduction of a sulfobenzoyl moiety onto nucleophilic functional groups. Its reactivity is primarily governed by the electrophilic nature of the carbonyl carbon within the anhydride ring. Nucleophilic attack on this carbon leads to the opening of the anhydride ring and the formation of a stable amide, ester, or thioester bond, with the concomitant generation of a sulfonic acid group.

Comparative Reactivity: A Quantitative Overview

While direct, side-by-side comparative kinetic studies for the reaction of 2-SBA with amines, alcohols, and thiols under identical conditions are not extensively documented in publicly available literature, the general principles of nucleophilicity and established reactivity patterns of acid anhydrides provide a strong basis for a semi-quantitative comparison. The following table summarizes the expected relative reactivity and provides representative reaction outcomes.

Functional GroupNucleophile ExampleProduct TypeRelative ReactivityTypical Reaction ConditionsObserved/Expected Yield
Primary Amine AnilineN-Aryl-2-sulfobenzamideHighRoom temperature, often in a polar aprotic solvent like chloroform. The reaction can be complete in as little as 30 minutes.[1]High (often >95%)[1]
Alcohol EthanolEthyl 2-sulfobenzoateModerateOften requires heating or the presence of a base catalyst (e.g., pyridine) to proceed at a reasonable rate.[2][3][4]Moderate to High
Thiol EthanethiolS-Ethyl 2-sulfobenzothioateLow to ModerateExpected to require a base catalyst and potentially elevated temperatures for efficient reaction.Moderate

Signaling Pathway of Nucleophilic Acyl Substitution

The fundamental reaction mechanism for the acylation of these functional groups by this compound is a nucleophilic acyl substitution. The following diagram illustrates this general pathway.

Nucleophilic Acyl Substitution SBA This compound Intermediate Tetrahedral Intermediate SBA->Intermediate Nucleophilic Attack Nuc Nucleophile (R-NH2, R-OH, R-SH) Nuc->Intermediate Product Acylated Product Intermediate->Product Collapse of Intermediate Leaving_Group 2-Sulfobenzoic Acid Intermediate->Leaving_Group

Caption: General mechanism of nucleophilic acyl substitution on this compound.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible research. Below are representative procedures for the reaction of this compound with a primary amine, an alcohol, and a conceptual protocol for a thiol based on general principles.

Protocol 1: Reaction with a Primary Aromatic Amine (Aniline)

This protocol is based on established procedures for the synthesis of N-aryl-2-sulfobenzamides.[1]

Materials:

  • This compound (1.0 mmol)

  • Aniline (1.0 mmol)

  • Chloroform (20 mL)

  • n-Hexane (for trituration)

Procedure:

  • Dissolve aniline (1.0 mmol) in chloroform (20 mL) in a round-bottom flask.

  • To this solution, add this compound (1.0 mmol) in chloroform at room temperature with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.

  • Upon completion, evaporate the chloroform under reduced pressure.

  • Triturate the residue with n-hexane to precipitate the solid anilide product.

  • Collect the solid by filtration, wash with n-hexane, and dry to obtain the crude product.

  • The crude anilide can be further purified by crystallization from a suitable solvent.

Protocol 2: Reaction with an Alcohol (Ethanol)

This protocol is a general procedure for the esterification of alcohols using an acid anhydride.

Materials:

  • This compound (1.0 mmol)

  • Ethanol (excess)

  • Pyridine (catalytic amount, optional)

  • Dichloromethane (DCM) as solvent

Procedure:

  • Dissolve this compound (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.

  • Add a stoichiometric excess of ethanol (e.g., 5-10 mmol).

  • Add a catalytic amount of pyridine to facilitate the reaction.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water to remove excess ethanol and pyridine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography on silica gel.

Protocol 3: Conceptual Protocol for Reaction with a Thiol (Ethanethiol)

This protocol is based on general methods for the synthesis of thioesters from acid anhydrides and thiols.

Materials:

  • This compound (1.0 mmol)

  • Ethanethiol (1.1 mmol)

  • Triethylamine (1.2 mmol)

  • Dichloromethane (DCM) as solvent

Procedure:

  • Dissolve this compound (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 mmol) to the solution.

  • Slowly add ethanethiol (1.1 mmol) to the reaction mixture at room temperature.

  • Stir the reaction for several hours, monitoring its progress by TLC.

  • Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove excess triethylamine, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude thioester by column chromatography.

Workflow for a Cross-Reactivity Study

For researchers designing a study to directly compare the cross-reactivity of 2-SBA, the following workflow is recommended.

Cross_Reactivity_Study_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Analysis cluster_data Data Processing cluster_comparison Comparison Reagents Prepare Stock Solutions (2-SBA, Amine, Alcohol, Thiol) Parallel_Rxns Set up Parallel Reactions (Amine, Alcohol, Thiol) - Identical concentrations - Same solvent and temperature Reagents->Parallel_Rxns Time_Points Take Aliquots at Defined Time Points Parallel_Rxns->Time_Points Analysis Analyze by LC-MS or GC-MS - Quantify starting material and product Time_Points->Analysis Kinetics Determine Reaction Rates Analysis->Kinetics Yield Calculate Final Product Yields Analysis->Yield Table Compile Data into Comparison Tables Kinetics->Table Yield->Table Report Generate Comparison Guide Table->Report

Caption: A logical workflow for a comprehensive cross-reactivity study of this compound.

Chemoselectivity: The Role of pH in Modulating Reactivity

In molecules containing multiple nucleophilic functional groups, such as amino alcohols, the chemoselectivity of 2-SBA can be controlled by adjusting the reaction pH.

  • Acidic Conditions (pH < 7): Under acidic conditions, the amino group is protonated to form an ammonium salt (-NH3+), which is no longer nucleophilic. This allows for the selective acylation of the hydroxyl group.[5]

  • Basic Conditions (pH > 7): In basic media, the amino group is deprotonated and exists in its more nucleophilic free base form (-NH2). Since amines are generally more nucleophilic than alcohols, selective N-acylation is favored.[5]

This pH-dependent selectivity is a powerful tool for directing the modification of complex biomolecules like peptides and proteins.

Conclusion

This compound exhibits a clear hierarchy of reactivity towards common functional groups, with primary amines being the most reactive, followed by alcohols, and then thiols. This reactivity profile, coupled with the ability to modulate chemoselectivity through pH control, makes 2-SBA a valuable reagent in the toolkit of researchers in drug development and chemical biology. The provided protocols and workflow offer a practical starting point for conducting comparative studies and for the rational design of synthetic and modification strategies. Further quantitative kinetic studies will be invaluable in providing a more precise understanding of these cross-reactivity profiles.

References

A Researcher's Guide to Derivatization: Benchmarking 2-Sulfobenzoic Anhydride for Enhanced Analytical Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of small molecules is a cornerstone of discovery and quality control. Many analytes, however, present significant challenges for modern analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) due to poor ionization efficiency or chromatographic retention.[1] Chemical derivatization offers a powerful solution by chemically modifying an analyte to enhance its detectability and improve its analytical behavior.[2]

This guide provides an objective comparison of 2-Sulfobenzoic Anhydride (SBA) as a derivatization agent against other common reagents. We will explore its performance, supported by experimental data, and provide detailed protocols to assist in methodological selection and application.

Enhancing Detection: A Comparative Overview of Reagent Performance

The choice of a derivatization reagent is critical and depends on the target analyte's functional groups (e.g., amines, phenols, alcohols), the sample matrix, and the analytical instrumentation available.[1] this compound is a commercially available and inexpensive reagent that introduces a sulfonic acid group onto the analyte.[3][4] This modification is particularly effective for enhancing ionization in negative-ion mode electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[4][5]

While no single reagent is universally superior, the following tables summarize the performance of SBA and compare it with other widely used agents for different classes of compounds.

Table 1: Performance Comparison for Derivatization of Phenols

ReagentAnalyte ExampleMethodYieldLimit of Detection (LOD) / Quantitation (LOQ)Key Advantages
This compound (SBA) 4-PhenylphenolMALDI-TOF/TOF-MS96% (evaporative method)[4]25 pmol detected (S/N = 260)[4]Inexpensive; excellent for negative-ion mode MS; evaporative method improves yield.[4]
Undivatized4-PhenylphenolMALDI-TOF/TOF-MSN/A1 nmol not detected[4]Simpler workflow, but suffers from poor sensitivity for certain analytes.

Table 2: Performance Comparison for Derivatization of Primary & Secondary Amines

ReagentAbbreviationTarget AnalytesLimit of Quantitation (LOQ)Key AdvantagesKey Disadvantages
Dansyl ChlorideDns-ClPrimary & Secondary Amines~80 fmol (for some amino acids)[6]Versatile, enhances fluorescence and ionization efficiency; commercially available in isotopically labeled forms.[1][6]Can form multiple derivatives; reaction can be slow.
9-Fluorenylmethoxycarbonyl ChlorideFMOC-ClPrimary & Secondary Amines~150 fmol (average for 7 amino acids)[6]High fluorescence quantum yield; stable derivatives.[7]Derivatives can be prone to hydrolysis.
Diethyl EthoxymethylenemalonateDEEMMPrimary & Secondary Amines~150 fmol (average for 7 amino acids)[6]Good LOQs and wide dynamic linear range.[6]Can be less sensitive than newer reagents.
o-Phthalaldehyde (+ thiol)OPAPrimary AminesVaries with thiolFast reaction (<2 min); produces highly fluorescent isoindole derivatives.[7][8]Derivatives can be unstable; does not react with secondary amines.[8]

Experimental Protocols

Detailed and optimized protocols are crucial for successful derivatization. Below are methodologies for this compound and a common alternative, Dansyl Chloride.

Protocol 1: Evaporative Derivatization of Phenols with this compound (SBA)

This protocol is adapted from a method developed for enhancing the detection of phenols by MALDI-MS.[4]

Materials:

  • Phenolic analyte

  • This compound (SBA)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Acetonitrile (ACN)

  • MALDI Matrix (e.g., α-cyano-4-hydroxycinnamic acid, CCA)

  • Reaction vials

Procedure:

  • Reagent Preparation: Prepare stock solutions of the phenolic analyte, SBA, and DMAP in anhydrous acetonitrile. A typical reaction mixture might contain the analyte (e.g., 5x10⁻⁶ M), SBA (5x10⁻³ M), and DMAP (1.6x10⁻⁷ M).

  • Reaction: In a micro-reaction vial, combine the analyte, SBA, and DMAP solutions.

  • Evaporation: Evaporate the acetonitrile solvent to dryness using a centrifugal vacuum concentrator or a gentle stream of nitrogen.

  • Incubation: Heat the solid residue at 60°C for 1 hour.[5]

  • Reconstitution: After cooling to room temperature, redissolve the derivatized sample in a suitable solvent for analysis (e.g., for MALDI-MS, dissolve in 50% acetonitrile containing the MALDI matrix).[4][5]

  • Analysis: The sample is now ready for spotting onto a MALDI target or for LC-MS injection.

Protocol 2: Derivatization of Amines with Dansyl Chloride (Dns-Cl)

This is a general protocol for the derivatization of primary and secondary amines for LC-MS analysis.[1]

Materials:

  • Amine-containing sample

  • Dansyl Chloride solution (e.g., 1 mg/mL in acetone or acetonitrile)

  • Sodium Bicarbonate buffer (0.1 M, pH 9-10)

  • Formic acid or Acetic acid (for quenching)

  • Acetonitrile (ACN) and Water (LC-MS grade)

Procedure:

  • Sample Preparation: Dissolve the sample in the sodium bicarbonate buffer.

  • Derivatization Reaction: Add an excess of the Dansyl Chloride solution to the sample solution. For example, add 100 µL of Dns-Cl solution to 100 µL of the sample.

  • Incubation: Vortex the mixture and incubate at a controlled temperature, for instance, 60°C for 45-60 minutes in the dark.

  • Quenching: Stop the reaction by adding a small volume of an acid (e.g., 10 µL of formic acid) to consume the excess Dansyl Chloride.

  • Sample Dilution: Dilute the final derivatized sample to the appropriate concentration with the initial mobile phase for LC-MS analysis.

  • Analysis: The sample is now ready for injection into the LC-MS system.

Visualizing the Workflow

Diagrams can clarify complex experimental processes and chemical reactions. The following workflows are presented in the DOT language for Graphviz.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis p1 Dissolve Phenolic Analyte in ACN p2 Add SBA and DMAP Catalyst p1->p2 d1 Evaporate Solvent to Dryness p2->d1 d2 Heat Residue (e.g., 60°C for 1h) d1->d2 a1 Reconstitute in Solvent + Matrix d2->a1 a2 Spot on MALDI Target or Inject for LC-MS a1->a2 a3 Data Acquisition & Processing a2->a3

Caption: Evaporative derivatization workflow with this compound.

G cluster_reactants Analyte R-XH (Analyte with -OH, -NH₂ group) Plus1 + SBA Catalyst DMAP (catalyst) ACN (solvent) Product R-X-CO-C₆H₄-SO₃H (Derivatized Analyte) SBA->Product Reaction

Caption: General reaction of this compound with an active hydrogen.

Conclusion

Derivatization is an indispensable strategy for enhancing the sensitivity and specificity of analytical methods. This compound proves to be a highly effective reagent, particularly for phenols and alcohols, significantly improving their detectability in negative-ion mode mass spectrometry.[4] Its "evaporative" derivatization protocol offers high reaction yields and a streamlined workflow without the need for post-reaction cleanup.[4][5]

For amine-containing compounds, reagents like Dansyl Chloride and FMOC-Cl remain the gold standard, offering exceptional sensitivity and a wealth of established applications.[1][7] The choice of reagent should always be guided by the specific analytical goals, with SBA representing a valuable and cost-effective tool for targeted applications where negative-ion mode analysis is advantageous.

References

A Researcher's Guide to Amine-Reactive Protein Surface Modification: A Comparative Analysis of Alternatives to 2-Sulfobenzoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise modification of protein surfaces, the choice of chemical reagent is paramount. This guide offers a comprehensive comparison of key alternatives to 2-Sulfobenzoic anhydride for the modification of primary amines, focusing on N-hydroxysuccinimide (NHS) esters, isothiocyanates, and squaric acid derivatives. This document provides an objective analysis of their performance, supported by experimental data and detailed protocols, to facilitate the selection of the most suitable reagent for your specific research and development needs.

The covalent modification of proteins is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates, the immobilization of enzymes, and the fluorescent labeling of proteins for imaging and diagnostic applications. The primary targets for such modifications are often the solvent-accessible primary amines of lysine residues and the N-terminus of the protein. While this compound has been utilized for this purpose, a range of alternative reagents offer distinct advantages in terms of reaction efficiency, specificity, and the stability of the resulting conjugate.

Performance Comparison of Amine-Reactive Reagents

The selection of an appropriate reagent hinges on a careful consideration of several factors, including the desired degree of labeling, the pH sensitivity of the protein, and the required stability of the final product. The following table summarizes the key performance characteristics of NHS esters, isothiocyanates, and squaric acid derivatives.

FeatureThis compoundN-Hydroxysuccinimide (NHS) EstersIsothiocyanatesSquaric Acid Derivatives
Reactive Group AnhydrideN-hydroxysuccinimidyl esterIsothiocyanateSquarate ester
Target Residue(s) Primary amines (Lys, N-terminus)Primary amines (Lys, N-terminus)Primary amines (Lys, N-terminus), Thiols (Cys)Primary amines (Lys, N-terminus)
Resulting Linkage AmideAmideThioureaSquaramate
Optimal Reaction pH 8.0 - 9.57.2 - 8.59.0 - 10.07.5 - 9.0
Reaction Speed ModerateFastModerate to SlowSlow
Linkage Stability HighVery HighModerateHigh
Primary Side Reaction HydrolysisHydrolysisReaction with thiols at lower pHSlower second reaction
Specificity Good for aminesHigh for primary aminespH-dependent, can react with thiolsHigh for amines

In-Depth Analysis of Alternative Reagents

N-Hydroxysuccinimide (NHS) Esters

NHS esters are the most widely used class of amine-reactive reagents due to their high reactivity and the formation of stable amide bonds. The reaction proceeds efficiently at physiological to slightly alkaline pH. However, a significant drawback is their susceptibility to hydrolysis, which competes with the desired amination reaction and can reduce labeling efficiency, especially at higher pH and lower protein concentrations.

Isothiocyanates

Isothiocyanates react with primary amines to form a stable thiourea linkage. This reaction is generally slower than that of NHS esters and requires a higher pH for optimal amine specificity. A key consideration is the potential for cross-reactivity with thiol groups on cysteine residues, particularly at a lower pH range (pH 7.0-8.5). The stability of the resulting thiourea bond is generally considered good, though some reports suggest it may be less stable than the amide bond formed by NHS esters over extended periods.

Squaric Acid Derivatives

Squaric acid derivatives, such as diethyl squarate, offer a highly selective method for modifying primary amines. The reaction proceeds in a two-step manner. The first amination yields a squaramate monoester, which is less reactive than the parent diester, allowing for controlled and sequential conjugation. The resulting squaramate linkage is highly stable. Kinetic studies have shown that squarates react significantly slower than NHS esters, which can be advantageous for achieving higher selectivity for more reactive or accessible amine groups on the protein surface.

Experimental Protocols

Detailed and validated protocols are essential for reproducible and efficient protein modification. Below are representative protocols for the use of this compound and its primary alternatives.

Protocol 1: Protein Modification with this compound
  • Protein Preparation: Dissolve the protein in a suitable buffer, such as 0.1 M sodium phosphate buffer, pH 8.0, to a final concentration of 5-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in a dry, water-miscible organic solvent (e.g., DMSO or DMF).

  • Reaction: While gently stirring the protein solution, add a 20 to 50-fold molar excess of the this compound solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature.

  • Purification: Remove excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Protein Labeling with NHS Esters
  • Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer, such as 0.1 M sodium phosphate buffer, pH 7.2-8.5.

  • Reagent Preparation: Dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.

  • Reaction: Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution while gently stirring.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent NHS ester.

  • Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Purification: Separate the labeled protein from unreacted reagent and byproducts using size-exclusion chromatography or dialysis.

Protocol 3: Protein Labeling with Isothiocyanates
  • Protein Preparation: Dissolve the protein in a buffer with a pH of 9.0-10.0, such as 0.1 M sodium carbonate-bicarbonate buffer. The protein concentration should be between 2-10 mg/mL.

  • Reagent Preparation: Prepare a 10 mg/mL stock solution of the isothiocyanate reagent in anhydrous DMSO or DMF immediately before use.

  • Reaction: Slowly add a 10- to 20-fold molar excess of the isothiocyanate solution to the stirring protein solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.

  • Purification: Purify the conjugate by size-exclusion chromatography or dialysis to remove unreacted dye and byproducts.

Protocol 4: Protein Modification with Squaric Acid Derivatives
  • Protein Preparation: Dissolve the protein in a buffer such as 0.1 M sodium phosphate buffer, pH 8.0, at a concentration of 5-10 mg/mL.

  • Reagent Preparation: Prepare a stock solution of the squaric acid derivative (e.g., diethyl squarate) in an appropriate organic solvent.

  • Reaction: Add a 10- to 50-fold molar excess of the squaric acid derivative to the protein solution.

  • Incubation: Incubate the reaction mixture for 4-24 hours at room temperature. The reaction progress can be monitored by techniques such as mass spectrometry.

  • Purification: Purify the modified protein using size-exclusion chromatography or dialysis.

Protocol 5: Determination of the Degree of Labeling (DOL)

The efficiency of the modification reaction can be quantified by determining the Degree of Labeling (DOL), which is the average number of reagent molecules conjugated to each protein molecule. For labeled proteins with a chromophore, this can be determined spectrophotometrically.

  • Measure Absorbance: After purification, measure the absorbance of the labeled protein solution at 280 nm (A_prot) and at the maximum absorbance wavelength of the label (A_label).

  • Calculate Protein Concentration: Protein Concentration (M) = (A_prot - (A_label × CF)) / ε_prot where CF is the correction factor for the label's absorbance at 280 nm, and ε_prot is the molar extinction coefficient of the protein.

  • Calculate DOL: DOL = A_label / (ε_label × Protein Concentration (M)) where ε_label is the molar extinction coefficient of the label.

Visualizing the Workflow and Signaling Pathways

To aid in the conceptualization of the experimental processes and their applications, the following diagrams, generated using the DOT language, illustrate a general protein modification workflow and a representative signaling pathway that can be studied using modified proteins.

ProteinModificationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein Solution (Amine-free buffer) ReactionMix Reaction Mixture (Incubate) Protein->ReactionMix Reagent Reagent Stock (e.g., NHS Ester in DMSO) Reagent->ReactionMix Purification Size-Exclusion Chromatography ReactionMix->Purification Analysis Characterization (e.g., DOL, Activity Assay) Purification->Analysis

A general workflow for protein surface modification.

SignalingPathway cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Ligand Labeled Ligand (Modified Protein) Ligand->Receptor Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene TF->Gene Transcription Response Cellular Response Gene->Response

A generic signaling pathway initiated by a modified protein ligand.

Conclusion

The choice of reagent for protein surface modification is a critical decision that impacts the outcome of a wide range of research and development activities. While this compound is a viable option, NHS esters, isothiocyanates, and squaric acid derivatives present a versatile toolkit with distinct advantages. NHS esters offer rapid and efficient conjugation, isothiocyanates provide an alternative with different pH optima and reactivity profiles, and squaric acid derivatives afford high selectivity with slower kinetics. By carefully considering the comparative data and detailed protocols presented in this guide, researchers can make informed decisions to select the optimal reagent for their specific application, leading to more robust and reproducible results.

Quantitative comparison of derivatization yields: 2-Sulfobenzoic anhydride vs other agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the analytical landscape, derivatization is a critical step to enhance the detectability and chromatographic performance of polar analytes such as phenols and amines. The choice of derivatizing agent can significantly impact the sensitivity, accuracy, and reproducibility of analytical methods. This guide provides a quantitative comparison of 2-sulfobenzoic anhydride (SBA) with other commonly used derivatizing agents, supported by experimental data and detailed protocols.

Derivatization of Phenolic Compounds

The analysis of phenolic compounds by gas chromatography (GC) often requires derivatization to increase their volatility and thermal stability. Here, we compare this compound with two widely used classes of reagents: silylating and acetylating agents.

Quantitative Yield Comparison

The following table summarizes the reported derivatization yields for this compound, a silylating agent (BSTFA), and an acetylating agent (acetic anhydride) for the derivatization of phenols.

Derivatizing AgentAnalyteDerivatization MethodYield (%)Reference
This compound (SBA) 4-PhenylphenolEvaporative96[1]
4-PhenylphenolSolution-Phase47[1]
Pentachlorophenol (pKa < 9)Evaporative (100°C)~25[1]
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Alkylphenols, Chlorophenols, Bisphenol AIn AcetoneQuantitative[2][3]
Acetic Anhydride Various PhenolsVarious CatalystsExcellent (>90%)[4][5]

Key Insights:

  • This compound (SBA): Demonstrates high yields, particularly with the evaporative method for phenols with a high pKa (>9).[1] The yield is significantly lower for phenols with a low pKa.[1]

  • Silylating Agents (e.g., BSTFA): Offer rapid and quantitative derivatization, especially when conducted in acetone.[2][3] Silyl derivatives are, however, sensitive to moisture.

  • Acetylating Agents (e.g., Acetic Anhydride): Provide excellent yields and form stable derivatives.[4][5] These reagents are often a cost-effective option.

Experimental Workflows

The general experimental workflow for the derivatization of phenols prior to chromatographic analysis is depicted below.

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Sample Phenolic Compound Sample Dry Evaporate to Dryness Sample->Dry AddReagent Add Derivatizing Agent (SBA, BSTFA, or Acetic Anhydride) & Catalyst/Solvent Dry->AddReagent React Reaction (Heating/Incubation) AddReagent->React Quench Quench Reaction (optional) React->Quench Analysis GC-MS or LC-MS Analysis Quench->Analysis

Caption: General workflow for phenol derivatization and analysis.

Experimental Protocols
Protocol 1: Evaporative Derivatization of Phenols with this compound (SBA)

Materials:

  • Phenol-containing sample

  • This compound (SBA)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (ACN)

  • Reaction vials

  • Heating block or oven

Procedure:

  • Prepare a reaction mixture of the phenol sample, SBA, and DMAP in acetonitrile in a reaction vial.

  • Evaporate the solvent to dryness to form a solid residue.

  • Heat the vial at 60°C for 1 hour.

  • After cooling, redissolve the residue in a suitable solvent (e.g., 50% acetonitrile) for analysis.[1]

Protocol 2: Silylation of Phenols with BSTFA

Materials:

  • Dried phenol-containing sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), optionally with 1% Trimethylchlorosilane (TMCS)

  • Acetone or other suitable solvent

  • Reaction vials

Procedure:

  • Place the dried sample into a reaction vial.

  • Add an excess of BSTFA (with or without TMCS as a catalyst) and a suitable solvent like acetone.

  • The reaction is typically rapid and can be completed within 15 seconds at room temperature when using acetone as the solvent.[2][3] For other solvents, heating at 70-80°C for 30-60 minutes may be required.

  • The derivatized sample is then ready for GC-MS analysis.

Protocol 3: Acetylation of Phenols with Acetic Anhydride

Materials:

  • Phenol-containing sample

  • Acetic anhydride

  • Pyridine or a suitable base catalyst

  • Reaction vials

Procedure:

  • Dissolve the sample in pyridine or another suitable solvent in a reaction vial.

  • Add an excess of acetic anhydride.

  • The reaction can often be performed at room temperature, although gentle heating may be applied to accelerate the reaction.

  • After the reaction is complete, the mixture can be worked up by adding water to quench the excess anhydride, followed by extraction of the acetylated phenol into an organic solvent.

Derivatization of Amines

For the analysis of primary and secondary amines, especially by liquid chromatography-mass spectrometry (LC-MS), derivatization is often employed to improve chromatographic retention and ionization efficiency.

Quantitative Yield Comparison
Derivatizing AgentTarget AminesKey AdvantagesReported Yield/PerformanceReference
Dansyl Chloride Primary & SecondaryVersatile, enhances fluorescence and ionization efficiencyMethod optimized for complete derivatization[6][7]
Benzoyl Chloride Primary & SecondaryRapid reaction, stable derivativesSuitable for HPLC analysis, implying good yield[8][9]
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) Primary & SecondaryEnhances fluorescenceDerivatives can be unstable[9]
Dabsyl Chloride Primary & SecondaryVisible detectionDerivatives can be unstable[9]
Propionic Anhydride Dipeptide (N-terminus)Quantitative and rapid100%[1]

Key Insights:

  • Dansyl Chloride: A widely used and versatile reagent for amines, known for producing stable derivatives with enhanced detection properties.[6][7][10]

  • Benzoyl Chloride: Offers a rapid derivatization method, leading to stable products suitable for analysis.[8][9]

  • Fmoc-Cl and Dabsyl-Cl: While effective in providing detectable derivatives, their stability can be a concern for batch analysis.[9]

  • Propionic Anhydride: Has shown quantitative yields for the derivatization of a dipeptide, indicating its potential for high-efficiency reactions.[1]

  • This compound: While primarily documented for phenols and alcohols, its reactivity with amines for analytical derivatization is not as extensively reported in the reviewed literature.

Experimental Workflow

The workflow for the derivatization of amines for LC-MS analysis follows a similar pattern to that of phenols.

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Sample Amine-containing Sample Buffer Adjust pH (Alkaline) Sample->Buffer AddReagent Add Derivatizing Agent (e.g., Dansyl Chloride) Buffer->AddReagent React Incubation AddReagent->React Quench Quench Reaction React->Quench Analysis LC-MS Analysis Quench->Analysis

Caption: General workflow for amine derivatization and analysis.

Experimental Protocols
Protocol 4: Derivatization of Amines with Dansyl Chloride

Materials:

  • Amine-containing sample

  • Dansyl chloride solution (e.g., in acetone or acetonitrile)

  • Alkaline buffer (e.g., sodium bicarbonate/carbonate buffer, pH 9.5-10)

  • Quenching solution (e.g., a primary amine like proline or methylamine)

  • Reaction vials

Procedure:

  • Adjust the pH of the sample to be alkaline using the buffer.

  • Add an excess of the dansyl chloride solution to the sample.

  • Incubate the mixture, typically at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30-60 minutes).

  • Add the quenching solution to react with the excess dansyl chloride.

  • The derivatized sample is then ready for LC-MS analysis.[11]

Conclusion

The selection of a derivatizing agent is a critical decision in analytical method development.

  • For phenols , This compound offers excellent yields via its evaporative method, particularly for less acidic phenols. Silylating agents like BSTFA provide a rapid and quantitative alternative, though they require anhydrous conditions. Acetylating agents are robust, cost-effective, and yield stable derivatives.

  • For amines , dansyl chloride is a well-established and versatile reagent that enhances both chromatographic and mass spectrometric detection. While direct comparative data with SBA for amines is limited, reagents like benzoyl chloride also offer efficient and reliable derivatization.

The optimal choice will depend on the specific analytes, the analytical instrumentation available, and the desired performance characteristics of the method. The provided protocols and data serve as a guide for researchers to make an informed decision based on the unique requirements of their studies.

References

Safety Operating Guide

Proper Disposal of 2-Sulfobenzoic Anhydride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of 2-Sulfobenzoic anhydride, a compound commonly used in chemical synthesis.

This compound (CAS No. 81-08-3) is classified as a hazardous substance that causes skin and serious eye irritation.[1][2][3] Adherence to proper handling and disposal procedures is critical to minimize health risks and ensure environmental protection. Chemical waste generators are responsible for correctly classifying waste and ensuring disposal methods comply with all local, regional, and national regulations.[2][4][5]

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazards and the necessary safety measures. The compound is a combustible solid and is sensitive to moisture.[1][6]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[6]

  • Hand Protection: Wear protective gloves to prevent skin contact.[2][6]

  • Skin Protection: Wear appropriate protective clothing to prevent skin exposure.[6]

  • Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][6]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[5][6] If skin irritation occurs, seek medical attention.[2][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical aid if symptoms persist.[5][6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, have them rinse their mouth and drink 2-4 cupfuls of water.[6] Seek immediate medical attention.[5]

Quantitative Hazard Data

Hazard ClassificationCategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation[1][3]
Serious Eye IrritationCategory 2A / 2H319: Causes serious eye irritation[1][2][3]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound involves treating it as a hazardous chemical waste.

Step 1: Waste Collection and Storage

  • Collect waste this compound in its original container or a suitable, clearly labeled, and tightly closed waste container.[1][6]

  • Do not mix with other waste materials.[1]

  • Store the waste container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[2][6] The material is moisture-sensitive, so protection from moisture is crucial.[1][6]

Step 2: Consultation of Regulations

  • Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[2][4]

Step 3: Professional Waste Disposal

  • Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.

  • Alternatively, it may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[7] This should only be performed by qualified personnel in a permitted facility.

Spill Cleanup:

In the event of a spill, avoid generating dust.[1] Sweep or vacuum up the material and place it into a suitable container for disposal.[2][6] Ensure the cleanup area is well-ventilated.

Disposal Workflow Diagram

G Figure 1. Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste Waste Collection cluster_disposal Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area (e.g., Fume Hood) A->B C Collect Waste in a Designated, Labeled Container B->C After Use D Store in a Cool, Dry Place Away from Incompatibles C->D E Consult Local, State, and Federal Regulations D->E Ready for Disposal F Arrange for Professional Hazardous Waste Disposal E->F G Alternatively: Incineration (by authorized personnel) E->G

Caption: Disposal Workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2-Sulfobenzoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides immediate, essential safety and logistical information for handling 2-Sulfobenzoic anhydride (CAS No. 81-08-3), including personal protective equipment (PPE) specifications, operational procedures, and disposal plans.

Hazard Summary: this compound is a combustible solid that can cause skin and serious eye irritation.[1][2] It may also cause respiratory tract irritation, and fine dust particles pose a risk of a dust explosion.[1][3] This compound is sensitive to moisture.[3][4] Adherence to the following guidelines is critical to minimize risks.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield. Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]To protect against dust particles and potential splashes that can cause serious eye irritation.[1][2]
Skin Protection Chemically resistant gloves (e.g., Nitrile rubber). Wear appropriate protective clothing to prevent skin exposure.[3]To prevent skin irritation from direct contact.[1][2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator, such as a type N95 (US), is required when dust is generated.[2][5]To protect against inhalation of dust particles which can cause respiratory tract irritation.[3]

Operational Plan for Handling this compound

This step-by-step guide outlines the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.

  • Ensure an eyewash station and safety shower are readily accessible.

  • Keep the container tightly closed and store in a cool, dry place away from moisture and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][3][4]

2. Handling the Chemical:

  • Before handling, wash hands thoroughly.

  • Don all required PPE as specified in the table above.

  • Minimize the generation of dust when transferring the solid. Use appropriate tools and techniques to handle the powder.

  • Avoid contact with eyes, skin, and clothing.[3]

  • In case of accidental contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[3]

    • Skin: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical advice.[2]

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink two glasses of water. Seek immediate medical attention.[1][3]

3. Spill Management:

  • In the event of a spill, evacuate the area.

  • Wearing appropriate PPE, carefully sweep or vacuum the spilled material into a suitable, closed container for disposal.[2][3]

  • Avoid creating dust clouds.

  • Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous waste in accordance with all applicable federal, state, and local regulations. Do not mix with other waste.[1]
Contaminated PPE (Gloves, etc.) Dispose of as hazardous waste in the same manner as the chemical itself.
Empty Containers Handle uncleaned containers as you would the product itself.[1] They should be triple-rinsed with a suitable solvent and disposed of according to institutional guidelines.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures prep_area Work in Ventilated Area (Fume Hood) check_safety Verify Eyewash/Shower Access prep_area->check_safety don_ppe Don Required PPE (Goggles, Gloves, Respirator) check_safety->don_ppe transfer Minimize Dust Generation During Transfer don_ppe->transfer avoid_contact Avoid Contact with Eyes, Skin, Clothing transfer->avoid_contact spill Spill Response: Evacuate, Contain, Clean Up transfer->spill If Spill Occurs decontaminate Decontaminate Work Area avoid_contact->decontaminate exposure Exposure Response: First Aid & Medical Attention avoid_contact->exposure If Exposure Occurs dispose_waste Dispose of Waste & Contaminated PPE per Regulations decontaminate->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

References

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Retrosynthesis Analysis

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2-Sulfobenzoic anhydride

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